molecular formula C24H32F2N12O8P2S2 B10828267 E7766 diammonium salt

E7766 diammonium salt

カタログ番号: B10828267
分子量: 780.7 g/mol
InChIキー: HGYDKGHNNZBHIY-KHAHIFMESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

E7766 diammonium salt is a useful research compound. Its molecular formula is C24H32F2N12O8P2S2 and its molecular weight is 780.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C24H32F2N12O8P2S2

分子量

780.7 g/mol

IUPAC名

azane;(1R,3R,15E,28R,29R,30R,31R,36R,41R)-29,41-difluoro-39-hydroxy-34-sulfanyl-39-sulfanylidene-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34λ5,39λ5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene 34-oxide

InChI

InChI=1S/C24H26F2N10O8P2S2.2H3N/c25-13-17-11-5-39-46(38,48)44-18-12(6-40-45(37,47)43-17)42-24(14(18)26)36-10-34-16-20(30-8-32-22(16)36)28-4-2-1-3-27-19-15-21(31-7-29-19)35(9-33-15)23(13)41-11;;/h1-2,7-14,17-18,23-24H,3-6H2,(H,37,47)(H,38,48)(H,27,29,31)(H,28,30,32);2*1H3/b2-1+;;/t11-,12-,13-,14-,17-,18-,23-,24-,45?,46?;;/m1../s1

InChIキー

HGYDKGHNNZBHIY-KHAHIFMESA-N

異性体SMILES

C1/C=C/CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@H]5[C@H](O4)COP(=O)(O[C@@H]6[C@@H](COP(=S)(O5)O)O[C@H]([C@@H]6F)N7C=NC8=C(N1)N=CN=C87)S)F.N.N

正規SMILES

C1C=CCNC2=C3C(=NC=N2)N(C=N3)C4C(C5C(O4)COP(=O)(OC6C(COP(=S)(O5)O)OC(C6F)N7C=NC8=C(N1)N=CN=C87)S)F.N.N

製品の起源

United States

Foundational & Exploratory

E7766 Diammonium Salt: A Deep Dive into its Mechanism of Action as a Potent STING Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7766 is a structurally novel, macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated significant potential in cancer immunotherapy.[1][2][3] Its unique design confers potent, pan-genotypic activity, overcoming limitations of previous STING agonists.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of E7766 diammonium salt, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Mechanism of Action: A Potent, Pan-Genotypic STING Agonist

E7766 is a synthetic cyclic dinucleotide (CDN) analog. Its distinctive feature is a macrocyclic bridge that locks the molecule in a bioactive conformation, enhancing its binding affinity and stability.[4] This structural innovation leads to potent and consistent activation of the STING pathway across various human STING genotypes, a significant advantage over earlier STING agonists that exhibited genotype-dependent activity.[1][2][3]

The activation of the STING pathway by E7766 initiates a cascade of events crucial for anti-tumor immunity:

  • Binding and Activation of STING: E7766 directly binds to the STING protein, which is predominantly located on the endoplasmic reticulum. This binding induces a conformational change in STING, leading to its activation.

  • TBK1 and IRF3 Phosphorylation: Activated STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).

  • Type I Interferon Production: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding for type I interferons (IFN-α and IFN-β).

  • Innate and Adaptive Immune Activation: The secretion of type I interferons is a pivotal step in orchestrating the anti-tumor immune response. It leads to the maturation and activation of dendritic cells (DCs), which are critical for priming and activating tumor-specific CD8+ T cells. These cytotoxic T lymphocytes can then recognize and eliminate cancer cells.

This activation of both innate and adaptive immunity transforms an immunologically "cold" tumor microenvironment into a "hot" one, making it more susceptible to immune-mediated killing.

Quantitative Data

The following tables summarize the key quantitative data reported for E7766, demonstrating its potency and efficacy in preclinical and clinical settings.

Table 1: In Vitro Activity of E7766

ParameterValueCell/SystemReference
Binding Affinity (Kd) 40 nMRecombinant STING protein[5][6]
IC50 (IFN-β induction) 0.15-0.79 µMHuman Peripheral Blood Mononuclear Cells (PBMCs) across 7 genotypes[1][2][3]
EC50 (STING activation) 1.0 µM (WT), 2.2 µM (HAQ), 1.2 µM (AQ), 4.9 µM (REF)Human STING variants[5][6]

Table 2: Preclinical In Vivo Efficacy of E7766

Tumor ModelAdministration RouteDosageOutcomeReference
CT26 Colon Carcinoma (dual liver and subcutaneous tumors)IntratumoralSingle injection90% cure rate, induction of immune memory[1]
BCG-unresponsive Non-Muscle Invasive Bladder Cancer (NMIBC)IntravesicalDose-dependentCurative activity, robust induction of IFN-β and CXCL10[1]
KrasG12D/+ Trp53-/- SarcomaIntratumoral4 mg/kgDurable tumor clearance, dependent on host STING and CD8+ T-cells[7]
Murine Colon CancerIntratumoral10 mg/kgPotent antitumor activity[5][6]

Table 3: Pharmacodynamic Biomarkers from Phase I/Ib Clinical Trial (NCT04144140)

BiomarkerObservationTime PointPatient PopulationReference
Plasma Cytokines (IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP-1, MIP-1b) Transient increaseWithin 10 hours post-injectionAdvanced solid tumors[8]
Gene Expression (Interferon-related and STING genes) IncreasedPost-treatmentBlood and tumor samples[9][10]
PD-L1 and CD8 Expression IncreasedPost-treatmentTumor samples (RNA and protein levels)[9][10]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental approaches, the following diagrams are provided.

E7766_STING_Pathway cluster_cell Antigen Presenting Cell cluster_tme Tumor Microenvironment E7766 E7766 STING STING (on ER) E7766->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates IFN_genes Type I IFN Genes pIRF3->IFN_genes Induces Transcription Type1_IFN Type I IFN (IFN-α, IFN-β) IFN_genes->Type1_IFN Transcription & Translation DC Dendritic Cell (Maturation & Activation) Type1_IFN->DC Type1_IFN->DC CD8_T_Cell CD8+ T Cell (Priming & Activation) DC->CD8_T_Cell Antigen Presentation Tumor_Cell Tumor Cell CD8_T_Cell->Tumor_Cell Recognizes & Kills Apoptosis Tumor Cell Apoptosis Tumor_Cell->Apoptosis Experimental_Workflow cluster_preclinical Preclinical In Vivo Efficacy Model Tumor_Implantation 1. Tumor Cell Implantation (e.g., CT26 in mice) Tumor_Growth 2. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Treatment 3. Intratumoral Injection (E7766 or Vehicle) Tumor_Growth->Treatment Tumor_Measurement 4. Tumor Volume Measurement Treatment->Tumor_Measurement Immune_Analysis 5. Immune Cell Analysis (e.g., Flow Cytometry) Treatment->Immune_Analysis Outcome 6. Assessment of Anti-Tumor Efficacy Tumor_Measurement->Outcome Immune_Analysis->Outcome Logical_Relationship E7766_Structure Macrocycle-Bridged Structure Pan_Genotypic Pan-Genotypic STING Activation E7766_Structure->Pan_Genotypic Potent_Activity Potent & Stable Activity E7766_Structure->Potent_Activity Type1_IFN_Production Robust Type I IFN Production Pan_Genotypic->Type1_IFN_Production Potent_Activity->Type1_IFN_Production Innate_Immune_Activation Innate Immune Activation Type1_IFN_Production->Innate_Immune_Activation Adaptive_Immune_Activation Adaptive Immune Activation Innate_Immune_Activation->Adaptive_Immune_Activation Tumor_Regression Tumor Regression & Immune Memory Adaptive_Immune_Activation->Tumor_Regression

References

E7766 and the STING Pathway: A Technical Guide to a Novel Immuno-Oncology Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust anti-pathogen and anti-tumor response. E7766 is a novel, macrocycle-bridged STING agonist that has demonstrated potent, pan-genotypic activity and significant anti-tumor efficacy in preclinical and clinical studies. This technical guide provides an in-depth overview of the mechanism of action of E7766, a summary of key quantitative data, detailed experimental protocols, and visualizations of the core biological processes.

Mechanism of Action: E7766-Mediated STING Pathway Activation

E7766 is a synthetic cyclic dinucleotide (CDN) analog designed for enhanced stability and binding affinity to the STING protein.[1] Its unique macrocyclic bridge pre-organizes the molecule in a bioactive conformation, allowing for superior interaction with the STING dimer compared to natural ligands.[2]

Activation of the STING pathway by E7766 initiates a downstream signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This process can be broken down into the following key steps:

  • Binding and Conformational Change: E7766 binds to the ligand-binding domain of the STING dimer located on the endoplasmic reticulum (ER). This binding induces a conformational change in the STING protein.

  • Translocation: The activated STING dimer translocates from the ER to the Golgi apparatus.

  • TBK1 Recruitment and Activation: At the Golgi, the conformational change in STING allows for the recruitment and activation of TANK-binding kinase 1 (TBK1).

  • IRF3 and NF-κB Activation: Activated TBK1 phosphorylates interferon regulatory factor 3 (IRF3). Concurrently, the STING signaling complex also leads to the activation of the nuclear factor-kappa B (NF-κB) pathway.[1]

  • Gene Transcription: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it, along with activated NF-κB, drives the transcription of genes encoding type I IFNs (e.g., IFN-β), pro-inflammatory cytokines (e.g., TNF-α, IL-6), and chemokines (e.g., CXCL10).[1][3]

  • Anti-Tumor Immune Response: The secreted cytokines and chemokines orchestrate a broad anti-tumor immune response. This includes the recruitment and activation of dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs) into the tumor microenvironment, leading to tumor cell killing.[4] Notably, the anti-tumor effects of E7766 are dependent on host STING signaling and the presence of CD8+ T-cells, but not on STING expression within the tumor cells themselves.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and efficacy of E7766 from preclinical and clinical studies.

Table 1: In Vitro Potency of E7766 Across Human STING Genotypes

Human STING GenotypeIC50 (µM)
WT0.15 - 0.79
REF0.15 - 0.79
HAQ0.15 - 0.79
H2320.15 - 0.79
R2930.15 - 0.79
G2300.15 - 0.79
I2000.15 - 0.79

Data from a study in human peripheral blood mononuclear cells (PBMCs).[6]

Table 2: Preclinical In Vivo Efficacy of E7766

Tumor ModelAdministration RouteDoseOutcomeReference
Orthotopic Mouse Bladder Cancer (BCG-unresponsive)IntravesicalDose-dependentCurative activity, robust induction of IFNβ and CXCL10[3]
Dual CT26 Tumors (Liver and Subcutaneous)Intratumoral (single injection)Not specified90% cure rate, no recurrence for over 8 months, development of immune memory[3][7]
KRASG12D/+ Trp53-/- Murine SarcomaIntratumoral4 mg/kgDurable tumor clearance, induction of CD8+ T-cell infiltration[8]

Table 3: Pharmacodynamic Effects of Intratumoral E7766 in a Phase I/Ib Clinical Trial (Advanced Solid Tumors)

BiomarkerEffectDose Range
Plasma Cytokines (IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, MIP1b)Transient increase within 10 hours post-injection75 to 1000 µg
Blood and Tumor Gene Expression (Interferon-related and STING genes)Increased expression75 to 1000 µg
PD-L1 and CD8 Expression (RNA and protein)Increased in some patients75 to 1000 µg

Data from a first-in-human phase I/Ib study.[4]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on E7766.

In Vitro STING Activation Assay in Human PBMCs

Objective: To determine the potency of E7766 in activating the STING pathway across different human STING genotypes.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors with known STING genotypes using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Compound Treatment: Seed PBMCs in 96-well plates and treat with a serial dilution of E7766 or a reference STING agonist. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentration of IFN-β using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IFN-β concentration against the log of the E7766 concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

In Vivo Murine Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of E7766 in a syngeneic mouse tumor model.

Methodology:

  • Cell Line: Culture a murine tumor cell line (e.g., CT26 colon carcinoma or a KRASG12D/+ Trp53-/- sarcoma cell line) in appropriate growth medium.

  • Tumor Implantation: Subcutaneously or orthotopically implant a defined number of tumor cells (e.g., 1 x 106 cells) into the flank or relevant organ of immunocompetent mice (e.g., BALB/c or C57BL/6).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width2) or using an in vivo imaging system if the tumor cells are luciferase-tagged.

  • Treatment: Once tumors reach a predetermined size (e.g., 100 mm3), randomize the mice into treatment and control groups. Administer E7766 intratumorally or via another relevant route at a specified dose and schedule. The control group should receive a vehicle control.

  • Efficacy Assessment: Continue to monitor tumor growth in all groups. The primary endpoint is typically tumor growth inhibition or complete tumor regression. Survival can also be monitored as a secondary endpoint.

  • Immunophenotyping (Optional): At the end of the study or at specified time points, tumors and spleens can be harvested for analysis of immune cell infiltration (e.g., CD8+ T-cells, NK cells) by flow cytometry or immunohistochemistry.

CD8+ T-Cell Depletion Study

Objective: To determine the dependency of E7766's anti-tumor effect on CD8+ T-cells.

Methodology:

  • Tumor Model Setup: Establish tumors in mice as described in the in vivo efficacy study protocol.

  • Antibody Administration: Prior to and during E7766 treatment, administer a depleting anti-CD8α antibody (e.g., clone 2.43) or an isotype control antibody via intraperitoneal injection. A typical dosing schedule is an initial injection one day before E7766 treatment, followed by injections every 3-4 days to maintain depletion.

  • Depletion Confirmation: Confirm the depletion of CD8+ T-cells in peripheral blood or spleen by flow cytometry.

  • E7766 Treatment and Efficacy Assessment: Administer E7766 and monitor tumor growth as previously described. Compare the anti-tumor efficacy of E7766 in the CD8-depleted group versus the isotype control group.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to E7766 and STING pathway activation.

E7766_STING_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_golgi Golgi E7766 E7766 STING_ER STING (on ER) E7766->STING_ER Binds and Activates STING_Golgi Activated STING STING_ER->STING_Golgi Translocates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Transcription Gene Transcription pIRF3->Transcription NFkB NF-κB NFkB->Transcription Cytokines Cytokines Transcription->Cytokines IFN-β, TNF-α, CXCL10 STING_Golgi->TBK1 Recruits and Activates STING_Golgi->NFkB Activates Immune_Response Anti-Tumor Immune Response Cytokines->Immune_Response Experimental_Workflow cluster_invitro In Vitro Potency cluster_invivo In Vivo Efficacy cluster_mechanistic Mechanistic Study PBMC_Isolation Isolate Human PBMCs Treatment Treat with E7766 PBMC_Isolation->Treatment IFNb_Measurement Measure IFN-β (ELISA) Treatment->IFNb_Measurement IC50 Determine IC50 IFNb_Measurement->IC50 Tumor_Implant Implant Tumor Cells in Mice Tumor_Growth Monitor Tumor Growth Tumor_Implant->Tumor_Growth E7766_Treatment Treat with E7766 Tumor_Growth->E7766_Treatment Efficacy_Assessment Assess Tumor Regression/Survival E7766_Treatment->Efficacy_Assessment CD8_Depletion Deplete CD8+ T-cells E7766_Challenge E7766 Treatment CD8_Depletion->E7766_Challenge Tumor_Outcome Observe Tumor Outcome E7766_Challenge->Tumor_Outcome

References

Chemical properties of E7766 STING agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7766 is a novel, structurally distinct agonist of the Stimulator of Interferon Genes (STING) pathway, demonstrating significant potential in the field of cancer immunotherapy. As a macrocycle-bridged STING agonist (MBSA), E7766 exhibits enhanced chemical and metabolic stability due to the conformational rigidity conferred by its unique macrocyclic bridge.[1] This design locks the molecule in a bioactive U-shaped conformation, leading to potent, pan-genotypic activation of both human and mouse STING proteins.[2][3] Preclinical and early clinical studies have shown that E7766 can induce a robust anti-tumor immune response, making it a promising candidate for further development as a therapeutic agent for various solid tumors.[4][5]

Chemical Properties

E7766 is a synthetic cyclic dinucleotide (CDN) analog. Its structure is characterized by two deoxyadenosine (B7792050) moieties linked by two phosphorothioates and a unique olefin linker that forms a macrocyclic bridge between the two purine (B94841) bases.[4] This macrocyclic bridge is a key structural feature that enhances its binding affinity and stability. Two complementary stereoselective synthetic routes for E7766 have been described.[2]

Table 1: Physicochemical and Binding Properties of E7766

PropertyValueReference
Chemical Class Macrocycle-Bridged STING Agonist (MBSA)[1]
Binding Affinity (Kd) 40 nM[6]
Optical Purity 99% e.e.[3]

Mechanism of Action and Signaling Pathway

E7766 exerts its immunoactivating effects by directly binding to and activating the STING protein, which is an endoplasmic reticulum-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its activation and downstream signaling.

The activated STING protein translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons (IFNs), particularly IFN-β.

The secretion of IFN-β initiates a cascade of anti-tumor immune responses. It promotes the maturation and activation of dendritic cells (DCs), enhances the cross-presentation of tumor-associated antigens (TAAs) to cytotoxic T lymphocytes (CTLs), and leads to the recruitment and activation of natural killer (NK) cells and other immune cells into the tumor microenvironment. This concerted immune attack results in the targeted killing of tumor cells.

STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_extracellular Extracellular Space E7766 E7766 STING_ER STING (inactive) on ER E7766->STING_ER Binds to STING_active STING (active) STING_ER->STING_active Activation TBK1 TBK1 STING_active->TBK1 Recruits TBK1_p p-TBK1 TBK1->TBK1_p Phosphorylation IRF3 IRF3 TBK1_p->IRF3 Phosphorylates IRF3_p p-IRF3 IRF3->IRF3_p Phosphorylation IRF3_dimer p-IRF3 Dimer IRF3_p->IRF3_dimer Dimerization IFNB_gene IFN-β Gene IRF3_dimer->IFNB_gene Translocates to Nucleus & Activates Transcription IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA Transcription IFNB_secreted Secreted IFN-β IFNB_mRNA->IFNB_secreted Translation & Secretion Immune_Cells Immune Cells (DCs, CTLs, NK cells) IFNB_secreted->Immune_Cells Signals to Tumor_Cell_Lysis Tumor Cell Lysis Immune_Cells->Tumor_Cell_Lysis Mediates

Caption: STING Signaling Pathway Activated by E7766.

In Vitro Potency and Pan-Genotypic Activity

A key advantage of E7766 is its ability to potently activate multiple human STING genotypes. This is a significant improvement over some earlier STING agonists that showed genotype-specific activity.

Table 2: In Vitro Potency of E7766 Across Human STING Genotypes

STING GenotypeAssay SystemReadoutEC50 / IC50 (µM)Reference
Wild-type (WT)Human PBMCsIFN-β production1.0[6]
HAQHuman PBMCsIFN-β production2.2[6]
AQHuman PBMCsIFN-β production1.2[6]
REFHuman PBMCsIFN-β production4.9[6]
7 Tested Genotypes (Range)Human PBMCsIFN-β production0.15 - 0.79[7]

Preclinical and Clinical In Vivo Efficacy

E7766 has demonstrated significant anti-tumor activity in various preclinical mouse models, leading to tumor regression and the induction of long-lasting immunological memory.[2][8] A first-in-human Phase I clinical trial has also been conducted to evaluate the safety and efficacy of intratumoral E7766 in patients with advanced solid tumors.[4][5]

Table 3: Summary of In Vivo Anti-Tumor Efficacy of E7766

Tumor ModelAdministration RouteKey FindingsReference
CT26 Colon Carcinoma (subcutaneous)IntratumoralSingle injection led to complete tumor regression in 90% of mice with no recurrence for over 8 months. Induced a robust immune memory response.[8]
Orthotopic Mouse Bladder Cancer (BCG-unresponsive NMIBC model)IntravesicalDose-dependent and curative activity with robust induction of IFN-β and CXCL10.[7]
KRASG12D/+ Trp53-/- SarcomaIntratumoralDurable tumor clearance, induction of CD8+ T-cell infiltration, and activated lymphocyte transcriptomic signatures.
Advanced Solid Tumors (Human Phase I)IntratumoralManageable safety profile. On-target pharmacodynamic effects with increased expression of interferon-related genes. Transient increases in plasma levels of IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, and MIP1b.[4]

Experimental Protocols

The following sections provide an overview of the methodologies used to characterize the chemical and biological properties of E7766.

In Vitro STING Activation and Cytokine Release Assay in Human PBMCs

This protocol describes the measurement of IFN-β production from human peripheral blood mononuclear cells (PBMCs) following stimulation with E7766.

Materials:

  • Human PBMCs isolated from healthy donors

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • E7766 (stock solution prepared in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • Human IFN-β ELISA kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed human PBMCs at a density of 2 x 105 cells/well in a 96-well plate in complete RPMI-1640 medium.

  • Compound Preparation: Prepare serial dilutions of E7766 in complete culture medium.

  • Cell Treatment: Add the diluted E7766 to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the concentration of IFN-β in the supernatants using a human IFN-β ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IFN-β concentration against the E7766 concentration and determine the EC50 value using a suitable non-linear regression model.

in_vitro_workflow start Start seed_cells Seed Human PBMCs (2e5 cells/well) start->seed_cells prepare_e7766 Prepare Serial Dilutions of E7766 seed_cells->prepare_e7766 treat_cells Treat Cells with E7766 (24h incubation) prepare_e7766->treat_cells collect_supernatant Collect Supernatant treat_cells->collect_supernatant elisa Measure IFN-β (ELISA) collect_supernatant->elisa analyze_data Analyze Data (Calculate EC50) elisa->analyze_data end End analyze_data->end

Caption: In Vitro PBMC Stimulation Workflow.

In Vivo Anti-Tumor Efficacy Study in Syngeneic Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of E7766 in a syngeneic mouse tumor model, such as the CT26 colon carcinoma model.

Materials:

  • BALB/c mice (or other appropriate strain for the chosen tumor model)

  • CT26 colon carcinoma cells

  • Matrigel (optional)

  • E7766 formulated for in vivo administration

  • Calipers for tumor measurement

  • Syringes and needles for tumor implantation and drug administration

Procedure:

  • Tumor Cell Implantation: Subcutaneously implant 1 x 106 CT26 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm3). Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer E7766 intratumorally at the desired dose and schedule. The control group should receive vehicle control.

  • Efficacy Assessment: Continue to monitor tumor growth in all groups. The primary endpoint is typically tumor growth inhibition or complete tumor regression.

  • Endpoint Analysis: At the end of the study (or when tumors in the control group reach a predetermined size), euthanize the mice. Tumors can be excised and weighed. Further analysis, such as immunohistochemistry for immune cell infiltration or flow cytometry of tumor-infiltrating lymphocytes, can be performed.

in_vivo_workflow start Start implant_cells Implant Tumor Cells (e.g., CT26) start->implant_cells monitor_growth Monitor Tumor Growth implant_cells->monitor_growth randomize Randomize Mice monitor_growth->randomize treat Intratumoral Treatment (E7766 or Vehicle) randomize->treat assess_efficacy Assess Efficacy (Tumor Volume) treat->assess_efficacy endpoint_analysis Endpoint Analysis (IHC, Flow Cytometry) assess_efficacy->endpoint_analysis end End endpoint_analysis->end

Caption: In Vivo Anti-Tumor Efficacy Workflow.

Conclusion

E7766 is a potent, pan-genotypic STING agonist with a unique macrocyclic structure that confers enhanced stability and binding affinity. Its ability to robustly activate the STING pathway and induce a powerful anti-tumor immune response has been demonstrated in a range of preclinical models and is being evaluated in clinical trials. The data summarized in this technical guide highlight the promising chemical and biological properties of E7766, positioning it as a significant advancement in the development of next-generation cancer immunotherapies. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential.

References

E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a key danger signal associated with viral infections and cellular damage within the tumor microenvironment. Activation of the STING pathway in immune cells, particularly dendritic cells, triggers a potent anti-tumor immune response. This response is characterized by the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the activation of natural killer (NK) cells and the priming of tumor-specific CD8+ T cells. E7766 is a novel, structurally distinct macrocycle-bridged STING agonist that has demonstrated potent and consistent activity across all major human STING genotypes, addressing a key limitation of earlier STING agonists that exhibited genotype-dependent efficacy. This technical guide provides a comprehensive overview of E7766, including its mechanism of action, pan-genotypic activity, preclinical efficacy, and clinical data, along with detailed experimental protocols and pathway visualizations.

Data Presentation

Quantitative Analysis of E7766 Activity

The following tables summarize the key quantitative data for E7766, highlighting its pan-genotypic potency and significant anti-tumor effects in both preclinical and clinical settings.

Table 1: Pan-Genotypic In Vitro Potency of E7766 in Human PBMCs

STING GenotypeE7766 IC50 (µM)Reference Cyclic Dinucleotide Agonist IC50 (µM)
WT0.15 - 0.791.88 - >50
REF0.15 - 0.791.88 - >50
HAQ0.15 - 0.791.88 - >50
H2320.15 - 0.791.88 - >50
R2930.15 - 0.791.88 - >50
G2300.15 - 0.791.88 - >50
I2240.15 - 0.791.88 - >50
Data from a study characterizing E7766's activity in human peripheral blood mononuclear cells (PBMCs) from donors with various STING genotypes.[1][2][3]

Table 2: Preclinical Efficacy of E7766 in Syngeneic Mouse Tumor Models

Tumor ModelAdministration RouteE7766 DoseKey Findings
Dual CT26 (liver and subcutaneous)Intratumoral (to subcutaneous tumor)Single dose90% cure rate with no recurrence for over 8 months; induction of robust immune memory.[1][4][5]
Orthotopic Mouse Bladder Cancer (BCG-unresponsive NMIBC model)IntravesicalDose-dependentCurative activity, robust induction of IFNβ and CXCL10 in the bladder.[1][2][4]
KRASG12D/+ Trp53−/− SarcomaIntratumoral3-9 mg/kgDurable tumor clearance, induction of CD8+ T-cell infiltration.[6]

Table 3: Phase 1 Clinical Trial (NCT04144140) Preliminary Results in Advanced Solid Tumors

ParameterFinding
Patient Population 24 patients with advanced, non-resectable, or recurrent solid tumors or lymphomas.[7][8]
Dose Escalation Intratumoral injections from 75 to 1000 µg.
Safety Manageable safety profile. The most frequent treatment-related adverse events were chills, fever, and fatigue.
Best Overall Response Stable disease was observed in 8 out of 24 patients (33.3%).[8] No complete or partial responses were observed according to modified RECIST v1.1.[8]
Pharmacodynamics Transient increases in plasma levels of IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, and MIP1b within 10 hours post-injection. Increased expression of interferon-related and STING genes in blood and tumor tissue.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of E7766. These protocols are based on standard methodologies and may require optimization for specific experimental conditions.

In Vitro STING Activation Assay in Human PBMCs

Objective: To determine the potency of E7766 in activating the STING pathway across different human STING genotypes by measuring IFN-β production.

Materials:

  • Cryopreserved human Peripheral Blood Mononuclear Cells (PBMCs) from donors with known STING genotypes

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

  • E7766 (lyophilized powder)

  • Reference STING agonist (e.g., cGAMP)

  • DMSO (for dissolving compounds)

  • 96-well cell culture plates

  • Human IFN-β ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Methodology:

  • PBMC Thawing and Plating: Thaw cryopreserved PBMCs rapidly in a 37°C water bath. Transfer to a sterile conical tube and slowly add pre-warmed RPMI medium. Centrifuge, discard the supernatant, and resuspend the cell pellet in fresh medium. Determine cell viability and density using a hemocytometer and trypan blue exclusion. Plate PBMCs at a density of 5 x 10^5 cells/well in a 96-well plate.

  • Compound Preparation: Prepare a stock solution of E7766 and the reference agonist in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is below 0.5%.

  • Cell Stimulation: Add the diluted compounds to the plated PBMCs. Include a vehicle control (medium with DMSO) and a positive control (reference agonist).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

  • IFN-β Quantification: Measure the concentration of IFN-β in the supernatants using a human IFN-β ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the IFN-β concentration against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model (CT26)

Objective: To evaluate the in vivo antitumor efficacy of intratumorally administered E7766.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • CT26 colon carcinoma cell line

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • E7766 formulated for in vivo administration

  • Vehicle control solution

  • Syringes and needles (27-30 gauge)

  • Calipers for tumor measurement

  • Anesthetic agent (e.g., isoflurane)

Methodology:

  • Cell Culture and Preparation: Culture CT26 cells in appropriate medium. On the day of inoculation, harvest cells using trypsin, wash with PBS, and resuspend in PBS at a concentration of 1 x 10^6 cells per 100 µL. Ensure cell viability is >95%.

  • Tumor Inoculation: Subcutaneously inject 1 x 10^5 CT26 cells (in 100 µL PBS) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumors with calipers. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, E7766).

  • Intratumoral Administration: Administer a single intratumoral injection of E7766 or vehicle control.

  • Continued Monitoring: Continue to monitor tumor growth and the general health of the mice.

  • Endpoint: Euthanize mice when tumors reach a predetermined endpoint size (e.g., 1500 mm³) or at the end of the study period.

  • Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Analyze for statistically significant differences between treatment groups. For survival studies, monitor mice until a defined endpoint and generate Kaplan-Meier survival curves.

Cytokine Profiling using Luminex Assay

Objective: To measure the levels of multiple cytokines and chemokines in plasma or tissue homogenates following E7766 treatment.

Materials:

  • Plasma samples or tissue homogenates from treated and control animals/patients

  • Multiplex cytokine/chemokine Luminex assay kit (e.g., for mouse or human)

  • Luminex instrument (e.g., FLEXMAP 3D®)

  • Assay-specific reagents (wash buffer, detection antibodies, streptavidin-PE)

  • 96-well filter plates

Methodology:

  • Sample Preparation: Collect blood into EDTA tubes and centrifuge to obtain plasma. For tissues, homogenize in an appropriate lysis buffer containing protease inhibitors.

  • Assay Procedure (General):

    • Prepare standards and samples according to the kit manufacturer's protocol.

    • Add the antibody-coupled magnetic beads to the wells of a 96-well filter plate.

    • Wash the beads using a magnetic plate washer.

    • Add standards and samples to the wells and incubate to allow the analytes to bind to the capture antibodies on the beads.

    • Wash the beads to remove unbound material.

    • Add a biotinylated detection antibody cocktail and incubate.

    • Wash the beads and then add streptavidin-phycoerythrin (SAPE) and incubate.

    • Wash the beads and resuspend in sheath fluid.

  • Data Acquisition: Acquire data on a Luminex instrument. The instrument will identify each bead by its internal dye signature and quantify the amount of analyte bound by measuring the fluorescence intensity of the SAPE.

  • Data Analysis: Use the Luminex software to generate a standard curve for each analyte and calculate the concentration of each cytokine/chemokine in the unknown samples.

Mandatory Visualizations

Signaling Pathway

STING_Pathway E7766 E7766 STING STING (ER Membrane) E7766->STING Binds & Activates Golgi Golgi Apparatus STING->Golgi Translocation NFkB NF-κB Pathway STING->NFkB Activates TBK1 TBK1 Golgi->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 (Dimer) IRF3->p_IRF3 Dimerization Nucleus Nucleus p_IRF3->Nucleus Translocation IFN_genes Type I IFN Genes (e.g., IFN-β) Nucleus->IFN_genes Induces Transcription IFN_secretion IFN-β Secretion IFN_genes->IFN_secretion Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Transcription

Caption: E7766 activates the STING signaling pathway.

Experimental Workflow

Experimental_Workflow start Start cell_prep Prepare CT26 Tumor Cells start->cell_prep inoculation Subcutaneous Inoculation in BALB/c Mice cell_prep->inoculation tumor_growth Monitor Tumor Growth inoculation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Intratumoral Injection: E7766 or Vehicle randomization->treatment monitoring Continue Tumor Measurement & Health Monitoring treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Data Analysis: Tumor Growth Curves, Survival Analysis endpoint->analysis end End analysis->end

Caption: Preclinical evaluation of E7766's antitumor activity.

Logical Relationship

Pan_Genotypic_Activity E7766 E7766 (Pan-Genotypic Agonist) WT STING WT E7766->WT Effective Activation REF STING REF E7766->REF Effective Activation HAQ STING HAQ E7766->HAQ Effective Activation H232 STING H232 E7766->H232 Effective Activation R293 STING R293 E7766->R293 Effective Activation G230 STING G230 E7766->G230 Effective Activation Other Other Variants E7766->Other Effective Activation

Caption: E7766 demonstrates consistent activation across STING genotypes.

References

In Vitro Characterization of E7766: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7766 is a novel, structurally distinct macrocycle-bridged stimulator of interferon genes (STING) agonist.[1][2] Its unique design confers enhanced stability and a high binding affinity for the STING protein, leading to potent, pan-genotypic activation of the STING signaling pathway.[1][3] This pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response, primarily through the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[4] The potent immunostimulatory properties of E7766 make it a promising candidate for cancer immunotherapy.[3][5] This technical guide provides an in-depth overview of the in vitro characterization of E7766, including its biological activity across various human STING genotypes, detailed experimental protocols for key assays, and a visual representation of its mechanism of action.

Quantitative Data Summary

The in vitro potency of E7766 has been evaluated in various cell-based assays. A key measure of its activity is the half-maximal inhibitory concentration (IC50), which in the context of an agonist, represents the concentration required to elicit a half-maximal response.

Cell TypeSTING Genotype(s)IC50 Range (µM)Reference
Human Peripheral Blood Mononuclear Cells (PBMCs)Seven major human STING genotypes0.15 - 0.79[2][3][6][7][8]

Signaling Pathway

E7766 acts as a direct agonist of the STING protein.[9] Upon binding, it induces a conformational change in STING, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1).[9] TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), which then dimerizes and translocates to the nucleus.[9] In the nucleus, IRF3 dimers drive the transcription of type I interferons, such as IFN-β.[4][9] Simultaneously, the activation of STING can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines.[9]

E7766_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E7766 E7766 STING STING E7766->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates NFkB NF-κB Pathway STING->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 IFN_Gene IFN-β Gene Transcription pIRF3->IFN_Gene Translocates & Initiates Cytokine_Gene Pro-inflammatory Cytokine Gene Transcription NFkB->Cytokine_Gene Initiates

Caption: E7766-mediated STING signaling pathway.

Experimental Protocols

In Vitro STING Activation Assay in Human PBMCs

This assay is designed to determine the potency of E7766 in activating the STING pathway in primary human immune cells, measuring the induction of IFN-β.

a. Materials:

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Human peripheral blood mononuclear cells (PBMCs), freshly isolated from healthy donor blood

  • E7766 stock solution (in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Enzyme-linked immunosorbent assay (ELISA) kit for human IFN-β

b. Methodology:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

  • Cell Seeding: Wash the isolated PBMCs with PBS and resuspend in complete RPMI 1640 medium. Count the cells and adjust the density to 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Compound Treatment: Prepare serial dilutions of E7766 in complete RPMI 1640 medium. Add 100 µL of the diluted E7766 solutions to the respective wells containing PBMCs. Include a vehicle control (medium with the same concentration of solvent used for E7766).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.

  • IFN-β Quantification: Measure the concentration of IFN-β in the collected supernatants using a human IFN-β ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the IFN-β concentration against the logarithm of the E7766 concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

Cytokine Release Assay in RAW 264.7 Macrophage Cell Line

This protocol details the assessment of E7766-induced cytokine production in a murine macrophage cell line.

a. Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • E7766 stock solution

  • 24-well cell culture plates

  • Luminex-based multiplex cytokine assay kit (or individual ELISA kits for specific cytokines like TNF-α, IL-6)

b. Methodology:

  • Cell Culture: Maintain RAW 264.7 cells in complete DMEM in a 37°C, 5% CO2 incubator.

  • Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10^5 cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh complete DMEM containing various concentrations of E7766 or a vehicle control.

  • Incubation: Incubate the cells for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Analyze the concentration of various cytokines in the supernatants using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISAs.[3]

  • Data Analysis: Quantify the cytokine concentrations based on standard curves and compare the levels between E7766-treated and vehicle-treated samples.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vitro cell-based assay to characterize E7766 activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (e.g., PBMCs, RAW 264.7) Cell_Seeding Cell Seeding in Plate Cell_Culture->Cell_Seeding Compound_Prep E7766 Serial Dilution Treatment Treatment with E7766 Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (e.g., 24 hours) Treatment->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection Cytokine_Quantification Cytokine Quantification (ELISA, Luminex) Supernatant_Collection->Cytokine_Quantification Data_Analysis Data Analysis (IC50 Calculation) Cytokine_Quantification->Data_Analysis

Caption: General workflow for in vitro E7766 characterization.

Conclusion

E7766 is a potent, pan-genotypic STING agonist with a well-defined in vitro mechanism of action. Its ability to robustly activate the STING pathway across different human genetic variants highlights its potential as a broad-spectrum immunotherapeutic agent. The provided experimental protocols offer a framework for the in vitro characterization of E7766 and similar STING agonists, enabling researchers to further explore their therapeutic potential. The consistent induction of type I interferons and other pro-inflammatory cytokines in various cell systems underscores the immuno-stimulatory efficacy of E7766.

References

E7766: A Pan-Genotypic STING Agonist Activating the Innate Immune Response for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

E7766 is a novel, macrocycle-bridged Stimulator of Interferon Genes (STING) agonist that has demonstrated potent, pan-genotypic activity and significant antitumor effects in preclinical and clinical settings. By activating the STING pathway, E7766 triggers a robust innate immune response, leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn promotes a T-cell inflamed tumor microenvironment and durable antitumor immunity. This technical guide provides a comprehensive overview of E7766, including its mechanism of action, quantitative data on its potency and efficacy, detailed experimental protocols from key studies, and visualizations of its signaling pathway and experimental workflows.

Introduction to E7766 and the STING Pathway

The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells.[1] Activation of STING, an endoplasmic reticulum-resident protein, initiates a signaling cascade that culminates in the production of type I interferons (IFNs) and other inflammatory cytokines.[2] These cytokines are pivotal in bridging the innate and adaptive immune systems, leading to the activation and recruitment of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment (TME).[2]

E7766 is a structurally unique, macrocycle-bridged STING agonist designed for enhanced stability and binding affinity to various STING protein isoforms.[2][3] Its design confers potent activity across all major human STING genotypes, a significant advantage over earlier generation STING agonists that showed species-specific or genotype-variable activity.[3][4][5] E7766 is being investigated as a therapeutic agent for solid tumors and non-muscle invasive bladder cancer (NMIBC) through intratumoral and intravesical administration, respectively.[4]

Mechanism of Action

Upon administration, E7766 binds directly to the STING protein. This binding event induces a conformational change in STING, leading to its activation and downstream signaling. The key steps in the E7766-mediated STING signaling pathway are:

  • STING Activation: E7766 binds to STING, promoting its activation.[2]

  • TBK1 Recruitment and Activation: Activated STING recruits and activates TANK-binding kinase 1 (TBK1).[2]

  • IRF3 and NF-κB Activation: TBK1, in turn, phosphorylates and activates interferon regulatory factor 3 (IRF3) and the nuclear factor-kappa B (NF-κB) signaling pathway.[2]

  • Cytokine Production: Activated IRF3 and NF-κB translocate to the nucleus, where they drive the transcription of genes encoding type I IFNs (e.g., IFN-β) and other pro-inflammatory cytokines and chemokines (e.g., CXCL10, TNF-α, IL-6).[2][4]

  • Immune Cell Recruitment and Activation: The secreted cytokines remodel the TME, enhancing the cross-presentation of tumor-associated antigens (TAAs) by dendritic cells (DCs) to cytotoxic T lymphocytes (CTLs). This results in the infiltration and activation of CD8+ T-cells and Natural Killer (NK) cells, leading to a potent, CTL-mediated antitumor immune response.[1][2][6]

Caption: E7766-mediated STING signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for E7766 from preclinical and clinical studies.

Table 1: In Vitro Potency of E7766

ParameterValueSpecies/GenotypeSource
Binding Affinity (Kd) 40 nMRecombinant STING protein[7]
IC50 Range 0.15 - 0.79 µMSeven human STING genotypes[4]
EC50 (IFNβ induction) 1 µMHuman WT STING[8]
EC50 (IFNβ induction) 2.2 µMHuman HAQ STING variant[8]
EC50 (IFNβ induction) 1.2 µMHuman AQ STING variant[8]
EC50 (IFNβ induction) 4.9 µMHuman REF STING variant[8]

Table 2: Preclinical In Vivo Efficacy of E7766

Cancer ModelAdministration RouteDoseOutcomeSource
Murine Sarcoma (KP STS) Intratumoral4 mg/kgDurable tumor clearance[6]
Murine Colon Cancer (CT26) with liver and subcutaneous tumors Intratumoral (subcutaneous)10 mg/kg (single injection)90% cure rate, no recurrence for >8 months, robust immune memory[4][8][9]
BCG-unresponsive Non-Muscle Invasive Bladder Cancer (NMIBC) IntravesicalDose-dependentCurative effects, significant induction of IFNβ and CXCL10[4]

Table 3: Clinical Pharmacodynamics of Intratumoral E7766 (Phase I/Ib Study)

BiomarkerObservationTime PointSource
Plasma Cytokines (IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, MIP1b) Transient increase in all evaluable patientsWithin 10 hours post-injection, then returned to baseline[1][10]
Tumor Gene Expression (Interferon-related and STING genes) Increased in most tested genesOn-treatment vs. baseline[1][10]
PD-L1 and CD8 Expression (RNA and protein) Increased in some patients across dose levelsOn-treatment vs. baseline[1][10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

In Vivo Murine Sarcoma Model
  • Objective: To evaluate the antitumor efficacy of E7766 in an immunologically "cold" tumor model.

  • Animal Model: 6-12 week old C57BL/6 mice.[4]

  • Tumor Model: KRASG12D/+ Trp53-/- (KP) soft tissue sarcoma (STS) cell line.[6]

  • Tumor Engraftment: 100,000 KP STS cells are engrafted into the hindlimbs of C57BL/6 mice.[4]

  • Treatment: One week post-engraftment, mice are treated with a single intratumoral injection of E7766 at a dose of 4 mg/kg.[4] Control groups receive a vehicle injection.

  • Monitoring: Tumor volume and bioluminescence (if applicable) are monitored over time. Survival is a primary endpoint.[4]

  • Immune Response Analysis:

    • CD8+ T-cell Depletion: To assess the dependency of the antitumor response on CD8+ T-cells, a depleting antibody is administered intraperitoneally prior to and during E7766 treatment.[4][6]

    • Flow Cytometry: Single-cell suspensions from tumors, blood, and spleens are stained with fluorescently labeled antibodies to characterize immune cell populations (e.g., CD3ε, CD4, CD8).[4]

    • Cytokine Analysis: Serum is collected 6 hours post-treatment and analyzed for a panel of cytokines and chemokines using a multiplex immunoassay (e.g., MilliporeSigma Mouse Cytokine 44-Plex Discovery Assay).[4]

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment (1 week post-engraftment) cluster_monitoring Monitoring & Analysis Animal_Model C57BL/6 Mice (6-12 weeks old) Engraftment Hindlimb Engraftment Animal_Model->Engraftment Tumor_Cells KP STS Cells (100,000) Tumor_Cells->Engraftment E7766_Treatment Intratumoral E7766 (4 mg/kg) Engraftment->E7766_Treatment Control Vehicle Control Engraftment->Control Depletion CD8+ T-cell Depletion (Optional Arm) Engraftment->Depletion Tumor_Monitoring Tumor Volume & Survival Monitoring E7766_Treatment->Tumor_Monitoring Cytokine_Analysis Serum Cytokine Analysis (6 hours post-treatment) E7766_Treatment->Cytokine_Analysis Flow_Cytometry Immune Cell Profiling (Tumor, Blood, Spleen) E7766_Treatment->Flow_Cytometry Control->Tumor_Monitoring Depletion->Tumor_Monitoring

Caption: In vivo murine sarcoma model workflow.

Human Clinical Trial Biomarker Analysis
  • Objective: To assess the pharmacodynamic effects of intratumoral E7766 in patients with advanced solid tumors.

  • Study Design: Phase I/Ib, open-label, multicenter, dose-escalation study (NCT04144140).[1]

  • Patient Population: Adults with advanced, non-resectable, or recurrent solid tumors or lymphomas.

  • Treatment: Intratumoral injections of E7766 at doses ranging from 75 to 1000 µg.[2]

  • Sample Collection:

    • Blood: Peripheral blood samples are collected before the first administration and at various time points during treatment.[2]

    • Tumor Biopsies: Tumor biopsies are obtained from injected and, if available, non-injected lesions at baseline and on-treatment (e.g., Cycle 2, Day 1).[2]

  • Analytical Methods:

    • Plasma Cytokine Analysis: Plasma samples are analyzed for a panel of immune cytokines (e.g., TNF-α, IFN-γ, IL-6, IP-10, MCP1, MIP1B) using electrochemiluminescence-based multi-array assays. Simoa assays are used for sensitive detection of IFN-α and IFN-β.[2]

    • Tumor Gene Expression Analysis: RNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue samples. RNA sequencing (RNA-seq) is performed to determine the transcripts per kilobase million (TPM) values for genes related to the STING pathway, immune activation, and immune cell infiltration.[2]

Conclusion

E7766 is a promising immuno-oncology agent that potently activates the innate immune system through a pan-genotypic STING-dependent mechanism. Preclinical studies have demonstrated its ability to induce durable tumor regression and long-lasting immune memory. Early clinical data confirm its on-target pharmacodynamic effects in patients with advanced solid tumors. The data and protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and harness the therapeutic potential of STING agonists like E7766 in the fight against cancer. The ongoing and future clinical evaluation of E7766 will be critical in defining its role in the evolving landscape of cancer immunotherapy.

References

Pharmacokinetics of E7766 in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7766 is a structurally novel, macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated potent anti-tumor activity in preclinical models.[1][2] As a pan-genotypic agonist, E7766 activates various human STING variants, leading to the induction of a robust innate and adaptive immune response against cancer cells.[3] This technical guide provides a comprehensive overview of the available pharmacokinetic data for E7766 in various animal models, details the experimental methodologies used in these studies, and illustrates the key signaling pathways involved.

Core Pharmacokinetic Parameters

Currently, detailed quantitative pharmacokinetic data such as Cmax, Tmax, AUC, and half-life for E7766 in animal models are not widely available in the public domain. Preclinical studies have primarily focused on the pharmacodynamic effects and efficacy of E7766. However, some information regarding its clearance and distribution has been reported.

A study involving an antibody-drug conjugate (ADC) with E7766 as the payload (PSMA-E7766) in a castrated LNCaP mouse model showed that higher and more prolonged payload accumulation was observed in the tumor compared to the plasma.[4][5] Another study on a different STING agonist, MIW815 (ADU-S100), in patients with advanced cancers, revealed rapid absorption from the injection site with a short terminal plasma half-life of approximately 24 minutes.[6][7] While not directly E7766 data, this may suggest that STING agonists can have rapid systemic clearance.

The following tables are structured to incorporate quantitative data as it becomes publicly available.

Table 1: Pharmacokinetic Parameters of E7766 in Rodent Models

SpeciesStrainDose (mg/kg)Route of AdministrationCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Half-life (hr)
MouseC57BL/64IntratumoralData not availableData not availableData not availableData not available
RatNot specifiedNot specifiedNot specifiedData not availableData not availableData not availableData not available

Table 2: Pharmacokinetic Parameters of E7766 in Non-Rodent Models

SpeciesDoseRoute of AdministrationCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Half-life (hr)
DogNot specifiedNot specifiedData not availableData not availableData not availableData not available

Metabolism and Excretion

Studies in bile-duct cannulated rats and dogs have shown that E7766 is primarily excreted unchanged in the bile (>80%), with a smaller fraction excreted in the urine (<20%). This indicates that hepatic uptake is the major clearance mechanism for E7766. The organic anion-transporting polypeptides OATP1B1 and OATP1B3 have been identified as key transporters involved in the hepatic uptake of E7766.

Experimental Protocols

Animal Models and Husbandry
  • Species: C57BL/6 mice have been used in preclinical efficacy studies.[8]

  • Housing: Mice were housed in a biocontainment 2 facility with a 12-hour light/dark cycle, at a controlled temperature (22 ± 1°C) and humidity (30–35%). Standard food and water were provided ad libitum.[8]

  • Ethics: All animal experiments were conducted with ethical approval from the relevant institutional animal care and use committees.[4][8]

Drug Administration
  • Formulation: For intratumoral administration, E7766 was diluted with saline to achieve the desired concentration.[9]

  • Route of Administration: Intratumoral (i.t.) injection has been a primary route for preclinical evaluation.[6][8]

  • Dosing: In C57BL/6 mice with sarcoma, E7766 was administered intratumorally at doses ranging from 3-9 mg/kg. An operational dose of 4 mg/kg was selected for combination therapy and immune population characterization experiments.[8]

Sample Collection and Analysis
  • Blood Collection: For cytokine analysis, blood was collected via cardiac puncture 6 hours post-therapy. Serum was separated by centrifugation.[8] For pharmacodynamic studies of the PSMA-E7766 ADC, tumor and plasma samples were collected 6 hours post-treatment.[4][5]

  • Bioanalytical Method: While specific details for E7766 are limited, bioanalytical method validation for similar compounds typically follows guidelines from regulatory bodies like the FDA and EMA.[10][11] This involves assessing parameters such as selectivity, sensitivity, accuracy, precision, recovery, and stability.[11][12] Liquid chromatography-mass spectrometry (LC-MS) is a common technique for the quantification of small molecules in biological matrices.

Signaling Pathway and Experimental Workflows

STING Signaling Pathway

E7766 activates the STING pathway, a critical component of the innate immune system. The diagram below illustrates the key steps in this pathway.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP, GTP STING_ER STING (ER Resident) cGAMP->STING_ER STING_Golgi STING (Golgi Trafficking) STING_ER->STING_Golgi Translocation TBK1 TBK1 STING_Golgi->TBK1 Recruits & Activates IKK IKK STING_Golgi->IKK Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 pIRF3_n p-IRF3 pIRF3->pIRF3_n Nuclear Translocation NFkB NF-κB IKK->NFkB Activates NFkB_n NF-κB NFkB->NFkB_n Nuclear Translocation E7766 E7766 E7766->STING_ER Agonist Gene_Expression Type I IFN & Inflammatory Cytokine Genes pIRF3_n->Gene_Expression NFkB_n->Gene_Expression Immune_Response Anti-tumor Immune Response Gene_Expression->Immune_Response

Caption: E7766 activates the STING signaling pathway.

Experimental Workflow for Preclinical Efficacy Studies

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of E7766 in a mouse tumor model.

E7766_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Tumor_Implantation Tumor Cell Implantation (e.g., Sarcoma cells in C57BL/6 mice) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization E7766_Admin E7766 Administration (e.g., 4 mg/kg, intratumoral) Randomization->E7766_Admin Control_Admin Vehicle Control Administration Randomization->Control_Admin Tumor_Measurement Tumor Volume Measurement E7766_Admin->Tumor_Measurement Survival_Monitoring Survival Monitoring E7766_Admin->Survival_Monitoring Sample_Collection Blood/Tissue Collection (6h post-dose) E7766_Admin->Sample_Collection Control_Admin->Tumor_Measurement Control_Admin->Survival_Monitoring Cytokine_Analysis Serum Cytokine Analysis (e.g., Luminex) Sample_Collection->Cytokine_Analysis Immune_Profiling Tumor Immune Cell Profiling (e.g., Flow Cytometry) Sample_Collection->Immune_Profiling

Caption: Preclinical in vivo efficacy workflow for E7766.

Logical Relationship of E7766 Clearance

The diagram below illustrates the key steps involved in the hepatic clearance of E7766.

E7766_Clearance cluster_circulation Systemic Circulation cluster_liver Hepatocyte cluster_bile Bile E7766_plasma E7766 in Plasma OATP1B1 OATP1B1 E7766_plasma->OATP1B1 Uptake OATP1B3 OATP1B3 E7766_plasma->OATP1B3 Uptake E7766_hepatocyte E7766 E7766_bile E7766 (Unchanged) E7766_hepatocyte->E7766_bile Biliary Excretion (>80%) OATP1B1->E7766_hepatocyte OATP1B3->E7766_hepatocyte

Caption: Hepatic uptake and biliary excretion of E7766.

References

E7766: A Comprehensive Technical Overview of its Induced Cytokine Production Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

E7766 is a novel, macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated potent anti-tumor activity in preclinical and clinical settings.[1][2][3] Its mechanism of action is centered on the robust activation of the innate immune system, leading to the production of a wide array of pro-inflammatory cytokines and chemokines. This technical guide provides an in-depth analysis of the cytokine production profile induced by E7766, details the experimental methodologies used to ascertain these findings, and illustrates the key signaling pathways involved.

Introduction to E7766 and the STING Pathway

E7766 is a synthetic cyclic dinucleotide (CDN) that acts as a direct agonist of the STING protein, a critical component of the innate immune system responsible for detecting cytosolic DNA.[1][4] Unlike natural CDNs, E7766's unique macrocyclic bridge enhances its stability and binding affinity for STING, allowing for potent, pan-genotypic activity across major human STING variants.[1][5][6]

Activation of STING by E7766 initiates a downstream signaling cascade, primarily through TANK-binding kinase 1 (TBK1). This leads to the phosphorylation and activation of transcription factors, notably interferon regulatory factor 3 (IRF3) and nuclear factor-kappa B (NF-κB).[1] Activated IRF3 and NF-κB translocate to the nucleus, where they drive the transcription of a broad range of genes, including those encoding type I interferons (IFN-α, IFN-β), pro-inflammatory cytokines, and chemokines.[1] This orchestrated immune response promotes the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), ultimately leading to an anti-tumor immune response.[1][2]

E7766-Induced Cytokine Production: Preclinical Data

In Vivo Murine Models

Studies in murine models of soft tissue sarcoma have demonstrated that intratumoral administration of E7766 leads to a significant systemic increase in several key cytokines and chemokines.

Table 1: Systemic Cytokine and Chemokine Concentrations in Serum of Tumor-Bearing Mice 6 Hours Post-Intratumoral E7766 Administration

Cytokine/ChemokineFold Increase vs. Control (Approximate)
IFN-β>100
IL-6~50
TNF-α~20
CCL5 (RANTES)>100
CXCL9 (Mig)>50
CCL2 (MCP-1)~10

Data synthesized from graphical representations in cited literature. Actual values may vary between experiments.[7]

Furthermore, in a preclinical mouse model of non-muscle invasive bladder cancer, intravesical administration of E7766 induced significant levels of IFNβ and CXCL10 within the bladder.[6] In prostate cancer models using a PSMA-E7766 antibody-drug conjugate (ADC), the targeted delivery of E7766 modulated the tumor microenvironment by inducing CXCL10, IFNβ, IL-6, and TNFα.[8][9]

Experimental Protocol: Murine Soft Tissue Sarcoma Model
  • Animal Model: C57BL/6 mice were engrafted with 100,000 KP soft tissue sarcoma cells.[7]

  • Treatment: One week after engraftment, mice received a single intratumoral injection of E7766 at a dose of 4 mg/kg.[7]

  • Sample Collection: Serum was collected from the mice 6 hours following the treatment.[7]

  • Cytokine Analysis: Serum concentrations of IFNβ, IL-6, TNFα, CCL5, CXCL9, and CCL2 were quantified. While the specific assay is not detailed in the abstract, such analyses are typically performed using multiplex immunoassays (e.g., Luminex) or enzyme-linked immunosorbent assays (ELISA).[7]

E7766-Induced Cytokine Production: Clinical Data

Phase I Dose-Escalation Study in Advanced Solid Tumors

A first-in-human phase I study of intratumoral E7766 in patients with advanced solid tumors provided crucial insights into its pharmacodynamic effects in humans.

Table 2: Systemic Cytokine and Chemokine Induction in Patients with Advanced Solid Tumors Following Intratumoral E7766 Injection

Cytokine/ChemokineObservationTiming of Peak
IFN-αTransient IncreaseWithin 10 hours post-injection
IFN-βTransient IncreaseWithin 10 hours post-injection
IFN-γTransient IncreaseWithin 10 hours post-injection
TNF-αTransient IncreaseWithin 10 hours post-injection
IL-6Transient IncreaseWithin 10 hours post-injection
IP-10 (CXCL10)Transient IncreaseWithin 10 hours post-injection
MCP-1 (CCL2)Transient IncreaseWithin 10 hours post-injection
MIP-1b (CCL4)Transient IncreaseWithin 10 hours post-injection

Note: The increases in cytokine levels were generally not found to be dose-dependent in the tested range (75 to 1000 µg).[3][10]

Experimental Protocol: Phase I Clinical Trial
  • Patient Population: Patients with relapsing/refractory advanced solid cancers were enrolled.[3]

  • Treatment: Patients received intratumoral injections of E7766 in dose-escalating cohorts, with doses ranging from 75 to 1000 µg.[3]

  • Sample Collection: Plasma samples were collected from patients before and at multiple time points after E7766 injection.[3]

  • Cytokine Analysis: Plasma levels of IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP-1, and MIP-1b were measured. The specific analytical method is not stated in the abstract but is likely a validated multiplex immunoassay.[3]

Visualizing the Mechanism of Action and Experimental Workflow

E7766-STING Signaling Pathway

E7766_STING_Pathway E7766 E7766 STING STING (on ER membrane) E7766->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_n p-IRF3 pIRF3->pIRF3_n translocates pNFkB p-NF-κB NFkB->pNFkB pNFkB_n p-NF-κB pNFkB->pNFkB_n translocates Gene_Expression Gene Transcription pIRF3_n->Gene_Expression pNFkB_n->Gene_Expression Cytokines Type I IFNs (IFN-α, IFN-β) Pro-inflammatory Cytokines (TNF-α, IL-6) Chemokines (CXCL10, CCL5) Gene_Expression->Cytokines

Caption: E7766 activates the STING pathway, leading to gene transcription.

Experimental Workflow for Cytokine Profiling

Experimental_Workflow cluster_preclinical Preclinical Model cluster_clinical Clinical Trial model Tumor-Bearing Mouse Model treatment_pre Intratumoral E7766 Injection (4 mg/kg) model->treatment_pre sampling_pre Serum Collection (6 hours post-injection) treatment_pre->sampling_pre analysis Cytokine/Chemokine Quantification (e.g., Luminex, ELISA) sampling_pre->analysis patient Patient with Advanced Solid Tumor treatment_clin Intratumoral E7766 Injection (75-1000 µg) patient->treatment_clin sampling_clin Plasma Collection (<10 hours post-injection) treatment_clin->sampling_clin sampling_clin->analysis

Caption: Workflow for preclinical and clinical cytokine profiling of E7766.

Conclusion

E7766 is a potent STING agonist that robustly activates the innate immune system, leading to the production of a broad spectrum of pro-inflammatory cytokines and chemokines. The cytokine profile, characterized by high levels of type I interferons, IL-6, TNF-α, and various chemokines, is consistent across preclinical and clinical studies. This profile underscores the mechanism by which E7766 remodels the tumor microenvironment from "cold" to "hot," thereby promoting an effective anti-tumor immune response. The data summarized herein provide a foundational understanding for researchers and drug development professionals exploring the therapeutic potential of E7766 and other STING agonists in oncology.

References

Methodological & Application

E7766 Diammonium Salt: In Vivo Dosing Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

E7766, a novel macrocycle-bridged stimulator of interferon genes (STING) agonist, has demonstrated significant potential as an immunotherapeutic agent in preclinical and clinical studies. Its unique structure allows for potent, pan-genotypic activation of the STING pathway, leading to robust anti-tumor immune responses. This document provides detailed application notes and protocols for the in vivo administration of E7766 diammonium salt, summarizing key quantitative data from preclinical and clinical studies and outlining methodologies for experimental procedures.

Introduction

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a type I interferon response. This response is pivotal in bridging innate and adaptive immunity, ultimately leading to the activation of cytotoxic T lymphocytes that can target and eliminate cancer cells. E7766 is a STING agonist designed to be more stable and have a higher affinity for STING compared to conventional agonists.[1] Preclinical studies have shown that E7766 can induce complete tumor regression and long-lasting immunological memory in various murine cancer models.[2][3] Furthermore, E7766 is currently being evaluated in Phase I/Ib clinical trials for advanced solid tumors and lymphomas.[4][5] This document serves as a comprehensive guide for researchers utilizing E7766 in in vivo studies.

Mechanism of Action: STING Pathway Activation

E7766 functions as a direct agonist of the STING protein. Upon binding, it induces a conformational change in STING, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1] This cascade initiates a powerful anti-tumor immune response characterized by enhanced antigen presentation by dendritic cells and subsequent activation and tumor infiltration of cytotoxic T lymphocytes.[6][7]

STING_Pathway cluster_nucleus Nucleus E7766 E7766 STING STING (ER Membrane) E7766->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 dimerizes IFN_Genes Type I Interferon Genes pIRF3->IFN_Genes activates transcription Cytokine_Genes Pro-inflammatory Cytokine Genes pIRF3->Cytokine_Genes activates transcription

Fig. 1: E7766-mediated STING signaling pathway.

Quantitative Data Summary

The following tables summarize the reported in vivo dosing parameters for this compound in various preclinical and clinical studies.

Table 1: Preclinical Dosing of E7766 in Murine Cancer Models

Tumor ModelMouse StrainRoute of AdministrationDose RangeDosing ScheduleReference
Soft Tissue Sarcoma (KrasG12D/+ Trp53-/-)C57BL/6Intratumoral (i.t.)3 - 9 mg/kgSingle dose on day 7 post-tumor engraftment[8]
Colon Carcinoma (CT26)BALB/cIntratumoral (i.t.)10 mg/kgSingle dose[9]
Dual CT26 Tumors (liver and subcutaneous)Not SpecifiedIntratumoral (i.t.)Not SpecifiedSingle injection[3][10]
BCG-unresponsive Non-Muscle Invasive Bladder Cancer (NMIBC)Not SpecifiedIntravesicalDose-dependentNot Specified[3][11]

Table 2: Clinical Dosing of E7766 in Human Trials

Clinical Trial IDPatient PopulationRoute of AdministrationDose RangeDosing ScheduleReference
NCT04144140Advanced Solid Tumors or LymphomasIntratumoral75 - 1000 µgDose-escalation cohorts[4][5][12]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water for injection

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

  • 0.22 µm sterile syringe filter

Procedure:

  • Reconstitution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Aseptically add the required volume of sterile, nuclease-free water to the vial to achieve the desired stock concentration. MedChemExpress reports a solubility of 45 mg/mL in water.[9]

    • Gently vortex the vial to dissolve the powder. If needed, sonicate for a short period to aid dissolution.[9]

  • Dilution to Working Concentration:

    • Based on the desired final dose and injection volume, calculate the required dilution of the stock solution.

    • Perform dilutions using sterile, nuclease-free water in a sterile microcentrifuge tube.

  • Sterilization:

    • Filter the final working solution through a 0.22 µm sterile syringe filter into a new sterile tube.[9]

    • Store the prepared solution on ice and use it promptly. For longer-term storage of stock solutions, refer to the manufacturer's recommendations (e.g., -80°C for up to 6 months).[9]

Protocol 2: Intratumoral Administration of E7766 in a Murine Subcutaneous Tumor Model

Materials:

  • Tumor-bearing mice (e.g., BALB/c with CT26 tumors, C57BL/6 with sarcoma)

  • Prepared E7766 solution

  • Sterile 27-30 G needles and 1 mL syringes

  • Anesthetic (e.g., isoflurane)

  • 70% ethanol

  • Calipers for tumor measurement

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using a calibrated vaporizer with isoflurane. Confirm proper anesthetic depth by lack of pedal reflex.

    • Place the mouse in a suitable position to access the tumor.

  • Tumor Measurement:

    • Measure the tumor dimensions (length and width) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Injection:

    • Disinfect the skin overlying the tumor with 70% ethanol.

    • Carefully insert the needle into the center of the tumor mass. The injection volume should be appropriate for the tumor size to ensure even distribution and avoid leakage.

    • Slowly inject the E7766 solution. A visible "bleb" or swelling within the tumor indicates proper administration.

    • Slowly withdraw the needle.

  • Post-Procedure Monitoring:

    • Monitor the mouse until it has fully recovered from anesthesia.

    • Return the mouse to its cage.

    • Continue to monitor tumor growth and the overall health of the animal according to the experimental plan.

Experimental_Workflow cluster_preparation Preparation cluster_procedure In Vivo Procedure cluster_analysis Analysis reconstitute Reconstitute E7766 in sterile water dilute Dilute to working concentration reconstitute->dilute sterilize Sterile filter (0.22 µm) dilute->sterilize inject Intratumoral injection sterilize->inject anesthetize Anesthetize mouse measure Measure tumor volume anesthetize->measure measure->inject monitor_recovery Monitor recovery inject->monitor_recovery monitor_tumor Monitor tumor growth and animal health monitor_recovery->monitor_tumor endpoints Collect endpoint data (e.g., survival, immune profiling) monitor_tumor->endpoints

Fig. 2: General experimental workflow for in vivo E7766 administration.

Concluding Remarks

This compound is a potent STING agonist with promising anti-tumor activity. The protocols and data presented in this document provide a foundation for designing and executing in vivo studies to further investigate its therapeutic potential. Adherence to proper sterile techniques and careful dose preparation are critical for obtaining reproducible and reliable results. Researchers should consult the specific literature for the tumor model of interest to refine dosing schedules and endpoints.

References

Application Notes and Protocols for Intratumoral Administration of E7766

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7766 is a novel, macrocycle-bridged Stimulator of Interferon Genes (STING) agonist that has demonstrated potent pan-genotypic activity in both human and mouse STING proteins.[1][2] Intratumoral (IT) administration of E7766 has shown significant promise in preclinical models, leading to durable tumor clearance and the induction of a robust, long-lasting anti-tumor immune memory.[1][3][4] A first-in-human Phase 1/1b clinical trial (INSTAL-101; NCT04144140) has evaluated the safety and preliminary efficacy of intratumorally administered E7766 in patients with advanced solid tumors and lymphomas.[5][6][7][8][9][10][11][12][13]

These application notes provide a comprehensive overview of the preclinical and clinical data on the intratumoral administration of E7766, along with detailed protocols for its use in research settings.

Mechanism of Action: STING Pathway Activation

E7766 functions as a potent agonist of the STING pathway. Upon intratumoral injection, E7766 directly activates STING in immune cells within the tumor microenvironment. This activation triggers a downstream signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines.[5] This, in turn, promotes the recruitment and activation of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, leading to a robust anti-tumor immune response.[3][14]

STING_Pathway E7766-Mediated STING Signaling Pathway cluster_cell Antigen Presenting Cell cluster_tme Tumor Microenvironment E7766 E7766 STING STING (on ER membrane) E7766->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates pIRF3 pIRF3 IRF3->pIRF3 Cytokines Type I IFNs (IFN-α, IFN-β) & Pro-inflammatory Cytokines pIRF3->Cytokines induces transcription NFkB->Cytokines induces transcription DC Dendritic Cell Maturation & Antigen Presentation Cytokines->DC CTL Cytotoxic T Lymphocyte (CD8+ T Cell) Activation & Proliferation DC->CTL TumorCell Tumor Cell CTL->TumorCell recognizes & kills Apoptosis Tumor Cell Apoptosis TumorCell->Apoptosis

Caption: E7766 activates the STING pathway in antigen-presenting cells, leading to cytokine production and subsequent anti-tumor T-cell responses.

Preclinical Data

In Vivo Efficacy in Syngeneic Mouse Models

Intratumoral administration of E7766 has demonstrated significant anti-tumor efficacy in various preclinical mouse models.

Model E7766 Dose Key Findings Reference
Orthotopic KrasG12D/+ Trp53-/- Sarcoma3-9 mg/kg (IT)Dose-dependent survival benefit; durable tumor clearance.[3]
Dual CT26 Colon Carcinoma (Subcutaneous & Liver Metastases)Single IT injection90% cure rate with no recurrence for over 8 months; induction of long-term immune memory.[1][4]

Experimental Protocols: Preclinical

Protocol 1: Establishment of a Subcutaneous Syngeneic Tumor Model (e.g., CT26)

This protocol describes the subcutaneous implantation of CT26 colon carcinoma cells in BALB/c mice.

Materials:

  • CT26 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Syringes (1 mL) and needles (25-27 gauge)

  • BALB/c mice (6-8 weeks old)

  • Electric clippers

  • 70% ethanol

Procedure:

  • Culture CT26 cells to ~80% confluency.

  • Harvest cells by trypsinization and wash with complete medium.

  • Centrifuge the cell suspension and resuspend the pellet in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.

  • Anesthetize the mice.

  • Shave the fur on the right flank of each mouse and sterilize the skin with 70% ethanol.

  • Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the shaved flank.

  • Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Initiate treatment when tumors reach a predetermined size (e.g., 50-100 mm³).

Protocol 2: Intratumoral Administration of E7766 in a Mouse Tumor Model

This protocol provides a general guideline for the intratumoral injection of E7766.

Materials:

  • E7766 (lyophilized powder)

  • Sterile saline for injection

  • Syringes (e.g., Hamilton syringes) and needles (30-gauge)

  • Anesthetic for mice

  • Calipers for tumor measurement

Procedure:

  • Reconstitution of E7766: Reconstitute lyophilized E7766 in sterile saline to the desired stock concentration. The final injection volume should be determined based on the tumor size, typically 20-50 µL for tumors of 50-150 mm³.

  • Dosing: Based on preclinical studies, a dose range of 3-9 mg/kg can be explored.[3] The selected dose should be prepared in the appropriate injection volume.

  • Administration:

    • Anesthetize the tumor-bearing mouse.

    • Measure the tumor volume.

    • Carefully insert the needle into the center of the tumor.

    • Slowly inject the E7766 solution.

    • Withdraw the needle slowly to prevent leakage.

  • Monitoring: Monitor the mice for tumor growth, body weight, and any signs of toxicity.

Preclinical_Workflow Preclinical Experimental Workflow for E7766 Intratumoral Administration cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Inoculation Subcutaneous Tumor Cell Inoculation (e.g., CT26 in BALB/c mice) Tumor_Growth Tumor Growth Monitoring (Calipers) Tumor_Inoculation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization E7766_Prep E7766 Formulation (Reconstitution in Saline) Randomization->E7766_Prep IT_Injection Intratumoral Injection of E7766 E7766_Prep->IT_Injection Tumor_Measurement Tumor Volume Measurement IT_Injection->Tumor_Measurement Immune_Profiling Immune Cell Profiling (Flow Cytometry, IHC) IT_Injection->Immune_Profiling Cytokine_Analysis Cytokine/Chemokine Analysis (ELISA, Luminex) IT_Injection->Cytokine_Analysis Survival_Analysis Survival Analysis Tumor_Measurement->Survival_Analysis

Caption: A typical workflow for evaluating the efficacy of intratumorally administered E7766 in a preclinical mouse model.

Clinical Data: INSTAL-101 Trial

The INSTAL-101 trial was a Phase 1/1b, open-label, multicenter study that evaluated the safety, tolerability, and preliminary clinical activity of intratumorally administered E7766 in patients with advanced solid tumors or lymphomas.[5][6][8][9][10]

Study Design and Dosing
Parameter Details Reference
Phase 1/1b[5][9][10]
Patient Population Advanced, non-resectable, or recurrent solid tumors or lymphomas with no alternative standard therapy.[5]
Dose Escalation 75 µg to 1000 µg[6][7]
Administration Schedule Days 1, 8, and 15 of Cycle 1 (21 days), then Day 1 of subsequent 21-day cycles.[14]
Formulation Diluted with saline to a final volume of 1 mL.[14]
Clinical Outcomes
Outcome Result Reference
Best Overall Response 33.3% of patients (8 out of 24) achieved Stable Disease (SD).[6][7]
Safety Most frequent treatment-related adverse events were chills, fever, and fatigue.[6][7]
Pharmacodynamics Transient increases in plasma levels of IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, and MIP1b within 10 hours post-injection.[6][7]

Experimental Protocols: Clinical Research

Protocol 3: Intratumoral Administration of E7766 in a Clinical Setting (Based on INSTAL-101)

This protocol is a summary of the administration procedure used in the INSTAL-101 trial and is for informational purposes only. Clinical administration must be performed by qualified medical professionals according to an approved clinical protocol.

Patient Selection:

  • Patients with histologically confirmed advanced, non-resectable, or recurrent solid tumors or lymphomas.

  • Presence of at least one injectable lesion accessible for biopsy.

Procedure:

  • Dose Preparation: The appropriate dose of E7766 (ranging from 75 to 1000 µg) is diluted with sterile saline to a final volume of 1 mL.[14]

  • Lesion Selection: An accessible tumor lesion is selected for injection.

  • Administration: The 1 mL solution of E7766 is administered via intratumoral injection.

  • Schedule: Injections are performed on days 1, 8, and 15 of the first 21-day cycle, followed by a single injection on day 1 of each subsequent 21-day cycle.[14]

Protocol 4: Pharmacodynamic Biomarker Analysis

This protocol outlines the analysis of biomarkers to assess the biological activity of E7766.

Sample Collection:

  • Peripheral Blood: Collect whole blood in appropriate tubes for plasma and peripheral blood mononuclear cell (PBMC) isolation at baseline and various time points post-injection (e.g., 2, 4, 6, 8, 24 hours).

  • Tumor Biopsies: Obtain tumor biopsies (from both injected and non-injected lesions, if possible) at baseline and on-treatment.

Analysis Methods:

  • Plasma Cytokine Analysis:

    • Isolate plasma from whole blood by centrifugation.

    • Analyze cytokine and chemokine levels (e.g., IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10/CXCL10, MCP-1) using multiplex immunoassays (e.g., Luminex) or high-sensitivity ELISAs.

  • Gene Expression Analysis (PBMCs and Tumor Biopsies):

    • Isolate PBMCs from whole blood using density gradient centrifugation.

    • Extract RNA from PBMCs and tumor tissue.

    • Perform quantitative real-time PCR (qPCR) or RNA sequencing to analyze the expression of STING pathway-related genes (e.g., IFNB1, CXCL10, TBK1, IRF3) and immune cell markers.

  • Immunohistochemistry (Tumor Biopsies):

    • Fix tumor biopsies in formalin and embed in paraffin.

    • Perform immunohistochemistry to assess the infiltration of immune cells (e.g., CD8+ T cells) and the expression of immune checkpoint molecules (e.g., PD-L1).

Clinical_Trial_Workflow Clinical Trial Workflow for Intratumoral E7766 (INSTAL-101) cluster_enrollment Patient Enrollment cluster_treatment Treatment Cycles cluster_evaluation Patient Evaluation Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessments (Tumor Biopsy, Blood Samples) Informed_Consent->Baseline_Assessment Dose_Escalation Dose Escalation Cohorts (75-1000 µg) Baseline_Assessment->Dose_Escalation IT_Administration Intratumoral Administration (Days 1, 8, 15 of Cycle 1; Day 1 of subsequent cycles) Dose_Escalation->IT_Administration Safety_Monitoring Safety & Tolerability Monitoring (AEs) IT_Administration->Safety_Monitoring Tumor_Response Tumor Response Assessment (mRECIST 1.1) IT_Administration->Tumor_Response PD_Analysis Pharmacodynamic Analysis (Blood & Tumor Biomarkers) IT_Administration->PD_Analysis

Caption: A simplified workflow of the INSTAL-101 clinical trial for the intratumoral administration of E7766.

Conclusion

E7766 is a promising STING agonist with a well-defined mechanism of action and demonstrated anti-tumor activity in preclinical models when administered intratumorally. Early clinical data from the INSTAL-101 trial suggest a manageable safety profile and on-target biological activity. The provided protocols offer a foundation for researchers to further investigate the therapeutic potential of intratumoral E7766 in various cancer models and to explore its pharmacodynamic effects. Further clinical investigation is warranted to determine the optimal dose and patient populations that would most benefit from this novel immunotherapy.

References

Application Notes and Protocols for E7766 in Murine Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7766 is a novel, macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated potent anti-tumor activity in a variety of preclinical murine cancer models. As a pan-genotypic STING agonist, E7766 effectively activates different human STING variants, making it a promising candidate for cancer immunotherapy. Its mechanism of action involves the activation of the STING pathway, which leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, stimulates an innate and adaptive immune response characterized by the infiltration and activation of cytotoxic T lymphocytes (CTLs) within the tumor microenvironment, ultimately leading to tumor cell lysis.[1]

These application notes provide a comprehensive overview of the use of E7766 in murine models of soft tissue sarcoma, colorectal carcinoma, and non-muscle invasive bladder cancer (NMIBC). Detailed protocols for key experiments are provided to guide researchers in the design and execution of their in vivo studies.

Mechanism of Action: E7766 Signaling Pathway

E7766 activates the STING pathway, a critical component of the innate immune system that detects cytosolic DNA. Upon binding to STING, E7766 induces a conformational change in the STING protein, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the expression of type I interferons, such as IFN-β.[1] The activation of STING also leads to the activation of the NF-κB signaling pathway, further promoting the expression of pro-inflammatory cytokines. This cascade of events enhances the cross-presentation of tumor-associated antigens by dendritic cells (DCs) to CD8+ T cells, leading to a robust anti-tumor immune response.[1]

E7766_Signaling_Pathway E7766 STING Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_TME Tumor Microenvironment E7766 E7766 STING STING (on ER membrane) E7766->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates NFkB NF-κB STING->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes IFNB_gene IFN-β Gene pIRF3->IFNB_gene translocates & activates transcription pNFkB p-NF-κB NFkB->pNFkB Cytokine_genes Pro-inflammatory Cytokine Genes pNFkB->Cytokine_genes translocates & activates transcription IFN_beta IFN-β IFNB_gene->IFN_beta expressed & secreted Cytokines Pro-inflammatory Cytokines Cytokine_genes->Cytokines expressed & secreted DC Dendritic Cell (DC) Activation IFN_beta->DC Cytokines->DC CTL CD8+ T Cell (CTL) Priming & Infiltration DC->CTL Antigen Presentation Tumor_Lysis Tumor Cell Lysis CTL->Tumor_Lysis

Caption: E7766 activates the STING pathway, leading to IFN-β production and a CTL-mediated anti-tumor response.

E7766 in Murine Cancer Models: Summary of In Vivo Data

The following tables summarize the quantitative data from key preclinical studies of E7766 in various murine cancer models.

Table 1: E7766 in a Syngeneic Soft Tissue Sarcoma Model

ParameterDescription
Cancer Model KrasG12D/+ Trp53-/- (KP) Soft Tissue Sarcoma
Mouse Strain C57BL/6
Tumor Cell Line KP sarcoma cells
Tumor Implantation 1 x 10^5 cells in 50 µL PBS:Matrigel (1:1) injected into the gastrocnemius muscle
E7766 Dosage 3-9 mg/kg; 4 mg/kg used for combination studies
Administration Intratumoral (i.t.) injection
Control Groups Vehicle control
Key Outcomes - Dose-dependent increase in survival.[2][3] - 4 mg/kg E7766 resulted in durable tumor clearance.[2][3] - Efficacy is dependent on CD8+ T cells and host STING expression.[2][3] - Induced a memory response against tumor rechallenge.[2]

Table 2: E7766 in a Syngeneic Colorectal Carcinoma Model

ParameterDescription
Cancer Model CT26 Colorectal Carcinoma
Mouse Strain BALB/c
Tumor Cell Line CT26.WT
Tumor Implantation Subcutaneous (s.c.) injection of 1 x 10^6 cells. Also tested in a liver metastasis model.
E7766 Dosage Not specified in detail in publicly available literature.
Administration Intratumoral (i.t.) injection
Control Groups Vehicle control
Key Outcomes - A single i.t. injection resulted in a 90% cure rate in a dual subcutaneous and liver tumor model.[4] - Cured animals developed a robust immune memory response.[4] - Significant tumor growth delay or complete regression observed.

Table 3: E7766 in Syngeneic Non-Muscle Invasive Bladder Cancer (NMIBC) Models

ParameterMBT-2 ModelMB49-Luc Model
Cancer Model Orthotopic Non-Muscle Invasive Bladder CancerOrthotopic Non-Muscle Invasive Bladder Cancer
Mouse Strain C3H/HeNC57BL/6
Tumor Cell Line MBT-2MB49-Luc
Tumor Implantation 5 x 10^5 cells in 50 µL PBS2.5 x 10^5 cells in 50 µL PBS
E7766 Dosage 3, 10, 30, 100, or 300 µ g/mouse 30 or 100 µ g/mouse
Administration Intravesical (i.v.e.) instillationIntravesical (i.v.e.) instillation
Control Groups Vehicle control, anti-PD-1 treatmentVehicle control, anti-PD-1 treatment
Key Outcomes - Dose-dependent anti-tumor activity and increased survival. - Induced effective immunological memory. - Ineffective response to anti-PD-1 treatment in this model.[5]- Dose-dependent anti-tumor activity and increased survival. - Induced effective immunological memory. - Ineffective response to anti-PD-1 treatment in this model.[5]

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of E7766 in a murine cancer model.

Experimental_Workflow General Workflow for E7766 In Vivo Studies start Tumor Cell Culture implantation Tumor Implantation (s.c., orthotopic, etc.) start->implantation randomization Tumor Growth & Animal Randomization implantation->randomization treatment E7766 Treatment (i.t., i.v.e., etc.) randomization->treatment monitoring Tumor Growth Monitoring (Calipers, Bioluminescence) treatment->monitoring endpoint Endpoint Analysis: - Tumor Weight - Survival Analysis - Immune Profiling (Flow Cytometry) - Cytokine Analysis (ELISA) monitoring->endpoint finish Data Analysis & Interpretation endpoint->finish

References

Application Notes and Protocols: Combining E7766 with Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7766 is a novel, potent, and pan-genotypic macrocycle-bridged stimulator of interferon genes (STING) agonist.[1][2] Its unique structure enhances its binding affinity and stability, leading to robust activation of the STING pathway across various human STING genotypes.[1] Activation of the STING pathway in the tumor microenvironment (TME) initiates a powerful innate immune response, characterized by the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3] This, in turn, bridges the innate and adaptive immune systems, leading to the priming and recruitment of cytotoxic T lymphocytes (CTLs) into the tumor, a critical step for effective anti-tumor immunity.[3]

Checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, have revolutionized cancer treatment by blocking inhibitory signals that tumor cells exploit to evade immune destruction.[4] However, a significant portion of patients do not respond to checkpoint inhibitor monotherapy, often due to an immunologically "cold" TME that lacks a pre-existing T-cell infiltrate.[4]

The combination of E7766 with checkpoint inhibitors presents a promising therapeutic strategy. E7766 has the potential to transform "cold" tumors into "hot," T-cell-inflamed tumors, thereby sensitizing them to the effects of checkpoint blockade.[5] Preclinical studies have demonstrated the synergistic anti-tumor effects of this combination, leading to durable tumor regression and the establishment of long-term immunological memory.[5][6] A first-in-human Phase I/Ib clinical trial (NCT04144140) has evaluated the safety and preliminary efficacy of intratumorally administered E7766 in patients with advanced solid tumors and lymphomas.[7][8][9][10][11][12]

These application notes provide a comprehensive overview of the preclinical and clinical data on the combination of E7766 and checkpoint inhibitors, along with detailed protocols for key experiments to facilitate further research in this promising area of cancer immunotherapy.

Data Presentation

Preclinical Efficacy of E7766 in Combination with Anti-PD-1
Model SystemTreatment GroupsKey FindingsReference
KrasG12D/+ Trp53-/- Sarcoma Mouse Model1. Vehicle-Hildebrand et al.
2. E7766 (4 mg/kg, intratumoral)Induces durable tumor clearance and CD8+ T-cell infiltration.Hildebrand et al.
3. Anti-PD-1 (250 µg, intraperitoneal)Modest anti-tumor effect.Hildebrand et al.
4. E7766 + Anti-PD-1Additive therapeutic effect, enhancing tumor clearance.Hildebrand et al.
CT26 Colorectal Cancer Mouse Model1. Vehicle-Perera et al.
2. STING agonist (MSA-1)Effective anti-tumor activity.Perera et al.
3. Anti-PD-1Intrinsically resistant.Perera et al.
4. STING agonist (MSA-1) + Anti-PD-1Restored T-cell responses and long-lived immunological memory.Perera et al.
Overview of Phase I/Ib Clinical Trial of E7766 (NCT04144140)
ParameterDescription
Study Design Open-label, multicenter, dose-escalation and dose-expansion study.[7][8]
Patient Population Patients with advanced, non-resectable, or recurrent solid tumors or lymphomas with no alternative standard therapy.[8]
Intervention E7766 administered intratumorally.[7][9][12]
Dose Escalation Cohorts 75 µg, 150 µg, 300 µg, 600 µg, 780 µg, 1000 µg.[9][12]
Primary Endpoints Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D).[7]
Secondary Endpoints Objective Response Rate (ORR), Duration of Response (DOR), Disease Control Rate (DCR).[7]
Safety Profile Most frequent treatment-related adverse events were chills, fever, and fatigue.[10][12]
Efficacy Best overall response was stable disease in 33.3% of patients.[9][10][12] Median progression-free survival was 1.25 months.[9]
Biomarker Analysis - Plasma Cytokines: Transient increases in IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, and MIP1b post-injection.[9][10][11][12]- Gene Expression (PBMCs & Tumor): Increased expression of interferon-related and STING pathway genes.[9][10][12]- Immunohistochemistry (Tumor): Increased PD-L1 and CD8 expression in some patients.[10][11]

Mandatory Visualizations

E7766_Checkpoint_Inhibitor_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_apc Antigen Presenting Cell (APC) cluster_t_cell Cytotoxic T-Cell (CTL) Tumor_Antigen Tumor Antigens MHC_I MHC I Tumor_Antigen->MHC_I presentation PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal E7766 E7766 STING STING E7766->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates Type_I_IFN Type I IFN (IFN-α/β) IRF3->Type_I_IFN induces transcription Type_I_IFN->MHC_I upregulates TCR TCR MHC_I->TCR Signal 1 CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 CTL_Activation T-Cell Activation & Proliferation TCR->CTL_Activation CD28->CTL_Activation Tumor_Cell_Lysis Tumor Cell Lysis CTL_Activation->Tumor_Cell_Lysis Tumor_Cell_Lysis->Tumor_Antigen releases more Checkpoint_Inhibitor Checkpoint Inhibitor (anti-PD-1) Checkpoint_Inhibitor->PD1 blocks interaction

Caption: Signaling pathway of E7766 and checkpoint inhibitor combination therapy.

Preclinical_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis cluster_endpoints Endpoint Analysis Tumor_Implantation Tumor Cell Implantation (e.g., Syngeneic Mouse Model) Tumor_Establishment Allow Tumors to Establish Tumor_Implantation->Tumor_Establishment Randomization Randomize Mice into Treatment Groups Tumor_Establishment->Randomization E7766_Admin Administer E7766 (Intratumoral) Randomization->E7766_Admin CPI_Admin Administer Checkpoint Inhibitor (e.g., anti-PD-1, Intraperitoneal) Randomization->CPI_Admin Tumor_Measurement Monitor Tumor Growth E7766_Admin->Tumor_Measurement CPI_Admin->Tumor_Measurement Survival_Analysis Monitor Survival Tumor_Measurement->Survival_Analysis Tissue_Harvest Harvest Tumors and Spleens at Endpoint Survival_Analysis->Tissue_Harvest Flow_Cytometry Flow Cytometry of Tumor Infiltrating Lymphocytes Tissue_Harvest->Flow_Cytometry Cytokine_Analysis Cytokine/Chemokine Analysis (Serum/Tumor) Tissue_Harvest->Cytokine_Analysis IHC_IF Immunohistochemistry/ Immunofluorescence Tissue_Harvest->IHC_IF

Caption: Experimental workflow for preclinical evaluation of E7766 and checkpoint inhibitors.

Experimental Protocols

In Vivo Murine Combination Therapy Study

Objective: To evaluate the anti-tumor efficacy of E7766 in combination with an anti-PD-1 checkpoint inhibitor in a syngeneic mouse tumor model.

Materials:

  • 6-8 week old female C57BL/6 mice

  • Syngeneic tumor cell line (e.g., MC38 colorectal, B16-F10 melanoma, or KrasG12D/+ Trp53-/- sarcoma cells)

  • E7766 (e.g., from a commercial supplier)

  • InVivoMAb anti-mouse PD-1 antibody (clone RMP1-14 or similar)

  • InVivoMAb Rat IgG2a isotype control, anti-trinitrophenol (clone 2A3)

  • Sterile PBS

  • Matrigel (optional, for subcutaneous injection)

  • Calipers for tumor measurement

  • Syringes and needles (27-30 gauge)

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of sterile PBS (or a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³).

    • Measure tumors every 2-3 days using calipers and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization:

    • When tumors reach the desired size, randomize mice into four treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle (e.g., PBS, intratumoral) + Isotype Control (intraperitoneal)

      • Group 2: E7766 (intratumoral) + Isotype Control (intraperitoneal)

      • Group 3: Vehicle (intratumoral) + Anti-PD-1 (intraperitoneal)

      • Group 4: E7766 (intratumoral) + Anti-PD-1 (intraperitoneal)

  • Treatment Administration:

    • E7766: On day 0 of treatment, administer a single intratumoral injection of E7766 at a dose of 4 mg/kg.[8]

    • Anti-PD-1/Isotype Control: Administer intraperitoneal injections of anti-PD-1 antibody or isotype control at a dose of 250 µg per mouse.[13] A typical dosing schedule is on days 0, 2, 6, 9, 13, 16, 20, and 23 post-randomization.[13]

  • Efficacy Assessment:

    • Continue to monitor tumor growth and body weight every 2-3 days.

    • Monitor mice for survival. Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³) or if they show signs of significant morbidity.

  • Endpoint Analysis:

    • At the end of the study or at specified time points, tumors and spleens can be harvested for further analysis (see protocols below).

Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.

Materials:

  • Harvested tumors

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Collagenase IV

  • DNase I

  • ACK lysis buffer

  • 70 µm cell strainers

  • FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide)

  • Fc block (anti-mouse CD16/32)

  • Live/Dead stain (e.g., Zombie Aqua™)

  • Fluorochrome-conjugated antibodies (see table below for a comprehensive panel)

  • Flow cytometer

Procedure:

  • Tumor Digestion:

    • Mince harvested tumors into small pieces in RPMI-1640 medium.

    • Digest the tumor fragments in RPMI-1640 containing Collagenase IV (e.g., 1 mg/mL) and DNase I (e.g., 100 U/mL) for 30-60 minutes at 37°C with gentle agitation.

    • Quench the digestion with RPMI-1640 containing 10% FBS.

  • Single-Cell Suspension Preparation:

    • Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash the cells with FACS buffer and count them.

  • Staining:

    • Resuspend cells in FACS buffer and stain with a Live/Dead dye according to the manufacturer's instructions.

    • Block Fc receptors with Fc block for 10-15 minutes on ice.

    • Add the cocktail of fluorochrome-conjugated antibodies for surface markers and incubate for 30 minutes on ice in the dark.

    • For intracellular staining (e.g., FoxP3, Granzyme B), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody cocktail.

    • Wash the cells twice with FACS buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo, FCS Express) to quantify different immune cell populations.

Comprehensive Murine TIL Flow Cytometry Panel:

MarkerCell Type(s)Fluorochrome Example
CD45Pan-leukocyteBUV395
CD3eT cellsAPC-Cy7
CD4Helper T cells, Regulatory T cellsBV786
CD8aCytotoxic T cellsPerCP-Cy5.5
FoxP3Regulatory T cellsPE
CD11bMyeloid cellsBV605
Ly6GNeutrophils, Granulocytic-MDSCsPE-Cy7
Ly6CMonocytes, Monocytic-MDSCsAPC
F4/80MacrophagesBV421
CD11cDendritic cellsFITC
MHC-IIAntigen presenting cellsBV510
CD206M2 MacrophagesPE-Dazzle594
NK1.1NK cellsBV711
PD-1Activated/Exhausted T cellsBB700
TIM-3Exhausted T cellsBV650
LAG-3Exhausted T cellsAlexa Fluor 700
Granzyme BActivated CTLs and NK cellsAlexa Fluor 647
Cytokine and Chemokine Analysis

Objective: To measure the levels of key cytokines and chemokines in the serum and tumor homogenates.

Materials:

  • Serum samples collected via cardiac puncture or tail vein bleeding.

  • Harvested tumors.

  • Protein lysis buffer with protease inhibitors.

  • Bead-based multiplex immunoassay kit (e.g., LEGENDplex™ Mouse Inflammation Panel) or individual ELISA kits for specific cytokines (e.g., IFN-β, CXCL10).

  • Plate reader or multiplex assay instrument.

Procedure:

  • Sample Preparation:

    • Serum: Collect blood and allow it to clot. Centrifuge to separate the serum and store at -80°C.

    • Tumor Homogenate: Homogenize a piece of the harvested tumor in protein lysis buffer. Centrifuge to pellet debris and collect the supernatant. Determine the total protein concentration of the supernatant.

  • Cytokine Measurement:

    • Perform the multiplex immunoassay or ELISA according to the manufacturer's instructions.

    • Briefly, this involves incubating the samples with capture antibody-coated beads or plates, followed by detection antibodies and a fluorescent reporter.

  • Data Analysis:

    • Generate a standard curve using the provided standards.

    • Calculate the concentration of each cytokine in the samples based on the standard curve.

    • For tumor homogenates, normalize the cytokine concentrations to the total protein concentration.

Conclusion

The combination of the STING agonist E7766 with checkpoint inhibitors represents a highly promising strategy to enhance anti-tumor immunity and overcome resistance to immunotherapy. The preclinical data strongly support a synergistic effect, and the initial clinical data from the Phase I/Ib trial of E7766 demonstrate that it is a biologically active agent with a manageable safety profile. The protocols provided in these application notes offer a framework for researchers to further investigate the mechanisms of this combination therapy and to identify predictive biomarkers for patient selection. Future studies should focus on optimizing dosing and scheduling, exploring combinations with other therapeutic modalities, and evaluating efficacy in a broader range of tumor types.

References

Application Notes and Protocols for Assessing E7766-Induced Interferon-β

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7766 is a novel, macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated potent anti-tumor activity in preclinical models.[1][2] As a pan-genotypic STING agonist, E7766 activates the STING pathway, a critical component of the innate immune system, leading to the production of type I interferons, including interferon-β (IFN-β), and other pro-inflammatory cytokines.[3][4][5] This activation helps to bridge innate and adaptive immunity, promoting an anti-tumor immune response.[6][7] These application notes provide detailed protocols for assessing the in vitro activity of E7766 by quantifying the induction of IFN-β.

Mechanism of Action: E7766 and the STING Pathway

E7766 functions by directly binding to and activating the STING protein located in the endoplasmic reticulum.[4][5] This binding event triggers a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus.[5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[5][6] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of the IFNB1 gene, leading to the synthesis and secretion of IFN-β.[5][6]

STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E7766 E7766 STING_ER STING (on ER) E7766->STING_ER Binds & Activates STING_Golgi STING (on Golgi) STING_ER->STING_Golgi Translocates TBK1 TBK1 STING_Golgi->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerizes IFNB1_Gene IFNB1 Gene pIRF3->IFNB1_Gene Translocates & Activates Transcription IFNB_mRNA IFN-β mRNA IFNB1_Gene->IFNB_mRNA Transcription IFNB_Protein IFN-β Protein (Secreted) IFNB_mRNA->IFNB_Protein Translation & Secretion

Caption: E7766-induced STING signaling pathway leading to IFN-β production.

Experimental Protocols

This section details three common methods for quantifying E7766-induced IFN-β: Enzyme-Linked Immunosorbent Assay (ELISA) for protein quantification, Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) for mRNA quantification, and a reporter gene assay for pathway activation.

General Experimental Workflow

Experimental_Workflow cluster_collection Sample Types cluster_quantification Quantification Methods start Start cell_culture 1. Cell Seeding (e.g., THP-1, PBMCs) start->cell_culture treatment 2. Treatment with E7766 (Dose-response & time-course) cell_culture->treatment harvest 3. Sample Collection treatment->harvest reporter Reporter Assay treatment->reporter For reporter cell lines supernatant Cell Culture Supernatant (for ELISA) harvest->supernatant cell_pellet Cell Pellet (for RT-qPCR) harvest->cell_pellet analysis 4. IFN-β Quantification elisa ELISA analysis->elisa rt_qpcr RT-qPCR analysis->rt_qpcr analysis->reporter end End supernatant->elisa cell_pellet->rt_qpcr elisa->end rt_qpcr->end reporter->end

References

E7766 Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7766 is a novel, macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated potent, pan-genotypic antitumor activity in a variety of preclinical models.[1][2] As a direct activator of the STING pathway, E7766 initiates a cascade of immune responses, leading to the production of type I interferons and other pro-inflammatory cytokines. This robust activation of both innate and adaptive immunity makes E7766 a promising candidate for cancer immunotherapy.[3][4]

These application notes provide a comprehensive overview of the preclinical data for E7766, including detailed protocols for its formulation and administration in in-vivo studies, and its mechanism of action.

Data Presentation

In Vitro Potency of E7766

E7766 has been shown to be a potent activator of all major human STING genotypes. The half-maximal inhibitory concentration (IC50) for E7766 in human peripheral blood mononuclear cells (PBMCs) is consistently in the sub-micromolar range, demonstrating its broad applicability.

Human STING GenotypeIC50 (µM)
WT0.15 - 0.79
REF0.15 - 0.79
HAQ0.15 - 0.79
H2320.15 - 0.79
R2930.15 - 0.79
G2300.15 - 0.79
I2000.15 - 0.79

Table 1: In vitro potency of E7766 across seven human STING genotypes. Data compiled from publicly available research.[2]

In Vivo Efficacy of E7766 in Murine Models

Intratumoral administration of E7766 has shown significant antitumor efficacy in various syngeneic mouse models.

Mouse ModelTumor TypeE7766 Dose (mg/kg, i.t.)Outcome
CT26Colon CarcinomaNot specified90% cure rate in mice with dual liver and subcutaneous tumors
KRASG12D/+ Trp53−/−Sarcoma3-9Dose-dependent survival benefit
KRASG12D/+ Trp53−/−Sarcoma4Operational dose for combination therapy studies

Table 2: Summary of in vivo efficacy of E7766 in preclinical mouse models. Data compiled from publicly available research.[2][4]

Mechanism of Action: STING Pathway Activation

E7766 functions as a direct agonist of the STING protein, which is an essential mediator of the innate immune response to cytosolic DNA.

STING_Pathway E7766 E7766 STING STING (on ER membrane) E7766->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Activates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_n p-IRF3 pIRF3->pIRF3_n Translocates pNFkB p-NF-κB NFkB->pNFkB pNFkB_n p-NF-κB pNFkB->pNFkB_n Translocates IFNs Type I Interferons (IFN-α, IFN-β) pIRF3_n->IFNs Upregulates Transcription Cytokines Pro-inflammatory Cytokines pNFkB_n->Cytokines

E7766 activates the STING signaling pathway.

Upon binding to STING on the endoplasmic reticulum membrane, E7766 induces a conformational change in the STING protein.[1] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1).[1] TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3) and activates the nuclear factor-kappa B (NF-κB) pathway.[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-α and IFN-β).[1] Simultaneously, activated NF-κB translocates to the nucleus and promotes the expression of a wide range of pro-inflammatory cytokines.[1] This concerted immune response leads to the recruitment and activation of various immune cells, including dendritic cells, T cells, and natural killer cells, ultimately resulting in a potent anti-tumor effect.[3][4]

Experimental Protocols

Formulation of E7766 for In Vivo Administration

Objective: To prepare E7766 for intratumoral (i.t.) injection in preclinical mouse models.

Materials:

  • E7766 (powder)

  • Sterile saline solution (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Protocol:

  • Determine the required concentration: Based on the desired dose (e.g., 4 mg/kg) and the average weight of the study mice, calculate the required concentration of the E7766 solution. For example, for a 20g mouse receiving a 4 mg/kg dose, the total amount of E7766 needed is 0.08 mg. If the injection volume is 50 µL, the required concentration is 1.6 mg/mL.

  • Weigh E7766: Accurately weigh the required amount of E7766 powder in a sterile microcentrifuge tube.

  • Reconstitution: Add the calculated volume of sterile saline to the microcentrifuge tube containing the E7766 powder.

  • Dissolution: Vortex the solution thoroughly until the E7766 is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Storage: Use the freshly prepared E7766 solution immediately. If short-term storage is necessary, store at 2-8°C for no longer than 4 hours. For longer-term storage, consult the manufacturer's recommendations, as the stability of E7766 in solution may vary.

Note: For clinical studies, E7766 has been diluted with saline to a final injection volume.[3] While the specific vehicle for preclinical studies is not consistently reported across publications, sterile saline or phosphate-buffered saline (PBS) are commonly used for similar compounds. It is recommended to perform small-scale solubility and stability tests before preparing a large batch for in vivo experiments.

In Vivo Antitumor Efficacy Study Workflow

Objective: To evaluate the antitumor efficacy of intratumorally administered E7766 in a syngeneic mouse model.

in_vivo_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoints cluster_analysis Data Analysis Tumor_Inoculation Tumor Cell Inoculation (e.g., CT26 cells subcutaneously) Tumor_Growth Allow Tumors to Establish (e.g., to ~50-100 mm³) Tumor_Inoculation->Tumor_Growth Randomization Randomize Mice into Treatment Groups (E7766 vs. Vehicle) Tumor_Growth->Randomization Treatment_Admin Intratumoral Administration of E7766 or Vehicle Randomization->Treatment_Admin Tumor_Measurement Measure Tumor Volume (e.g., 2-3 times per week) Treatment_Admin->Tumor_Measurement Body_Weight Monitor Body Weight and Overall Health Treatment_Admin->Body_Weight Endpoint Endpoint Determination (e.g., tumor volume limit, survival) Tumor_Measurement->Endpoint Body_Weight->Endpoint Data_Plotting Plot Tumor Growth Curves and Survival Curves Endpoint->Data_Plotting Statistical_Analysis Perform Statistical Analysis Data_Plotting->Statistical_Analysis

References

Application Notes and Protocols for Flow Cytometry Analysis of E7766 Treated Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7766 is a novel, macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated potent pan-genotypic activity.[1][2][3][4] As a STING agonist, E7766 activates the STING pathway, a critical component of the innate immune system that detects cytosolic DNA. This activation leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn bridge the innate and adaptive immune systems to mount a robust anti-tumor response.[5][6] Preclinical studies have shown that E7766 can induce durable tumor clearance, remodel the tumor microenvironment (TME) towards an inflamed phenotype, and promote the infiltration and activation of key immune effector cells such as CD8+ T-cells.[7][8]

Flow cytometry is an indispensable tool for dissecting the complex cellular changes induced by immunomodulatory agents like E7766. This document provides detailed protocols and application notes for the flow cytometric analysis of immune cells following E7766 treatment, enabling researchers to quantify changes in immune cell populations, assess their activation status, and elucidate the mechanism of action of E7766.

Mechanism of Action of E7766

E7766 activates the STING pathway, leading to a downstream signaling cascade that results in the transcription of type I interferons and other inflammatory cytokines. This process is initiated by the binding of E7766 to the STING protein located on the endoplasmic reticulum.

E7766_Signaling_Pathway cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_TME Tumor Microenvironment E7766 E7766 STING STING (on ER) E7766->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates NFkB NF-κB STING->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 pIRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Dimerizes & Translocates to NFkB->Nucleus Translocates to Cytokines Type I IFNs (IFN-α, IFN-β) & Pro-inflammatory Cytokines DC_maturation DC Maturation & Antigen Presentation Cytokines->DC_maturation Promotes NK_Cell NK Cell Cytokines->NK_Cell Activates Nucleus->Cytokines Gene Transcription CD8_T_Cell CD8+ T Cell DC_maturation->CD8_T_Cell Primes & Activates Activated_CD8 Activated Cytotoxic CD8+ T Cell CD8_T_Cell->Activated_CD8 Activated_NK Activated NK Cell NK_Cell->Activated_NK Experimental_Workflow cluster_setup Experimental Setup cluster_processing Sample Processing cluster_staining Flow Cytometry Staining cluster_analysis Data Acquisition & Analysis treatment In vivo E7766 Treatment (e.g., Intratumoral Injection) tissue_harvest Harvest Tumors and Spleens treatment->tissue_harvest control Vehicle Control Treatment control->tissue_harvest dissociation Mechanical & Enzymatic Tissue Dissociation tissue_harvest->dissociation single_cell Generate Single-Cell Suspension dissociation->single_cell rbc_lysis Red Blood Cell Lysis (for spleens) single_cell->rbc_lysis viability Viability Staining single_cell->viability Tumor cells rbc_lysis->viability fc_block Fc Receptor Blocking viability->fc_block surface_stain Surface Marker Staining (Antibody Cocktail) fc_block->surface_stain fix_perm Fixation & Permeabilization (for intracellular targets) surface_stain->fix_perm acquisition Data Acquisition on Flow Cytometer surface_stain->acquisition Surface staining only intra_stain Intracellular Staining (e.g., Granzyme B) fix_perm->intra_stain intra_stain->acquisition gating Gating & Population Identification acquisition->gating quantification Quantification of Cell Populations gating->quantification Gating_Strategy A Total Events B Singlets (FSC-A vs FSC-H) A->B C Live Cells (Viability Dye vs FSC-A) B->C D Immune Cells (CD45+) C->D E T Cells (CD3+) D->E F Myeloid Cells (CD11b+) D->F G CD4+ T Cells (CD4+) E->G H CD8+ T Cells (CD8+) E->H I Macrophages (F4/80+) F->I J Dendritic Cells (CD11c+) F->J K Activated CD8+ (CD69+ or GzmB+) H->K L M1 Macrophages (CD80+) I->L M M2 Macrophages (CD206+) I->M

References

Measuring E7766 Efficacy in Syngeneic Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

E7766 is a potent, macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated significant anti-tumor efficacy in a variety of preclinical syngeneic mouse models.[1][2][3][4][5][6] As a pan-genotypic agonist, E7766 effectively activates both human and murine STING, leading to the induction of a robust innate and adaptive anti-tumor immune response.[2][3][7] This document provides detailed application notes and experimental protocols for evaluating the efficacy of E7766 in syngeneic mouse models, intended for researchers in oncology and immunology.

Introduction

The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA and initiating an immune response.[8] Activation of STING in immune cells within the tumor microenvironment triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the recruitment and activation of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells that can mediate tumor cell lysis.[1][6][9] E7766 is a novel STING agonist designed for enhanced stability and binding affinity to various STING protein isoforms.[1][2] Preclinical studies have shown its curative potential through intratumoral and intravesical administration in models of solid tumors, including colon carcinoma, bladder cancer, and sarcoma.[2][3][7][10][11][12]

Data Presentation

Table 1: Summary of E7766 Efficacy in Syngeneic Mouse Models
Mouse ModelCancer TypeAdministration RouteKey Efficacy ReadoutsReference
BALB/cCT26 Colon CarcinomaIntratumoral (IT)90% cure rate in a dual subcutaneous and liver tumor model with a single injection.[2][3][13][2][3][13]
OrthotopicNon-Muscle Invasive Bladder Cancer (NMIBC)Intravesical (VE)Dose-dependent curative activity; robust induction of IFNβ and CXCL10.[2][7][13][2][7][13]
C57BL/6KRASG12D/+ Trp53-/- Sarcoma (KP STS)Intratumoral (IT)Significant extension in survival time; durable tumor clearance; induction of CD8+ T-cell infiltration.[10][11][12][10][11][12]
Table 2: Pharmacodynamic Markers of E7766 Activity
MarkerBiological EffectMethod of DetectionReference
IFNβKey cytokine in the STING pathway, activates anti-tumor immunity.ELISA, qPCR[2][7][13]
CXCL10Chemokine responsible for recruiting immune cells (e.g., T cells).ELISA, qPCR[2][7][13]
CD8+ T CellsCytotoxic lymphocytes that directly kill tumor cells.Flow Cytometry, Immunohistochemistry (IHC)[9][10][11][12]
PD-L1Immune checkpoint molecule, expression can be upregulated by IFN.Flow Cytometry, IHC, RNAseq[5][9]

Signaling Pathway and Experimental Workflow

E7766-Mediated STING Signaling Pathway

E7766_STING_Pathway cluster_cell Immune Cell (e.g., Dendritic Cell) cluster_tme Tumor Microenvironment E7766 E7766 STING STING E7766->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates IFN Type I Interferons (IFN-β) IRF3->IFN induces transcription Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription CTL Cytotoxic T Lymphocyte (CTL) Activation & Recruitment IFN->CTL Cytokines->CTL TumorCell Tumor Cell CTL->TumorCell attacks Apoptosis Tumor Cell Apoptosis TumorCell->Apoptosis

Caption: E7766 activates the STING pathway, leading to anti-tumor immunity.

General Experimental Workflow for Efficacy Studies

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis cluster_analysis Downstream Analysis Tumor_Implantation Syngeneic Tumor Cell Implantation (e.g., CT26, KP STS) Tumor_Growth Allow Tumors to Reach Palpable Size (e.g., 50-100 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups (Vehicle, E7766) Tumor_Growth->Randomization Treatment Administer E7766 (e.g., Intratumorally) Randomization->Treatment Tumor_Measurement Measure Tumor Volume (e.g., 2-3 times/week) Treatment->Tumor_Measurement Survival Monitor Survival Tumor_Measurement->Survival Tissue_Collection Collect Tumors and Spleens at Endpoint Survival->Tissue_Collection Immune_Profiling Immune Cell Profiling (Flow Cytometry, IHC) Tissue_Collection->Immune_Profiling Cytokine_Analysis Cytokine/Chemokine Analysis (ELISA, qPCR) Tissue_Collection->Cytokine_Analysis Gene_Expression Gene Expression Analysis (RNAseq) Tissue_Collection->Gene_Expression

Caption: Workflow for assessing E7766 efficacy in syngeneic mouse models.

Experimental Protocols

Animal Models and Tumor Cell Lines
  • Mouse Strains: BALB/c (for CT26 colon carcinoma) or C57BL/6 (for KP sarcoma) mice, 6-8 weeks old.

  • Tumor Cell Lines:

    • CT26: Murine colon carcinoma cell line. Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • KP STS: KRASG12D/+ Trp53-/- sarcoma cells. Culture in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

Tumor Implantation
  • Harvest tumor cells during their logarithmic growth phase.

  • Resuspend cells in sterile, serum-free medium or PBS at a concentration of 1 x 106 cells/100 µL for CT26 and 5 x 105 cells/50 µL for KP STS.

  • Subcutaneously inject the cell suspension into the flank of the mice.

  • For dual tumor models, inject into both the flank and the liver.[2][3][13]

  • Begin treatment when tumors reach a palpable size (approximately 50-100 mm³).[14]

E7766 Formulation and Administration
  • Formulation: Reconstitute lyophilized E7766 in sterile saline or another appropriate vehicle.

  • Administration:

    • Intratumoral (IT): Inject E7766 directly into the tumor. Doses can range from 3-9 mg/kg.[10] A single injection has been shown to be effective in the CT26 model.[2][3][13] For sarcoma models, a dose of 4 mg/kg has been used.[10]

    • Intravesical (VE): For bladder cancer models, administer E7766 directly into the bladder via a catheter.

Efficacy Assessment
  • Tumor Growth: Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Survival: Monitor mice for signs of distress and euthanize when tumors reach a predetermined size or when mice show signs of morbidity.

  • Immune Memory: In cured mice, re-challenge with the same tumor cells to assess for the development of a protective immune memory response.[7]

Pharmacodynamic Analyses
  • Tissue Collection: At the study endpoint, collect tumors, spleens, and blood for further analysis.

  • Flow Cytometry: Prepare single-cell suspensions from tumors and spleens. Stain with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD45, F4/80, Gr-1) to quantify immune cell populations.

  • ELISA: Measure cytokine and chemokine levels (e.g., IFNβ, CXCL10) in tumor lysates or plasma.

  • Quantitative PCR (qPCR): Isolate RNA from tumors and perform reverse transcription followed by qPCR to measure the expression of genes of interest (e.g., Ifnb1, Cxcl10, Pd-l1).

  • Immunohistochemistry (IHC): Fix and embed tumor tissues in paraffin. Stain tissue sections with antibodies to visualize the infiltration and localization of immune cells.

Conclusion

E7766 is a promising STING agonist with potent anti-tumor activity in various syngeneic mouse models. The protocols outlined in this document provide a framework for the preclinical evaluation of E7766's efficacy and mechanism of action. Careful experimental design and comprehensive pharmacodynamic analyses are crucial for understanding its immunomodulatory effects and for guiding its clinical development.

References

Application Notes and Protocols for Ex Vivo Analysis of Tumors Treated with E7766

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7766 is a novel macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated potent anti-tumor activity in preclinical models.[1][2][3] By activating the STING pathway, E7766 initiates a cascade of immune responses, leading to the production of type I interferons and other pro-inflammatory cytokines.[1][4] This, in turn, promotes the recruitment and activation of immune cells, such as cytotoxic T lymphocytes, into the tumor microenvironment, ultimately resulting in tumor cell destruction.[1][5] Ex vivo analysis of tumors treated with E7766 is critical for understanding its mechanism of action, identifying biomarkers of response, and guiding clinical development.

These application notes provide a summary of the key biological effects of E7766 and detailed protocols for the ex vivo analysis of treated tumors. The methodologies described herein are intended to assist researchers in evaluating the pharmacodynamic effects of E7766 on the tumor microenvironment.

Mechanism of Action of E7766

E7766, a macrocycle-bridged STING agonist, activates the STING pathway in immune cells within the tumor microenvironment.[1] This leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[4] Activated IRF3 translocates to the nucleus, inducing the transcription of type I interferons (IFN-α/β) and other inflammatory cytokines.[4][6] The secretion of these cytokines enhances the cross-presentation of tumor-associated antigens by dendritic cells (DCs) to cytotoxic T lymphocytes (CTLs), leading to a robust anti-tumor immune response.[1]

E7766_Signaling_Pathway cluster_cell Immune Cell cluster_TME Tumor Microenvironment E7766 E7766 STING STING (Endoplasmic Reticulum) E7766->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 pIRF3 (dimer) IRF3->pIRF3 dimerizes Nucleus Nucleus pIRF3->Nucleus translocates IFN_Genes IFN Genes pIRF3->IFN_Genes induces transcription Cytokines Type I IFNs & Pro-inflammatory Cytokines IFN_Genes->Cytokines translation & secretion DC Dendritic Cell (Antigen Presentation) Cytokines->DC activates Cytokines->DC CTL Cytotoxic T Lymphocyte (Tumor Killing) DC->CTL primes DC->CTL

E7766 Signaling Pathway

Data Presentation

Table 1: In Vitro Potency of E7766
Assay SystemParameterIC50 Range (µM)Reference
Human STING GenotypesSTING Activation0.15 - 0.79[2]
Table 2: Preclinical In Vivo Efficacy of E7766
Tumor ModelTreatmentOutcomeReference
CT26 (Subcutaneous & Liver)Single intratumoral injection90% tumor resolution, no recurrence >8 months[2][7]
BCG-unresponsive NMIBCIntravesical administrationDose-dependent antitumor response, strong IFN-β induction[2][7]
KRASG12D/+ Trp53-/- SarcomaIntratumoral injectionDurable tumor clearance, CD8+ T-cell infiltration[4][5]
Table 3: Pharmacodynamic Effects of Intratumoral E7766 in Humans (Phase I Study)
BiomarkerChange Post-TreatmentReference
Plasma IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, MIP1bTransient increase within 10 hours post-injection[8]
Tumor PD-L1 RNA levelsIncreased in most patients with available paired samples[9]
Tumor PD-L1 protein expression (CPS)Increased in patients with available paired samples[9]
Tumor CD8 expression (RNA and protein)Increased in some patients[8]
Tumor STING pathway gene expressionIncreased[8]

Experimental Protocols

Ex_Vivo_Workflow Tumor_Biopsy Tumor Biopsy Collection Tumor_Slicing Precision-Cut Tumor Slicing Tumor_Biopsy->Tumor_Slicing Slice_Culture Ex Vivo Slice Culture Tumor_Slicing->Slice_Culture E7766_Treatment E7766 Treatment Slice_Culture->E7766_Treatment Analysis Endpoint Analysis E7766_Treatment->Analysis Flow_Cytometry Flow Cytometry Analysis->Flow_Cytometry mIF Multiplex Immunofluorescence Analysis->mIF RNAseq RNA Sequencing Analysis->RNAseq

General Experimental Workflow
Protocol 1: Ex Vivo Tumor Slice Culture and Treatment with E7766

This protocol describes the generation of precision-cut tumor slices (PCTS) from fresh tumor tissue for ex vivo culture and treatment with E7766. This method preserves the tumor microenvironment, allowing for the study of drug effects on cellular interactions and signaling pathways.

Materials:

  • Fresh tumor tissue

  • Vibrating blade microtome (e.g., Leica VT1200S)

  • Culture medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1mM Sodium Pyruvate

  • E7766 (stock solution in a suitable solvent, e.g., DMSO)

  • 6-well and 24-well tissue culture plates

  • Sterile dissecting tools

  • Sterile PBS

Procedure:

  • Tissue Preparation:

    • Collect fresh tumor tissue in sterile, ice-cold culture medium immediately after surgical resection.

    • In a sterile biosafety cabinet, wash the tissue with sterile, ice-cold PBS to remove any blood or debris.

    • Using sterile dissecting tools, trim the tissue to a suitable size for mounting on the microtome stage.

  • Tumor Slicing:

    • Prepare the vibrating blade microtome according to the manufacturer's instructions.

    • Mount the tumor tissue onto the specimen holder using a tissue adhesive.

    • Submerge the tissue in a bath of ice-cold culture medium.

    • Cut the tissue into 250-300 µm thick slices.

    • Carefully transfer the slices to a 6-well plate containing pre-warmed culture medium.

  • Slice Culture and Treatment:

    • Place the tumor slices onto sterile inserts in a 24-well plate containing 500 µL of pre-warmed culture medium per well.

    • Allow the slices to equilibrate in a humidified incubator at 37°C and 5% CO2 for 2-4 hours.

    • Prepare serial dilutions of E7766 in culture medium. Ensure the final solvent concentration is consistent across all conditions and does not exceed 0.1%.

    • Replace the medium with fresh medium containing the desired concentrations of E7766 or vehicle control.

    • Incubate the slices for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Sample Collection:

    • At the end of the treatment period, collect the culture supernatants for cytokine analysis.

    • Harvest the tumor slices for downstream analysis (e.g., flow cytometry, immunofluorescence, or RNA extraction). Slices can be fixed in formalin for histology, dissociated into single-cell suspensions for flow cytometry, or snap-frozen for molecular analysis.

Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

This protocol details the preparation of single-cell suspensions from E7766-treated tumor slices and subsequent analysis of immune cell populations by flow cytometry.

Materials:

  • E7766-treated and control tumor slices

  • Tumor dissociation kit (e.g., Miltenyi Biotec)

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fc receptor blocking antibody (e.g., anti-CD16/32)

  • Live/dead stain (e.g., Zombie Green)

  • Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD56)

  • Flow cytometer

Procedure:

  • Single-Cell Suspension Preparation:

    • Harvest tumor slices and wash with sterile PBS.

    • Mince the slices into small pieces using sterile scissors or a scalpel.

    • Digest the tissue using a tumor dissociation kit according to the manufacturer's protocol to obtain a single-cell suspension.

    • Filter the cell suspension through a 70 µm cell strainer to remove any remaining clumps.

    • Wash the cells with FACS buffer and perform a cell count.

  • Staining:

    • Resuspend approximately 1x10^6 cells in 100 µL of FACS buffer.

    • Add the live/dead stain according to the manufacturer's instructions and incubate in the dark.

    • Wash the cells with FACS buffer.

    • Block Fc receptors by incubating the cells with an Fc blocking antibody.

    • Add the cocktail of fluorochrome-conjugated antibodies for surface markers and incubate in the dark.

    • Wash the cells twice with FACS buffer.

  • Data Acquisition and Analysis:

    • Resuspend the cells in an appropriate volume of FACS buffer.

    • Acquire the data on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, then on CD45+ leukocytes to identify and quantify different immune cell subsets (e.g., CD3+ T cells, CD4+ helper T cells, CD8+ cytotoxic T cells, and CD56+ NK cells).

Protocol 3: Multiplex Immunofluorescence of Tumor Microenvironment

This protocol allows for the spatial analysis of multiple protein markers within the tumor microenvironment of E7766-treated tumor slices, providing insights into cellular composition and activation states.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) E7766-treated and control tumor slices

  • Microscope slides

  • Deparaffinization and rehydration reagents (xylene, ethanol (B145695) series)

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Protein blocking solution (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., against pSTAT1, STING, F4/80, CD11b, CK19, CD8, PD-L1)

  • Secondary antibodies conjugated to different fluorophores

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope or slide scanner

Procedure:

  • Slide Preparation:

    • Cut 4-5 µm sections from the FFPE tumor slice blocks and mount them on charged microscope slides.

    • Deparaffinize the slides by incubating in xylene, followed by rehydration through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval buffer and heating in a pressure cooker or water bath according to standard protocols.

  • Staining:

    • Block non-specific antibody binding by incubating the slides with a protein blocking solution.

    • Incubate the slides with the primary antibody cocktail overnight at 4°C.

    • Wash the slides with PBS.

    • Incubate with the corresponding fluorophore-conjugated secondary antibody cocktail in the dark.

    • Wash the slides with PBS.

  • Counterstaining and Mounting:

    • Counterstain the nuclei with DAPI.

    • Mount the slides with an anti-fade mounting medium.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope or a whole-slide scanner.

    • Use image analysis software to quantify the expression and co-localization of the different markers within the tumor microenvironment.

Protocol 4: Gene Expression Analysis by RNA Sequencing

This protocol describes the extraction of RNA from E7766-treated tumor slices for subsequent gene expression analysis by RNA sequencing, enabling a comprehensive understanding of the transcriptional changes induced by the drug.

Materials:

  • E7766-treated and control tumor slices

  • RNA lysis buffer (e.g., TRIzol)

  • RNA extraction kit (e.g., Qiagen RNeasy)

  • DNase I

  • RNA quantification and quality control instruments (e.g., NanoDrop, Bioanalyzer)

  • Reagents for library preparation and RNA sequencing

Procedure:

  • RNA Extraction:

    • Harvest tumor slices and immediately homogenize them in RNA lysis buffer.

    • Extract total RNA using an RNA extraction kit following the manufacturer's protocol.

    • Perform an on-column DNase I digestion to remove any contaminating genomic DNA.

    • Elute the RNA in nuclease-free water.

  • RNA Quality Control:

    • Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).

    • Assess the RNA integrity by running an aliquot on a Bioanalyzer. An RNA Integrity Number (RIN) of >7 is generally recommended for RNA sequencing.

  • Library Preparation and Sequencing:

    • Prepare RNA sequencing libraries from the high-quality RNA samples using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA).

    • Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes and pathways modulated by E7766 treatment. Focus on genes related to the STING pathway, immune activation, and immune cell infiltration.

References

Application Notes and Protocols for Biomarker Analysis in E7766 Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E7766 is a novel macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated potent anti-tumor activity in preclinical models. By activating the STING signaling pathway, E7766 induces the production of type I interferons and other pro-inflammatory cytokines, leading to the activation of a robust innate and adaptive anti-tumor immune response. This document provides detailed application notes and protocols for the analysis of key pharmacodynamic and predictive biomarkers identified in the first-in-human phase I/Ib clinical trial of intratumoral E7766 in patients with advanced solid tumors (NCT04144140).

E7766 Mechanism of Action and Biomarker Rationale

E7766 activates the STING pathway, which triggers downstream signaling through TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). This leads to the production of type I interferons (IFN-α/β) and other inflammatory cytokines and chemokines. These signaling molecules recruit and activate immune cells, including dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs), promoting a T-cell-mediated anti-tumor immune response.

The biomarker strategy for E7766 clinical trials is designed to confirm target engagement, understand the pharmacodynamic effects of the drug, and identify potential predictive biomarkers of response. The key biomarkers analyzed include downstream cytokines, changes in gene expression in the tumor microenvironment, and infiltration of immune cells.

Data Presentation: Summary of Biomarker Analysis

The following tables summarize the key biomarkers and their changes observed in the E7766 phase I/Ib clinical trial. Please note that while the trends are reported in the literature, specific quantitative data such as mean fold changes are not extensively detailed in the publicly available information.

Table 1: Plasma Cytokine and Chemokine Modulation

BiomarkerAssay MethodTiming of MeasurementObserved Change
IFN-αSimoa (Single Molecule Array)Pre-dose and post-dose (peak at ~10 hours)Transient increase post-injection
IFN-βSimoa (Single Molecule Array)Pre-dose and post-dose (peak at ~10 hours)Transient increase post-injection
IFN-γElectrochemiluminescence Multi-arrayPre-dose and post-dose (peak at ~10 hours)Transient increase post-injection
TNF-αElectrochemiluminescence Multi-arrayPre-dose and post-dose (peak at ~10 hours)Transient increase post-injection
IL-6Electrochemiluminescence Multi-arrayPre-dose and post-dose (peak at ~10 hours)Transient increase post-injection
IP-10 (CXCL10)Electrochemiluminescence Multi-arrayPre-dose and post-dose (peak at ~10 hours)Transient increase post-injection
MCP-1 (CCL2)Electrochemiluminescence Multi-arrayPre-dose and post-dose (peak at ~10 hours)Transient increase post-injection
MIP-1b (CCL4)Electrochemiluminescence Multi-arrayPre-dose and post-dose (peak at ~10 hours)Transient increase post-injection

Table 2: Gene and Protein Expression Changes in Tumor Biopsies

BiomarkerAssay MethodSample TypeObserved Change
Interferon-related genesRNA SequencingFFPE Tumor TissueIncreased expression
STING pathway genesRNA SequencingFFPE Tumor TissueIncreased expression
PD-L1RNA Sequencing / ImmunohistochemistryFFPE Tumor TissueIncreased expression at both RNA and protein levels in some patients
CD8RNA Sequencing / ImmunohistochemistryFFPE Tumor TissueIncreased expression at both RNA and protein levels in some patients

Visualizations: Signaling Pathway and Experimental Workflows

E7766_Mechanism_of_Action cluster_cell Tumor Microenvironment E7766 E7766 STING STING (on ER) E7766->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates Cytokines Type I IFNs (IFN-α, IFN-β) Pro-inflammatory Cytokines IRF3->Cytokines induces transcription NFkB->Cytokines induces transcription Immune_Cells Immune Cell Recruitment & Activation (DCs, CTLs) Cytokines->Immune_Cells recruit and activate Tumor_Cell Tumor Cell Immune_Cells->Tumor_Cell target Apoptosis Tumor Cell Apoptosis Tumor_Cell->Apoptosis undergoes

Caption: E7766 activates the STING signaling pathway, leading to cytokine production and anti-tumor immunity.

Biomarker_Analysis_Workflow cluster_patient Patient cluster_sampling Sample Collection cluster_analysis Biomarker Analysis cluster_data Data Interpretation Patient Patient with Advanced Solid Tumor Blood Peripheral Blood (Pre- and Post-dose) Patient->Blood Biopsy Tumor Biopsy (Pre- and On-treatment) Patient->Biopsy Plasma Plasma Isolation Blood->Plasma FFPE FFPE Processing Biopsy->FFPE Cytokine Cytokine/Chemokine Profiling (Luminex/Simoa) Plasma->Cytokine Data_Analysis Pharmacodynamic & Predictive Biomarker Assessment Cytokine->Data_Analysis RNA_Seq RNA Sequencing FFPE->RNA_Seq IHC Immunohistochemistry (PD-L1, CD8) FFPE->IHC RNA_Seq->Data_Analysis IHC->Data_Analysis

Caption: Workflow for biomarker sample collection, processing, and analysis in E7766 clinical trials.

Experimental Protocols

Multiplex Cytokine and Chemokine Analysis from Human Plasma

Principle: This protocol describes a bead-based multiplex immunoassay (e.g., Luminex) for the simultaneous quantification of multiple cytokines and chemokines in human plasma. Each bead set is conjugated with a specific capture antibody, and after incubation with the sample, a biotinylated detection antibody and streptavidin-phycoerythrin are used to generate a fluorescent signal proportional to the analyte concentration.

Materials:

  • Human plasma collected in EDTA or sodium citrate (B86180) tubes

  • Multiplex cytokine panel kit (e.g., Milliplex MAP Human Cytokine/Chemokine Panel)

  • Assay buffer

  • Wash buffer

  • Detection antibodies

  • Streptavidin-Phycoerythrin (SAPE)

  • Standard cocktails

  • Quality controls

  • 96-well filter plates

  • Plate shaker

  • Luminex instrument (e.g., Luminex 200 or FLEXMAP 3D)

Protocol:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet any debris.

    • Use the clear supernatant for the assay. Avoid multiple freeze-thaw cycles.

  • Reagent Preparation:

    • Reconstitute lyophilized standards and controls as per the kit manufacturer's instructions.

    • Prepare a serial dilution of the standard to generate a standard curve.

    • Prepare working solutions of wash buffer and detection antibodies.

  • Assay Procedure:

    • Pre-wet the 96-well filter plate with wash buffer and aspirate.

    • Add the antibody-immobilized beads to each well.

    • Add standards, controls, and plasma samples to the appropriate wells.

    • Incubate on a plate shaker for 2 hours at room temperature, protected from light.

    • Wash the plate twice with wash buffer.

    • Add the detection antibody cocktail to each well and incubate for 1 hour at room temperature with shaking.

    • Add SAPE to each well and incubate for 30 minutes at room temperature with shaking.

    • Wash the plate twice with wash buffer.

    • Resuspend the beads in sheath fluid.

  • Data Acquisition and Analysis:

    • Acquire data on a Luminex instrument.

    • Use the instrument's software to calculate the median fluorescent intensity (MFI) for each analyte.

    • Generate a standard curve and determine the concentration of each analyte in the samples.

RNA Sequencing from FFPE Tumor Biopsies

Principle: This protocol outlines the steps for extracting RNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue, followed by library preparation and next-generation sequencing (NGS) to analyze gene expression profiles.

Materials:

  • FFPE tumor biopsy slides or blocks

  • Xylene and ethanol (B145695) series for deparaffinization

  • RNA extraction kit for FFPE tissue (e.g., Qiagen RNeasy FFPE Kit)

  • DNase I

  • RNA quantification and quality control reagents (e.g., Qubit RNA HS Assay Kit, Agilent Bioanalyzer RNA 6000 Pico Kit)

  • RNA library preparation kit (e.g., Illumina TruSeq RNA Exome or similar)

  • NGS sequencer (e.g., Illumina NovaSeq)

Protocol:

  • Deparaffinization:

    • Treat FFPE sections with xylene to remove paraffin (B1166041).

    • Rehydrate the tissue through a series of ethanol washes of decreasing concentration.

  • RNA Extraction:

    • Lyse the tissue using a specialized lysis buffer and proteinase K digestion to reverse formalin cross-linking.

    • Treat the lysate with DNase I to remove contaminating DNA.

    • Bind the RNA to a silica (B1680970) membrane, wash, and elute in RNase-free water.

  • RNA Quality Control and Quantification:

    • Quantify the RNA yield using a fluorometric method (e.g., Qubit).

    • Assess RNA integrity using a microfluidics-based system (e.g., Agilent Bioanalyzer). Note that RNA from FFPE samples will be fragmented.

  • Library Preparation:

    • Deplete ribosomal RNA (rRNA) from the total RNA.

    • Fragment the rRNA-depleted RNA.

    • Synthesize first and second-strand cDNA.

    • Perform end repair, adenylate 3' ends, and ligate sequencing adapters.

    • Amplify the library using PCR.

  • Sequencing and Data Analysis:

    • Sequence the prepared libraries on an NGS platform.

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference human genome.

    • Quantify gene expression levels (e.g., as transcripts per million - TPM).

    • Perform differential gene expression analysis between pre- and on-treatment samples.

Immunohistochemistry for PD-L1 and CD8

Principle: This protocol describes the immunohistochemical (IHC) staining of FFPE tumor sections to detect the protein expression of PD-L1 and CD8. A primary antibody specific to the target protein is applied, followed by a secondary antibody conjugated to an enzyme that catalyzes a chromogenic reaction, allowing for visualization under a microscope.

Materials:

  • FFPE tumor biopsy slides

  • Deparaffinization and rehydration reagents (xylene, ethanol)

  • Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

  • Primary antibodies (e.g., anti-PD-L1 clone 22C3, anti-CD8)

  • Detection system (e.g., HRP-conjugated secondary antibody and DAB chromogen)

  • Hematoxylin for counterstaining

  • Mounting medium

  • Microscope

Protocol:

  • Slide Preparation:

    • Cut 4-5 µm sections from the FFPE tumor block and mount on positively charged slides.

    • Bake the slides to adhere the tissue.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene followed by a graded series of ethanol to remove paraffin and rehydrate the tissue.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a pressure cooker or water bath.

  • Staining:

    • Block endogenous peroxidase activity.

    • Incubate the slides with the primary antibody (anti-PD-L1 or anti-CD8) at the optimal concentration and time.

    • Wash the slides.

    • Incubate with the HRP-conjugated secondary antibody.

    • Wash the slides.

    • Apply the DAB chromogen and monitor for color development.

    • Counterstain with hematoxylin.

  • Dehydration and Mounting:

    • Dehydrate the slides through a graded series of ethanol and xylene.

    • Coverslip the slides using a permanent mounting medium.

  • Image Analysis and Scoring:

    • Scan the slides using a digital slide scanner or evaluate under a light microscope.

    • For PD-L1, score the percentage of tumor cells with positive membrane staining (Tumor Proportion Score - TPS) or a combined positive score (CPS).

    • For CD8, quantify the number of CD8-positive T cells per unit area or as a percentage of total cells in the tumor microenvironment.

Troubleshooting & Optimization

Technical Support Center: Optimizing E7766 Diammonium Salt Solubility and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use E7766 diammonium salt in their experiments. This resource offers troubleshooting advice for common solubility issues and detailed protocols for key applications, presented in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in both dimethyl sulfoxide (B87167) (DMSO) and water. For most in vitro applications, preparing a concentrated stock solution in DMSO is recommended. For in vivo studies, an aqueous formulation is often necessary.

Q2: I'm observing precipitation when I dilute my E7766 DMSO stock solution into aqueous media for cell culture experiments. What should I do?

A2: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for many small molecules. This "crashing out" occurs because the compound is less soluble in the aqueous environment once the DMSO is diluted. Here are several troubleshooting steps to prevent this:

  • Reduce the Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.[1]

  • Perform Step-wise Dilution: Avoid adding a small volume of a highly concentrated DMSO stock directly into a large volume of aqueous media. Instead, perform serial dilutions. First, create an intermediate dilution of your E7766 stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of your culture medium.[1]

  • Gentle Mixing and Warming: When making dilutions, add the E7766 solution drop-wise while gently vortexing or swirling the aqueous medium.[1] Using pre-warmed media (37°C) can also help improve solubility.[1]

  • Sonication: If you still observe particulates after dilution, brief sonication in a water bath can help to redissolve the compound.

Q3: My this compound powder is not dissolving completely in water. What can I do?

A3: this compound is soluble in water at 45 mg/mL, but it may require assistance to fully dissolve. Using an ultrasonic bath is recommended to facilitate dissolution.[2] Ensure you are using high-purity water and that the pH of the solution is appropriate, as pH can significantly influence the solubility of salt forms.[3]

Q4: How should I store this compound and its solutions?

A4: Proper storage is crucial to maintain the stability and activity of E7766.

  • Solid Powder: Store the solid compound at -20°C for long-term storage, sealed from moisture and light.[2]

  • In Solvent:

    • Store stock solutions in DMSO or water at -80°C for up to 6 months.[2]

    • For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[2]

    • It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[1]

Q5: Should I filter my E7766 solutions?

A5: If you prepare a stock solution in water, it is recommended to filter and sterilize the solution using a 0.22 µm filter before use in cell culture or in vivo applications.[2]

Data Presentation

Table 1: Physicochemical and Solubility Properties of this compound

PropertyValueReference
Molecular Weight780.66 g/mol
FormulaC₂₄H₃₂F₂N₁₂O₈P₂S₂
AppearanceWhite to off-white solid[2]
Solubility in DMSO10 mM[4]
Solubility in Water45 mg/mL (requires sonication)[2]

Table 2: In Vitro Activity of this compound

Cell Line/AssayParameterValueReference
Human PBMCs (7 genotypes)IC₅₀ (IFNβ induction)0.15 - 0.79 µM
Human STING Variants (WT, HAQ, AQ, REF)EC₅₀1.0 - 4.9 µM[2]
THP-1 / C4-2 Co-cultureIFNβ SecretionDose-dependent increase

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of E7766 for use in in vitro and in vivo experiments.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO or sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Bath sonicator

Procedure for a 10 mM DMSO Stock Solution:

  • Calculate the required mass: Based on the molecular weight of this compound (780.66 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM stock, you would need 7.81 mg of E7766.

  • Weigh the compound: Carefully weigh the calculated amount of E7766 powder in a sterile microcentrifuge tube.

  • Add solvent: Add the appropriate volume of anhydrous DMSO to the tube.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C for short-term or -80°C for long-term storage, protected from light.[2]

Protocol 2: In Vitro STING Pathway Activation Assay

Objective: To assess the activation of the STING signaling pathway in cultured cells treated with E7766.

Materials:

  • Cells of interest (e.g., THP-1 monocytes, RAW 264.7 macrophages)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STING (pSTING), anti-STING, anti-phospho-TBK1 (pTBK1), anti-TBK1, anti-phospho-IRF3 (pIRF3), anti-IRF3

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • Secondary antibodies

  • Western blot equipment and reagents

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere overnight.

  • Cell Treatment: Prepare serial dilutions of E7766 in pre-warmed complete cell culture medium. Ensure the final DMSO concentration is below 0.5%.[1] Treat the cells with the desired concentrations of E7766 for the specified time (e.g., 1-6 hours). Include a vehicle control (DMSO only).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse the cells with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Prepare protein samples for SDS-PAGE by adding loading buffer and heating.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against pSTING, STING, pTBK1, TBK1, pIRF3, IRF3, and a loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: In Vivo Intratumoral Injection in a Murine Model

Objective: To administer E7766 directly into a tumor in a mouse model to evaluate its anti-tumor efficacy.

Materials:

  • Tumor-bearing mice (e.g., with subcutaneous CT26 or B16-F10 tumors)

  • This compound formulated in a sterile, biocompatible vehicle (e.g., saline or PBS)

  • Insulin syringes with a 28-30 gauge needle

  • Anesthesia (e.g., isoflurane)

  • Calipers for tumor measurement

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse according to your institution's approved animal care and use protocol.

  • Tumor Measurement: Measure the tumor volume using calipers (Volume = (length x width²)/2).

  • Injection Site Preparation: Clean the skin overlying the tumor with 70% ethanol.

  • Drug Preparation: Prepare the desired dose of E7766 in the appropriate vehicle. The injection volume should be suitable for the tumor size (e.g., 20-50 µL for a 100-200 mm³ tumor).

  • Intratumoral Injection: Carefully insert the needle into the center of the tumor mass. Slowly inject the E7766 solution. To ensure even distribution, you can slowly withdraw the needle while injecting.

  • Post-Injection Monitoring: Monitor the animal for recovery from anesthesia. Observe the injection site for any immediate reactions. Measure tumor volume at regular intervals to assess treatment response.

Mandatory Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_dimer STING Dimer cGAMP->STING_dimer binds & activates STING_translocated Translocated STING STING_dimer->STING_translocated translocates E7766 E7766 E7766->STING_dimer binds & activates TBK1 TBK1 STING_translocated->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes Type_I_IFN Type I IFN Genes (e.g., IFN-β) pIRF3_dimer->Type_I_IFN induces transcription

Caption: E7766 activates the STING signaling pathway.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis dissolve Dissolve E7766 in DMSO or Water in_vitro In Vitro Treatment (Cell Culture) dissolve->in_vitro in_vivo In Vivo Administration (e.g., Intratumoral Injection) dissolve->in_vivo prepare_cells Prepare Cell Culture or Animal Model prepare_cells->in_vitro prepare_cells->in_vivo western_blot Western Blot (pSTING, pTBK1, pIRF3) in_vitro->western_blot elisa ELISA (IFN-β, Cytokines) in_vitro->elisa tumor_measurement Tumor Volume Measurement in_vivo->tumor_measurement flow_cytometry Flow Cytometry (Immune Cell Infiltration) in_vivo->flow_cytometry

Caption: General experimental workflow for E7766.

troubleshooting_logic start Precipitation Observed? check_dmso Final DMSO Concentration > 0.5%? start->check_dmso Yes reduce_dmso Reduce Final DMSO Concentration check_dmso->reduce_dmso Yes check_dilution Rapid Dilution? check_dmso->check_dilution No end Solution Clear reduce_dmso->end step_dilution Use Step-wise Dilution in Pre-warmed Media check_dilution->step_dilution Yes check_temp Media Cold? check_dilution->check_temp No step_dilution->end warm_media Use Pre-warmed (37°C) Media check_temp->warm_media Yes sonicate Consider Sonication check_temp->sonicate No warm_media->end sonicate->end

Caption: Troubleshooting logic for E7766 precipitation.

References

E7766 Technical Support Center: Investigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential off-target effects of E7766, a novel macrocycle-bridged STING (Stimulator of Interferator Genes) agonist.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for E7766?

A1: E7766 is a potent and pan-genotypic agonist of the STING protein.[1][2][3] Its primary mechanism involves binding to and activating the STING pathway, which is a crucial component of the innate immune system.[4] This activation leads to the phosphorylation of IRF3 and the activation of NF-κB, resulting in the production of type I interferons (such as IFN-β) and other pro-inflammatory cytokines.[4] This cytokine cascade stimulates an anti-tumor immune response characterized by the activation of dendritic cells, enhanced antigen presentation, and the recruitment and activation of T cells and natural killer (NK) cells.[5][6]

Q2: Have any off-target effects of E7766 been reported in preclinical or clinical studies?

A2: Preclinical data suggests that E7766 is a highly specific and potent STING agonist.[2] In the first-in-human phase I/Ib clinical trial (NCT04144140), the most frequently reported treatment-related adverse events were chills, fever, and fatigue.[5][7][8] These are generally considered on-target effects consistent with the activation of the immune system and cytokine release, rather than off-target molecular interactions.[5] No maximum tolerated dose (MTD) was reached in this study.[5]

Q3: What are the common adverse events observed with E7766 in clinical trials?

A3: The most common treatment-related adverse events reported in the phase I/Ib trial of intratumoral E7766 were chills, fever, and fatigue.[5][7][8] These events are dose-dependent and consistent with the known pharmacodynamic effects of STING agonists, which involve the systemic release of cytokines like IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, and MIP1b.[5][6][7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High level of systemic cytokine release (e.g., in animal models) On-target pharmacodynamic effect of STING activation.- Titrate the dose of E7766 to the lowest effective concentration. - Monitor for signs of distress in animal models. - Consider co-administration of agents that can mitigate cytokine release syndrome, if appropriate for the experimental design.
Inconsistent or lack of in vitro response to E7766 - Cell line does not express functional STING. - Incorrect dosage or incubation time. - Issues with the E7766 compound.- Confirm STING expression and pathway functionality in your cell line using a positive control (e.g., cGAMP). - Perform a dose-response and time-course experiment to optimize conditions. - Verify the integrity and concentration of the E7766 stock solution.
Unexpected cell death in vitro - High concentrations of E7766 may induce apoptosis in some cell lines. - On-target, excessive immune stimulation leading to cell death.- Lower the concentration of E7766. - Use a cell line known to be responsive to STING agonists without significant toxicity. - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel.

Quantitative Data Summary

Table 1: In Vitro Potency of E7766 Across Human STING Genotypes

STING GenotypeEC50 of IFNβ Induction (µM)
WT0.15 - 0.79
REF0.15 - 0.79
HAQ0.15 - 0.79
H2320.15 - 0.79
R2320.15 - 0.79
R293Q0.15 - 0.79
G230A0.15 - 0.79

Data adapted from preclinical studies demonstrating pan-genotypic activity.[2]

Table 2: Common Treatment-Related Adverse Events (TRAEs) in Phase I/Ib Clinical Trial (NCT04144140)

Adverse EventFrequency in Non-Visceral InjectionsFrequency in Visceral Injections
Chills50.0%85.7%
Fever40.0%85.7%
Fatigue30.0%35.7%

Data from the first-in-human trial of intratumoral E7766.[5][7]

Experimental Protocols

Protocol 1: In Vitro Assessment of STING Pathway Activation

This protocol describes how to measure the activation of the STING pathway in a human monocytic cell line (e.g., THP-1) by quantifying the secretion of Interferon-β (IFN-β).

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • E7766 (stock solution in DMSO)

  • PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation

  • Human IFN-β ELISA kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/well in a 96-well plate.

  • Differentiation: Add PMA to a final concentration of 100 ng/mL and incubate for 24-48 hours to differentiate the monocytes into macrophage-like cells.

  • Compound Preparation: Prepare serial dilutions of E7766 in culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest E7766 dose.

  • Cell Treatment: Carefully remove the medium from the differentiated THP-1 cells and add 100 µL of the prepared E7766 dilutions or vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

  • IFN-β Quantification: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of IFN-β in each sample by interpolating from the standard curve. Plot the IFN-β concentration against the E7766 concentration to determine the EC50 value.

Protocol 2: In Vivo Murine Model for Efficacy and Systemic Cytokine Response

This protocol outlines a general procedure for assessing the anti-tumor efficacy and systemic cytokine response following intratumoral administration of E7766 in a syngeneic mouse tumor model (e.g., CT26 colon carcinoma in BALB/c mice).

Materials:

  • BALB/c mice

  • CT26 cells

  • Matrigel (optional)

  • E7766 solution in a sterile, injectable vehicle

  • Calipers for tumor measurement

  • Blood collection supplies (e.g., heparinized tubes)

  • Cytokine analysis platform (e.g., Luminex or ELISA)

Procedure:

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of PBS (or a PBS/Matrigel mixture) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Treatment: Once tumors reach the desired size, randomize mice into treatment and vehicle control groups. Administer E7766 intratumorally at the desired dose (e.g., 4 mg/kg) in a small volume (e.g., 50 µL).[9]

  • Efficacy Assessment: Continue to monitor tumor growth in all groups. The primary endpoint is typically tumor growth delay or complete tumor regression.

  • Pharmacodynamic (Cytokine) Analysis:

    • At various time points post-injection (e.g., 2, 6, 24 hours), collect blood samples via retro-orbital or submandibular bleeding.

    • Process the blood to obtain plasma.

    • Measure the levels of key cytokines (e.g., IFN-β, CXCL10, TNF-α, IL-6) in the plasma using a multiplex immunoassay or individual ELISAs.

  • Data Analysis: Compare tumor growth curves between the treatment and control groups. Analyze the cytokine profiles to correlate with the anti-tumor response.

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING STING (ER Membrane) cGAMP->STING activates E7766 E7766 E7766->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IKK IKK STING->IKK activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes IFN Genes pIRF3->IFN_genes translocates to nucleus and induces NFkB NF-κB IKK->NFkB activates Cytokine_genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_genes translocates to nucleus and induces Type I Interferons Type I Interferons IFN_genes->Type I Interferons Pro-inflammatory Cytokines Pro-inflammatory Cytokines Cytokine_genes->Pro-inflammatory Cytokines Anti-tumor\nImmunity Anti-tumor Immunity Type I Interferons->Anti-tumor\nImmunity Pro-inflammatory Cytokines->Anti-tumor\nImmunity

Caption: Simplified signaling pathway of E7766-mediated STING activation.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A1 Seed Immune Cells (e.g., THP-1) A2 Treat with E7766 (Dose-Response) A1->A2 A3 Collect Supernatant A2->A3 A4 Measure Cytokines (e.g., IFN-β ELISA) A3->A4 A5 Determine EC50 A4->A5 B1 Implant Tumor Cells in Syngeneic Mice B2 Intratumoral Injection of E7766 B1->B2 B3 Monitor Tumor Growth B2->B3 B4 Collect Blood/Tissue Samples B2->B4 B6 Assess Anti-Tumor Efficacy B3->B6 B5 Analyze Systemic Cytokines & Tumor Microenvironment B4->B5 B5->B6

Caption: Workflow for investigating the on-target activity of E7766.

References

Author: BenchChem Technical Support Team. Date: December 2025

<

Disclaimer: Information regarding a specific compound designated "E7766" in the context of systemic inflammation is not readily available in the public scientific literature. Therefore, this technical support center guide utilizes Lipopolysaccharide (LPS) as a representative and well-characterized agent for inducing systemic inflammation in experimental settings. The principles, protocols, and troubleshooting advice provided herein are based on the extensive body of research available for LPS and are intended to serve as a valuable resource for researchers working with similar inflammation inducers.

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the mitigation of Lipopolysaccharide (LPS)-induced systemic inflammation in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is LPS and how does it induce systemic inflammation?

A1: Lipopolysaccharide (LPS), also known as endotoxin (B1171834), is a major component of the outer membrane of Gram-negative bacteria.[1][2][3] It is a potent activator of the innate immune system.[1] The inflammatory response to LPS is primarily mediated through its binding to the Toll-like receptor 4 (TLR4) complex on the surface of immune cells such as macrophages and monocytes.[1][3][4][5] This interaction triggers a downstream signaling cascade, leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators.[3][6] When administered systemically, LPS can cause a widespread inflammatory response, mimicking aspects of sepsis and other inflammatory conditions.[3][7]

Q2: My in vivo model shows high variability in the inflammatory response to LPS. What are the potential causes?

A2: High variability in LPS-induced inflammation models is a common challenge. Several factors can contribute to this:

  • LPS Lot-to-Lot Variation: The biological activity of LPS can differ between manufacturing lots. It is crucial to quantify the endotoxin units (EU) of each new lot.[8]

  • Animal Strain and Sex: Different mouse or rat strains exhibit varying sensitivity to LPS. Sex-based differences in immune responses can also play a role.

  • Animal Health and Microbiome: The baseline immune status and gut microbiota composition of the animals can influence their response to an LPS challenge.

  • Injection Technique: Inconsistent intraperitoneal (i.p.) or intravenous (i.v.) injection technique can lead to variable dosing and absorption.

  • Environmental Factors: Stress from handling, housing conditions, and circadian rhythms can all impact the inflammatory response.

Q3: What are the key biomarkers to measure when assessing LPS-induced systemic inflammation?

A3: The choice of biomarkers depends on the specific research question and time points of interest. Commonly measured markers include:

  • Pro-inflammatory Cytokines: TNF-α, IL-1β, and IL-6 are key early-response cytokines. Their levels in serum or plasma typically peak within a few hours of LPS administration.[3][9]

  • Chemokines: MCP-1 (CCL2) and MIP-1α (CCL3) are important for recruiting immune cells to sites of inflammation.[9]

  • Anti-inflammatory Cytokines: IL-10 is a key anti-inflammatory cytokine that helps to regulate and resolve the inflammatory response.

  • Cellular Markers: Activation markers on immune cells (e.g., CD80/CD86 on macrophages) and quantification of immune cell populations in tissues can provide valuable insights.[10]

  • Clinical Signs: In animal models, monitoring for signs of sickness behavior, such as reduced activity, piloerection, and changes in body temperature, can be indicative of systemic inflammation.[8]

Q4: Can I use LPS to induce inflammation in cell culture? What cell lines are suitable?

A4: Yes, LPS is widely used to induce an inflammatory response in in vitro models. Suitable cell lines include:

  • Murine Macrophage Cell Lines: RAW 264.7 is a commonly used cell line that responds robustly to LPS.[11]

  • Human Monocytic Cell Lines: THP-1 cells, when differentiated into macrophage-like cells with PMA, are a standard model for studying human inflammatory responses to LPS.[10][12]

  • Primary Cells: Primary cultures of macrophages, monocytes, or microglia will also respond to LPS stimulation.[13]

It's important to note that some cell lines, particularly those of non-immune origin, may have low or absent TLR4 expression and will not respond to LPS.

Troubleshooting Guides

Issue 1: Inconsistent or No Inflammatory Response in Cell Culture
Possible Cause Troubleshooting Step
Low or Absent TLR4 Expression Verify TLR4, MD-2, and CD14 expression in your cell line using qPCR, Western blot, or flow cytometry. Consider using a cell line known to be responsive to LPS, such as RAW 264.7 or differentiated THP-1 cells.[1]
LPS Inactivity Purchase LPS from a reputable supplier. Reconstitute and store it according to the manufacturer's instructions. Test a new lot of LPS on a positive control cell line.
Mycoplasma Contamination Mycoplasma can alter cellular responses to stimuli. Regularly test your cell cultures for mycoplasma contamination.
Incorrect LPS Concentration Perform a dose-response experiment to determine the optimal LPS concentration for your specific cell type and experimental endpoint. Concentrations can range from ng/mL to µg/mL.[14][15]
Serum Inhibition Some components in fetal bovine serum (FBS) can bind to LPS and interfere with its activity. If you suspect this is an issue, try reducing the serum concentration or using a serum-free medium during LPS stimulation.
Issue 2: High Mortality in In Vivo LPS Models
Possible Cause Troubleshooting Step
LPS Dose is Too High The lethal dose of LPS can vary significantly between animal strains.[16] Perform a dose-finding study to determine a sublethal dose that induces a robust but survivable inflammatory response. Doses can range from µg/kg to mg/kg.[17][18][19][20]
Animal Strain Sensitivity Be aware of the known LPS sensitivity of your chosen animal strain. For example, C57BL/6 mice are generally more resistant to LPS-induced shock than BALB/c mice.
Underlying Health Issues Ensure that the animals are healthy and free from any underlying infections before starting the experiment.
Supportive Care For severe inflammation models, providing supportive care such as subcutaneous fluids can help to reduce mortality.

Experimental Protocols

Protocol 1: In Vitro Mitigation of LPS-Induced Cytokine Production

This protocol describes a general workflow for screening compounds for their ability to mitigate LPS-induced cytokine production in RAW 264.7 macrophages.

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 4 x 10^5 cells/mL and allow them to adhere overnight.[11]

  • Pre-treatment: Pre-treat the cells with your test compound at various concentrations for 1 hour.[11] Include a vehicle control group.

  • LPS Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control group) and incubate for a specified period (e.g., 6-24 hours).[11]

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the cell-free supernatant. Store at -80°C until analysis.[11]

  • Cytokine Analysis: Measure the concentration of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[11]

  • Cell Viability Assay: In a parallel plate, perform a cell viability assay (e.g., MTT assay) to ensure that the observed reduction in cytokines is not due to cytotoxicity of your test compound.[11]

Protocol 2: In Vivo Murine Model of Systemic Inflammation

This protocol outlines a general procedure for inducing systemic inflammation in mice using LPS.

  • Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the experiment.

  • LPS Preparation: Dissolve E. coli LPS in sterile, pyrogen-free phosphate-buffered saline (PBS) to the desired concentration.[8]

  • LPS Administration: Inject the mice intraperitoneally (i.p.) with the LPS solution. A common dose to induce systemic inflammation is in the range of 1-5 mg/kg body weight.[18][19] Inject a control group with an equal volume of sterile PBS.

  • Monitoring: Monitor the animals for clinical signs of inflammation (e.g., lethargy, piloerection, huddled posture).[8]

  • Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours post-injection), collect blood via cardiac puncture for serum cytokine analysis. Tissues can also be harvested for histological or molecular analysis.

  • Cytokine Measurement: Separate serum from the blood and measure cytokine levels using ELISA or a multiplex bead array.[9]

Data Presentation

Table 1: Effect of Compound X on LPS-Induced Cytokine Production in RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)Cell Viability (%)
Control (Unstimulated)25.3 ± 5.115.8 ± 3.28.9 ± 2.1100
LPS (1 µg/mL)1850.6 ± 150.23245.1 ± 280.5450.7 ± 55.398 ± 3
LPS + Compound X (1 µM)1230.4 ± 110.82150.9 ± 195.4310.2 ± 40.197 ± 4
LPS + Compound X (10 µM)650.1 ± 75.61100.3 ± 120.7150.8 ± 25.996 ± 3

Data are presented as mean ± standard deviation.

Table 2: Serum Cytokine Levels in Mice Following LPS Challenge

Treatment GroupTime PointTNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
PBS Control6 hours50.2 ± 10.535.7 ± 8.120.1 ± 5.3
LPS (5 mg/kg)2 hours2500.8 ± 300.11500.4 ± 210.680.5 ± 15.2
LPS (5 mg/kg)6 hours800.3 ± 95.75000.9 ± 650.3450.6 ± 70.8
LPS (5 mg/kg)24 hours150.6 ± 30.2400.1 ± 65.9120.3 ± 25.4

Data are presented as mean ± standard deviation.

Visualizations

LPS_Signaling_Pathway cluster_NFkB Cytoplasm LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription

Caption: LPS-induced TLR4 signaling pathway leading to pro-inflammatory cytokine production.

Experimental_Workflow start Start seed_cells Seed Macrophages (e.g., RAW 264.7) start->seed_cells pretreat Pre-treat with Test Compound/Vehicle seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate (6-24h) stimulate->incubate collect Collect Supernatant incubate->collect viability Assess Cell Viability (Parallel Plate) incubate->viability analyze Analyze Cytokines (ELISA) collect->analyze end End analyze->end viability->end

Caption: Workflow for screening anti-inflammatory compounds in vitro.

Troubleshooting_Guide start Inconsistent/No Inflammatory Response In Vitro check_cells Are cells known to be LPS-responsive? start->check_cells check_lps Is LPS active? check_cells->check_lps Yes solution1 Verify TLR4 expression. Use positive control cells (e.g., RAW 264.7). check_cells->solution1 No/Unsure check_dose Is concentration optimal? check_lps->check_dose Yes solution2 Use new LPS stock. Test on positive control cells. check_lps->solution2 No/Unsure solution3 Perform dose-response experiment. check_dose->solution3 No/Unsure check_myco Check for Mycoplasma contamination. check_dose->check_myco Yes

Caption: Troubleshooting logic for in vitro LPS stimulation experiments.

References

Improving E7766 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for E7766. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of the STING (Stimulator of Interferon Genes) agonist E7766 in experimental settings. Here, you will find troubleshooting guides and frequently asked questions (FAQs) focused on improving the stability and handling of E7766 in solution to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is E7766 and what is its mechanism of action?

A1: E7766 is a potent, structurally novel, macrocycle-bridged STING agonist. Its unique structure provides enhanced chemical and metabolic stability compared to traditional cyclic dinucleotide STING agonists.[1][2] E7766 activates the STING signaling pathway, which is a crucial component of the innate immune system responsible for detecting cytosolic DNA.[1][3][4] Upon activation, STING triggers a signaling cascade involving TBK1 and IRF3, leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[4][5] This robust immune response can lead to the activation of various immune cells, including dendritic cells, T cells, and NK cells, ultimately promoting an anti-tumor immune response.[5][6][7]

Q2: What are the recommended storage conditions for E7766 solid compound and prepared stock solutions?

A2: For the solid (powder) form of E7766, it is recommended to store it at -20°C, sealed away from moisture and light. For prepared stock solutions, long-term storage at -80°C is advised for up to 6 months. For shorter-term storage, aliquots can be kept at -20°C for up to one month.[8] It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Q3: What is the primary signaling pathway activated by E7766?

A3: E7766 primarily activates the cGAS-STING pathway. The binding of E7766 to the STING protein, which resides on the endoplasmic reticulum, induces a conformational change. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of genes for type I interferons and other inflammatory cytokines.

E7766_STING_Pathway E7766 E7766 STING STING (on Endoplasmic Reticulum) E7766->STING Binds & Activates TBK1 TBK1 Activation STING->TBK1 Recruits IRF3 IRF3 Phosphorylation & Dimerization TBK1->IRF3 Phosphorylates Nucleus Nucleus IRF3->Nucleus Translocates to Transcription Gene Transcription IRF3->Transcription Induces Cytokines Type I Interferons & Pro-inflammatory Cytokines Transcription->Cytokines Leads to Production of ImmuneResponse Anti-Tumor Immune Response Cytokines->ImmuneResponse Mediate Troubleshooting_Precipitation Start Precipitate observed in cell culture media? SolventShock Is dilution rapid from concentrated stock? Start->SolventShock Yes MediaComponent Are media components (salts, serum) interfering? Start->MediaComponent No Solution1 Use stepwise dilution. Add stock dropwise to pre-warmed media. SolventShock->Solution1 Yes SolventShock->MediaComponent No End Clear Solution Solution1->End Solution2 Test in simpler buffer (PBS). Reduce serum concentration. Keep final solvent conc. low. MediaComponent->Solution2 Likely Solution2->End Protocol_Stock_Solution Start Start: Weigh E7766 Powder AddWater Add Sterile Water Start->AddWater Vortex Vortex for 30-60s AddWater->Vortex Sonicate Sonicate until clear Vortex->Sonicate Check Visually inspect for complete dissolution Sonicate->Check Check->Sonicate Not Clear Aliquot Aliquot into single-use tubes Check->Aliquot Clear Store Store at -80°C Aliquot->Store End End: Ready for use Store->End

References

Technical Support Center: Overcoming Resistance to E7766 Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential challenges encountered during experiments with E7766, a novel pan-genotypic STING (Stimulator of Interferon Genes) agonist.

Frequently Asked Questions (FAQs)

Q1: What is E7766 and how does it work?

A1: E7766 is a macrocycle-bridged STING agonist designed to activate the STING signaling pathway.[1][2][3] By binding to the STING protein, E7766 triggers a conformational change that leads to the activation of downstream signaling molecules, including TBK1 and IRF3. This cascade culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. These cytokines play a crucial role in enhancing anti-tumor immunity by promoting the cross-presentation of tumor-associated antigens by dendritic cells, leading to the activation of cytotoxic T lymphocytes (CTLs) that can recognize and eliminate tumor cells.[1] E7766 has been shown to be potent across various human STING genotypes.[3]

Q2: What are the potential reasons for a suboptimal response to E7766 in my experimental model?

A2: A suboptimal response to E7766 can be multifactorial. Potential reasons include:

  • Dysfunctional STING Pathway: The anti-tumor effects of E7766 are dependent on a functional host STING pathway.[1] Mutations or downregulation of key components of the STING pathway (e.g., cGAS, STING, TBK1, IRF3) in immune cells within the tumor microenvironment can impair the response.

  • Immune-suppressive Tumor Microenvironment (TME): The presence of an immune-suppressive TME can counteract the pro-inflammatory signals induced by E7766. This can be mediated by regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and the expression of immune checkpoint molecules like PD-L1.

  • Upregulation of Immune Regulatory Pathways: Activation of the STING pathway can paradoxically lead to the upregulation of negative feedback mechanisms and immune regulatory pathways, such as the PD-1/PD-L1 axis, indoleamine 2,3-dioxygenase (IDO), and cyclooxygenase-2 (COX2), which can dampen the anti-tumor immune response.[4][5][6]

  • Induction of Regulatory B cells: STING agonists have been shown to induce the expansion of regulatory B cells (Bregs) that can suppress NK cell function, thereby diminishing the overall anti-tumor response.[7]

  • Tumor Intrinsic Factors: While host STING is critical, certain tumor-intrinsic factors may contribute to resistance. However, studies have shown that tumor clearance can occur independently of tumor-intrinsic STING expression.[1]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Issues: Inadequate drug concentration at the tumor site or rapid clearance can lead to a suboptimal response. The route of administration (e.g., intratumoral vs. systemic) and dosing schedule are critical parameters to optimize.

Q3: How can I assess if the STING pathway is activated in my experimental system after E7766 treatment?

A3: Several methods can be used to confirm STING pathway activation:

  • Western Blotting: Detect the phosphorylation of STING, TBK1, and IRF3 in cell lysates from treated cells or tumor tissue.

  • Cytokine/Chemokine Measurement: Measure the levels of type I interferons (IFN-α, IFN-β) and other STING-induced cytokines and chemokines (e.g., CXCL10, CCL5) in cell culture supernatants, plasma, or tumor homogenates using ELISA, multiplex assays, or qPCR.

  • Gene Expression Analysis: Use qPCR or RNA-sequencing to measure the upregulation of interferon-stimulated genes (ISGs) in response to E7766 treatment.

  • Immunohistochemistry (IHC) / Immunofluorescence (IF): Visualize the expression and localization of STING pathway components and downstream effectors in tissue sections.

Troubleshooting Guides

Issue 1: No or weak anti-tumor response observed with E7766 monotherapy in vivo.
Potential Cause Troubleshooting Steps
Dysfunctional host STING pathway - Use a positive control STING agonist with known activity in your model system. - Characterize the STING pathway components in the relevant immune cells (e.g., dendritic cells, macrophages) from your animal model.
Highly immune-suppressive TME - Characterize the immune cell infiltrate in the tumor microenvironment (e.g., by flow cytometry or IHC) to assess the presence of Tregs, MDSCs, and M2-like macrophages. - Consider combination therapy with agents that can modulate the TME, such as checkpoint inhibitors (anti-PD-1/PD-L1), IDO inhibitors, or COX2 inhibitors.[4][5][6]
Suboptimal dosing or administration - Perform a dose-titration study to determine the optimal dose of E7766 for your model. - Optimize the route and frequency of administration. For solid tumors, intratumoral injection is often used to maximize local drug concentration and minimize systemic toxicity.
Rapid tumor growth kinetics - Initiate E7766 treatment at an earlier stage of tumor development. - Consider combination with therapies that can slow tumor growth, such as chemotherapy or radiation.
Issue 2: Initial anti-tumor response followed by tumor relapse.
Potential Cause Troubleshooting Steps
Acquired resistance through upregulation of immune checkpoints - Analyze tumor tissue from relapsed tumors for the expression of PD-L1 and other checkpoint molecules. - Implement a combination therapy strategy with an anti-PD-1 or anti-PD-L1 antibody. Studies have shown that combining E7766 with anti-PD-1 can increase survival and tumor eradication rates.[1]
Induction of other immune-suppressive mechanisms - Investigate the role of other regulatory pathways such as IDO and COX2 in the relapsed tumors. - Consider combination therapy with IDO inhibitors or COX2 inhibitors like celecoxib.[4][5]
Emergence of tumor cell clones with reduced immunogenicity - Analyze the antigen presentation machinery (e.g., MHC class I expression) on tumor cells from relapsed tumors. - Consider therapies that can enhance tumor cell immunogenicity, such as radiation therapy.

Data Presentation

Table 1: In Vitro Potency of E7766 Across Human STING Genotypes

STING GenotypeEC50 (µM)
Wild-Type (WT)1.0
HAQ2.2
AQ1.2
REF4.9
Data derived from MedChemExpress product information and may require independent verification.

Table 2: Preclinical Efficacy of E7766 in Combination with Anti-PD-1

Treatment GroupDurable Tumor Clearance (%)Reference
E7766 monotherapyNot specified[1]
Anti-PD-1 monotherapy0[1]
E7766 + Anti-PD-157[1]
Data from a murine model of soft tissue sarcoma.[1]

Experimental Protocols

Protocol 1: Assessment of STING Pathway Activation by Western Blot
  • Cell/Tissue Lysis: Lyse E7766-treated cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-STING, STING, phospho-TBK1, TBK1, phospho-IRF3, and IRF3 overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.

Protocol 2: Analysis of the Tumor Immune Microenvironment by Flow Cytometry
  • Tumor Dissociation: Dissociate fresh tumor tissue into a single-cell suspension using a tumor dissociation kit or enzymatic digestion (e.g., collagenase, DNase).

  • Cell Staining:

    • Stain the single-cell suspension with a viability dye to exclude dead cells.

    • Perform surface staining with a panel of fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1, F4/80, PD-1, PD-L1).

    • For intracellular staining (e.g., for transcription factors like FoxP3 or cytokines), fix and permeabilize the cells before adding the intracellular antibodies.

  • Data Acquisition and Analysis:

    • Acquire the stained samples on a flow cytometer.

    • Analyze the data using flow cytometry analysis software to quantify the different immune cell populations and their expression of relevant markers.

Mandatory Visualizations

STING_Signaling_Pathway cluster_nucleus Nucleus E7766 E7766 STING STING (ER Membrane) E7766->STING Activation TBK1 TBK1 STING->TBK1 Recruitment pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pTBK1->IRF3 Phosphorylation ISGs Interferon Stimulated Genes (IFN-β, CXCL10, etc.) pIRF3->ISGs Transcription

Caption: The STING signaling pathway activated by E7766.

Experimental_Workflow start Suboptimal Response to E7766 check_pathway Assess STING Pathway Activation (p-IRF3, ISGs) start->check_pathway analyze_tme Analyze Tumor Microenvironment (Flow Cytometry, IHC) check_pathway->analyze_tme If pathway is active combination_therapy Test Combination Therapies (e.g., + anti-PD-1) analyze_tme->combination_therapy If TME is immunosuppressive re_evaluate Re-evaluate Anti-Tumor Response combination_therapy->re_evaluate

Caption: Experimental workflow for investigating E7766 resistance.

Troubleshooting_Guide start No/Weak Response to E7766? pathway_active Is STING pathway activated? start->pathway_active tme_immunosuppressive Is TME immunosuppressive? pathway_active->tme_immunosuppressive Yes action1 Check host STING pathway components pathway_active->action1 No action2 Consider combination therapy (e.g., anti-PD-1, COX2i) tme_immunosuppressive->action2 Yes action3 Optimize dose and administration tme_immunosuppressive->action3 No

Caption: Troubleshooting decision tree for E7766 therapy.

References

Technical Support Center: E7766 Cytotoxicity and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cell viability assays to assess the cytotoxicity of the STING agonist, E7766.

Understanding E7766's Mechanism of Action

E7766 is a novel macrocycle-bridged stimulator of interferon genes (STING) agonist.[1][2][3] It functions by activating the STING pathway in immune cells, which in turn leads to the production of pro-inflammatory cytokines like interferons. This process enhances the cross-presentation of tumor-associated antigens by dendritic cells to cytotoxic T lymphocytes (CTLs), resulting in a CTL-mediated immune response against tumor cells.[4] Therefore, E7766's cytotoxic effect on cancer cells is primarily indirect, mediated by an activated immune system.[5][6] This is a critical consideration for designing and interpreting cell viability assays.

Frequently Asked Questions (FAQs)

Q1: I treated my cancer cell line with E7766 directly, but I don't see any significant cell death. Is the compound not working?

A1: This is an expected result. E7766 exerts its anti-tumor effects primarily by activating an immune response, rather than through direct cytotoxicity to cancer cells.[5][6] To observe the cytotoxic effects of E7766, you need to perform a co-culture assay with immune cells (like PBMCs or specific T-cell populations) and your target cancer cell line.

Q2: What is a co-culture assay and why is it necessary for E7766?

A2: A co-culture assay involves culturing two or more different cell types together. For E7766, this typically means co-culturing immune cells (effector cells) with cancer cells (target cells). This setup allows E7766 to activate the immune cells, which then recognize and kill the cancer cells. This mimics the drug's in vivo mechanism of action.[4][7]

Q3: Which cell viability assay should I choose for my co-culture experiment?

A3: The choice of assay depends on your specific experimental setup and available equipment. Common options include:

  • Metabolic Assays (MTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of viable cells. They are relatively simple and high-throughput. However, it's important to ensure the signal is predominantly from the target cancer cells.

  • Luminescence-Based Assays (e.g., CellTiter-Glo®): These assays quantify ATP levels, which correlate with the number of metabolically active cells. They are highly sensitive.

  • Cytotoxicity Assays (LDH Release): These assays measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, indicating loss of membrane integrity.[8]

  • Live-Cell Imaging and Flow Cytometry: These methods allow for more detailed analysis, distinguishing between live and dead target cells and providing information on immune cell activation.[7][9][10]

Q4: How can I differentiate between the viability of cancer cells and immune cells in my co-culture?

A4: This is a key challenge in co-culture assays. Here are a few strategies:

  • Cell Labeling: Pre-label your target cancer cells with a fluorescent dye (e.g., Calcein-AM for live cells) or a constitutively expressed fluorescent protein (e.g., GFP). This allows you to specifically measure the viability of the cancer cell population.

  • Effector-to-Target Ratio Optimization: Use an effector-to-target (E:T) ratio where the number of immune cells is not overwhelmingly higher than the cancer cells, to minimize their contribution to the overall signal in metabolic assays.

  • Flow Cytometry: Use cell-specific markers to distinguish between cancer cells and different immune cell populations, and a viability dye (like propidium (B1200493) iodide or 7-AAD) to assess cell death in each population.

Troubleshooting Guides

Issue 1: High Background Signal in Control Wells
Potential Cause Troubleshooting Step
Phenol (B47542) Red Interference: Phenol red in culture media can interfere with the absorbance readings of some colorimetric assays.Use phenol red-free media for the assay incubation period.
Serum Interference: Components in serum can interact with assay reagents.Minimize serum concentration during the assay or use serum-free media if your cells can tolerate it for the assay duration.
Microbial Contamination: Bacterial or yeast contamination can contribute to the metabolic signal.Regularly check cell cultures for contamination. Use appropriate aseptic techniques.
High Cell Density: Too many cells can lead to a saturated signal.Optimize the cell seeding density to ensure the signal falls within the linear range of the assay.
Issue 2: Inconsistent Results and High Variability Between Replicates
Potential Cause Troubleshooting Step
Uneven Cell Seeding: Inconsistent number of cells per well.Ensure a homogenous single-cell suspension before seeding. Use reverse pipetting techniques to improve accuracy.
Edge Effects: Evaporation from wells on the edge of the plate can lead to variable results.Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.
Incomplete Reagent Mixing: Reagents not being uniformly distributed in the wells.Gently mix the plate on an orbital shaker after adding reagents, avoiding cell detachment.
Cell Clumping: Adherent cells clumping together can lead to uneven growth and treatment exposure.Ensure proper trypsinization and cell dissociation into a single-cell suspension before seeding.[2]
Issue 3: Adherent Cancer Cells Detaching During Co-culture and Washing Steps
Potential Cause Troubleshooting Step
Gentle Washing: Vigorous washing can dislodge adherent cells.When washing, add and remove solutions gently to the side of the well. Consider reducing the number of wash steps if possible.[8]
Immune Cell Activity: Activated immune cells can sometimes cause non-specific detachment of target cells.Include a control with inactivated immune cells to assess baseline detachment.
Optimizing Co-culture Incubation Time: Prolonged co-culture can lead to overgrowth and detachment.Perform a time-course experiment to determine the optimal co-culture duration.

Experimental Protocols

Protocol 1: Co-culture Immune Cell-Mediated Cytotoxicity Assay (Colorimetric - MTS/WST-1)

This protocol outlines a general procedure for assessing E7766-mediated cytotoxicity using a co-culture system with a colorimetric readout.

Materials:

  • Target cancer cell line

  • Effector immune cells (e.g., human PBMCs)

  • Complete culture medium

  • Phenol red-free medium

  • E7766

  • MTS or WST-1 reagent

  • 96-well flat-bottom tissue culture plates

  • Microplate reader

Procedure:

  • Plate Target Cells: Seed your target cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare Effector Cells: Isolate and prepare your effector immune cells.

  • Co-culture Setup:

    • Remove the culture medium from the adhered target cells.

    • Add fresh medium containing your desired concentration of E7766.

    • Add the effector cells at the desired effector-to-target (E:T) ratio (e.g., 5:1, 10:1, 25:1).

    • Controls:

      • Target cells only (no effector cells, no E7766)

      • Target cells + Effector cells (no E7766)

      • Target cells only + E7766 (to confirm lack of direct cytotoxicity)

      • Effector cells only (to measure their baseline metabolic activity)

      • Medium only (background control)

  • Incubation: Incubate the co-culture plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Add MTS/WST-1 Reagent: Add the MTS or WST-1 reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength (typically 490 nm for MTS and 450 nm for WST-1) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Normalize the results to the "Target cells only" control to calculate the percentage of cell viability.

Protocol 2: LDH Release Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • Co-culture setup as described in Protocol 1

  • LDH cytotoxicity assay kit

  • 96-well plate

  • Microplate reader

Procedure:

  • Set up Co-culture: Follow steps 1-4 of Protocol 1. Include a "maximum LDH release" control by adding a lysis solution (provided in the kit) to a set of wells containing target cells 45 minutes before the end of the incubation period.

  • Collect Supernatant: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • Transfer Supernatant: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add LDH Reaction Mixture: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually around 30 minutes), protected from light.

  • Add Stop Solution: Add the stop solution provided in the kit to each well.

  • Measure Absorbance: Read the absorbance at the recommended wavelength (usually 490 nm) within 1 hour.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, based on the absorbance values of the experimental wells, spontaneous LDH release (target cells + effector cells without E7766), and maximum LDH release controls.

Visualizations

E7766_Signaling_Pathway cluster_immune_cell Immune Cell cluster_tme Tumor Microenvironment E7766 E7766 STING STING (on ER) E7766->STING activates TBK1 TBK1 STING->TBK1 activates Cytokines Pro-inflammatory Cytokines STING->Cytokines induces IRF3 IRF3 TBK1->IRF3 phosphorylates & activates IFNs Type I IFNs (e.g., IFN-β) IRF3->IFNs induces transcription DC Dendritic Cell (DC) IFNs->DC matures & activates CTL Cytotoxic T Lymphocyte (CTL) IFNs->CTL enhances activity DC->CTL activates & primes TumorCell Tumor Cell CTL->TumorCell recognizes & kills Apoptosis Tumor Cell Apoptosis TumorCell->Apoptosis

Caption: E7766 STING-mediated anti-tumor immune response pathway.

CoCulture_Workflow start Start plate_target 1. Seed Target Cancer Cells start->plate_target adhere 2. Allow Adherence (overnight) plate_target->adhere add_reagents 3. Add E7766 & Effector Immune Cells adhere->add_reagents incubate 4. Co-culture Incubation (24-72h) add_reagents->incubate assay_prep 5. Add Viability Reagent (e.g., MTS, LDH substrate) incubate->assay_prep incubate_reagent 6. Incubate with Reagent assay_prep->incubate_reagent readout 7. Measure Signal (Absorbance/Luminescence) incubate_reagent->readout analyze 8. Analyze Data (% Viability/Cytotoxicity) readout->analyze end End analyze->end Troubleshooting_Logic start Inconsistent Assay Results q_seeding Is cell seeding uniform? start->q_seeding s_seeding Refine pipetting technique. Use single-cell suspension. q_seeding->s_seeding No q_edge Are you using outer wells? q_seeding->q_edge Yes s_edge Avoid outer wells or fill with PBS. q_edge->s_edge Yes q_mixing Is reagent mixing complete? q_edge->q_mixing No s_mixing Gently shake plate after reagent addition. q_mixing->s_mixing No q_background Is background high? q_mixing->q_background Yes s_background Use phenol red-free media. Check for contamination. q_background->s_background Yes

References

E7766 Dose-Response Curve Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the STING agonist E7766. The information is presented in a question-and-answer format to directly address potential issues encountered during dose-response curve optimization experiments.

Frequently Asked Questions (FAQs)

Q1: What is E7766 and what is its mechanism of action?

E7766 is a potent and pan-genotypic macrocycle-bridged stimulator of interferon genes (STING) agonist.[1] Its mechanism of action involves binding to and activating the STING protein, which is a key component of the innate immune system responsible for detecting cytosolic DNA.[1] This activation triggers a signaling cascade, leading to the production of type I interferons (such as IFN-β) and other pro-inflammatory cytokines.[1] This, in turn, stimulates an anti-tumor immune response.[2] E7766 has shown potent antitumor activity in preclinical models and is designed to have enhanced stability and binding affinity for various human STING genotypes.[1][3]

Q2: What is a typical effective concentration range for E7766 in in-vitro experiments?

The effective concentration of E7766 can vary depending on the cell type and the specific human STING genotype being studied. However, published data provides a general range. For instance, in human peripheral blood mononuclear cells (PBMCs), E7766 has demonstrated IC50 values ranging from 0.15 to 0.79 μM across seven major STING genotypes.[3] In cellular assays using different human STING variants, EC50 values have been reported to be between 1.0 and 4.9 μM.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store E7766 for in-vitro use?

E7766 diammonium salt is soluble in water.[5] For stock solutions, it is recommended to store them at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month), ensuring the container is sealed and protected from moisture and light.[5] When preparing working solutions, it is advisable to use an appropriate buffer for your cell culture system and to perform serial dilutions to achieve the desired concentrations.

Troubleshooting Guide

Problem 1: Low or no detectable response to E7766 treatment.
Possible Cause Troubleshooting Step
Cell line lacks or has low STING expression. Verify STING (TMEM173) expression in your cell line at the protein level (e.g., via Western blot) or mRNA level (e.g., via RT-qPCR). If expression is low or absent, consider using a different cell line known to have robust STING expression (e.g., THP-1, RAW 264.7).
Suboptimal concentration of E7766. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 10 µM) to determine the optimal effective concentration for your specific cell line and assay.
Degraded E7766. Ensure proper storage of your E7766 stock solution as recommended by the supplier.[5] Prepare fresh dilutions from a new stock vial to rule out degradation issues.
Incorrect assay endpoint or timing. The kinetics of the STING pathway activation can vary. Measure downstream readouts at different time points (e.g., 6, 12, 24 hours) post-treatment to identify the peak response time for your specific endpoint (e.g., IFN-β secretion, IRF3 phosphorylation).
Issues with the readout assay. Ensure your detection method (e.g., ELISA, reporter assay) is sensitive enough to detect the expected level of response. Include appropriate positive controls (e.g., another known STING agonist like 2'3'-cGAMP) to validate the assay's performance.
Problem 2: High background signal in the dose-response assay.
Possible Cause Troubleshooting Step
Cell culture contamination. Visually inspect your cell cultures for any signs of microbial contamination. If suspected, discard the culture and start with a fresh, uncontaminated stock.
Non-specific activation of the signaling pathway. Ensure that the vehicle control (e.g., water or buffer used to dissolve E7766) does not induce a response. Some cell lines can be sensitive to the solvent.
Issues with the detection antibody or substrate in ELISA. Use high-quality, validated antibodies and fresh substrate solutions. Optimize antibody concentrations and incubation times to reduce non-specific binding.
Autofluorescence of the compound or cells. If using a fluorescence-based readout, check for any intrinsic fluorescence of E7766 at the excitation and emission wavelengths used. Also, ensure that the cell density is not too high, which can contribute to background fluorescence.
Problem 3: Inconsistent results between experiments.
Possible Cause Troubleshooting Step
Variability in cell health and passage number. Use cells from a consistent passage number range for all experiments. Ensure high cell viability (>95%) before seeding for an experiment.
Inconsistent E7766 preparation. Prepare fresh dilutions of E7766 for each experiment from a well-characterized stock solution to avoid variability from freeze-thaw cycles.
Pipetting errors. Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of E7766 and other reagents.
Edge effects in multi-well plates. To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media.

Quantitative Data Presentation

The following table summarizes the reported in vitro potency of E7766 in different human STING variants and cell lines.

Cell Type/STING VariantAssay TypeReadoutPotency (EC50/IC50)Reference
Human PBMCs (7 genotypes)Cytokine InductionIFN-βIC50: 0.15 - 0.79 µM[3]
Human STING (Wild-Type)Cellular AssayNot SpecifiedEC50: 1.0 µM[4]
Human STING (HAQ variant)Cellular AssayNot SpecifiedEC50: 2.2 µM[4]
Human STING (AQ variant)Cellular AssayNot SpecifiedEC50: 1.2 µM[4]
Human STING (REF variant)Cellular AssayNot SpecifiedEC50: 4.9 µM[4]

Experimental Protocols

Representative Protocol for E7766 Dose-Response Curve Generation in THP-1 Cells

This protocol provides a general framework for determining the dose-response of E7766 by measuring IFN-β secretion from THP-1 cells, a human monocytic cell line with robust STING expression.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol

  • This compound

  • Sterile, nuclease-free water or appropriate buffer for E7766 dissolution

  • 96-well cell culture plates

  • Human IFN-β ELISA kit

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture THP-1 cells to a density of approximately 5 x 10^5 cells/mL.

    • Seed 1 x 10^5 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 hours to allow cells to settle.

  • E7766 Preparation and Treatment:

    • Prepare a stock solution of E7766 in sterile, nuclease-free water (e.g., 10 mM).

    • Perform serial dilutions of the E7766 stock solution in complete culture medium to prepare a range of concentrations (e.g., 20 µM, 10 µM, 5 µM, 2.5 µM, 1.25 µM, 0.625 µM, 0.313 µM, and a vehicle control). Prepare these at 2x the final desired concentration.

    • Add 100 µL of each 2x E7766 dilution to the respective wells of the 96-well plate containing the cells. This will bring the final volume to 200 µL and the E7766 concentrations to their final desired values.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator. The optimal incubation time may need to be determined empirically (e.g., by testing 12, 24, and 48-hour time points).

  • Sample Collection and Analysis:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the cell culture supernatant without disturbing the cell pellet.

    • Quantify the concentration of IFN-β in the supernatant using a human IFN-β ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the IFN-β concentration (y-axis) against the log of the E7766 concentration (x-axis).

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the EC50 value, which represents the concentration of E7766 that elicits 50% of the maximal IFN-β response.

Mandatory Visualizations

E7766_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion Secretion E7766 E7766 STING STING (on ER membrane) E7766->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits and Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerizes pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc Translocates IFNB_gene IFN-β Gene pIRF3_nuc->IFNB_gene Induces Transcription IFNB_mRNA IFN-β mRNA IFNB_gene->IFNB_mRNA Transcription IFNB_protein IFN-β IFNB_mRNA->IFNB_protein Translation & Secretion

Caption: Simplified signaling pathway of E7766-mediated STING activation.

Troubleshooting_Workflow Start Start: No/Low Response to E7766 Check_STING Check STING Expression in Cell Line Start->Check_STING Low_STING Result: Low/No STING Expression Check_STING->Low_STING No Good_STING Result: Sufficient STING Expression Check_STING->Good_STING Yes Change_Cell_Line Action: Use High-STING Cell Line Low_STING->Change_Cell_Line End Problem Resolved Change_Cell_Line->End Check_Concentration Optimize E7766 Concentration Good_STING->Check_Concentration Suboptimal_Conc Result: Suboptimal Concentration Check_Concentration->Suboptimal_Conc No Optimal_Conc Result: Optimal Concentration Used Check_Concentration->Optimal_Conc Yes Dose_Response Action: Perform Dose-Response Curve Suboptimal_Conc->Dose_Response Dose_Response->End Check_Reagent Verify E7766 Integrity and Assay Reagents Optimal_Conc->Check_Reagent Degraded_Reagent Result: Reagent Issue Identified Check_Reagent->Degraded_Reagent No Good_Reagents Result: Reagents are Valid Check_Reagent->Good_Reagents Yes New_Reagents Action: Use Fresh E7766/Reagents Degraded_Reagent->New_Reagents New_Reagents->End Check_Timing Optimize Assay Timing Good_Reagents->Check_Timing Suboptimal_Time Result: Suboptimal Timing Check_Timing->Suboptimal_Time No Time_Course Action: Perform Time-Course Experiment Suboptimal_Time->Time_Course Time_Course->End

References

E7766 Preclinical Development Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the preclinical development of E7766, a novel STING (Stimulator of Interferon Genes) agonist.

Frequently Asked Questions (FAQs)

Q1: What is E7766 and what is its mechanism of action?

E7766 is a macrocycle-bridged STING agonist with potential immunoactivating and antineoplastic activities.[1] Upon administration, E7766 binds to and activates the STING pathway. This leads to the production of pro-inflammatory cytokines, including interferons, which in turn enhances the cross-presentation of tumor-associated antigens to cytotoxic T lymphocytes (CTLs), resulting in a CTL-mediated immune response against tumor cells.[1]

Q2: What makes E7766 different from other STING agonists?

E7766 is designed with a unique macrocycle bridge that provides conformational rigidity. This structural feature enhances its stability and affinity for STING, leading to increased efficacy compared to conventional STING agonists.[1] Notably, E7766 has demonstrated potent and consistent activity across various human STING genotypes.[2][3][4][5]

Q3: What are the main preclinical findings for E7766's anti-tumor activity?

Preclinical studies have shown that E7766 can induce complete regression or significant tumor growth delay in mouse models with single intratumoral injections.[6] For instance, in a dual CT26 tumor model (liver and subcutaneous), a single injection led to a 90% cure rate with no recurrence for over eight months.[2][3] The cured mice also developed a robust immune memory response.[2][3]

Q4: Is E7766 active against tumors that do not express STING?

Yes, studies have shown that the anti-tumor effects of E7766 are dependent on host STING expression, not necessarily tumor-intrinsic STING functionality.[7][8] This suggests that E7766 can still be effective in clearing tumors that have lost or downregulated STING expression.

Troubleshooting Guides

In Vitro & Cellular Assays

Q5: We are observing high variability in IFN-β induction in our human peripheral blood mononuclear cell (PBMC) assays. What could be the cause?

  • Genetic Variation: While E7766 is designed for pan-genotypic activity, different human STING genotypes can still exhibit some variability in response.[2][3][4][5] Ensure you have characterized the STING genotypes of your donor PBMCs if possible.

  • Cell Viability: High concentrations of E7766 or prolonged incubation times may lead to cytotoxicity in some donor cells. Perform a dose-response and time-course experiment to determine the optimal concentration and duration that maximizes IFN-β production without significantly impacting cell viability.

  • Assay Interference: Ensure that components of your cell culture medium or the vehicle for E7766 are not interfering with your IFN-β ELISA or qPCR assay. Run appropriate vehicle controls.

Q6: We are not seeing significant tumor cell death in our co-culture experiments with E7766-treated immune cells. What should we check?

  • Immune Cell Activation: First, confirm that your immune cells (e.g., PBMCs, dendritic cells) are being activated by E7766 by measuring cytokine production (e.g., IFN-β, CXCL10).

  • Effector to Target Ratio: The ratio of immune cells to tumor cells is critical. You may need to optimize this ratio to see a significant cytotoxic effect.

  • Tumor Cell Sensitivity: Some tumor cell lines may be inherently resistant to CTL-mediated killing. Consider using a more sensitive tumor cell line as a positive control.

  • Timing: The activation of an adaptive immune response takes time. Ensure your co-culture experiment is long enough for T-cell activation, proliferation, and subsequent killing of tumor cells.

In Vivo Experiments

Q7: We are observing toxicity in our mouse models at higher doses of E7766. How can we mitigate this?

Toxicity, and in some cases, the need for euthanasia, has been observed at intratumoral doses exceeding 4 mg/kg in some murine models.[7]

  • Dose Titration: It is crucial to perform a thorough dose-titration study to identify the maximum tolerated dose (MTD) in your specific mouse model and tumor type.

  • Route of Administration: The primary route of administration in preclinical studies demonstrating high efficacy is intratumoral injection.[2][3][6] Systemic administration may lead to different toxicity profiles.

  • Monitoring: Closely monitor animals for signs of toxicity, including weight loss, changes in behavior, and signs of systemic inflammation. Consider collecting blood for cytokine analysis to monitor for cytokine release syndrome.

Q8: We are not observing a significant abscopal effect (regression of untreated tumors) in our dual tumor models. What could be the reason?

  • Insufficient Immune Activation: The generation of a systemic anti-tumor immune response is necessary for the abscopal effect. Ensure that the intratumoral injection of E7766 is leading to robust local immune activation, as evidenced by cytokine production and immune cell infiltration in the treated tumor.

  • Tumor Microenvironment of Distal Tumor: The microenvironment of the untreated tumor may be highly immunosuppressive, preventing the infiltration and function of activated T-cells. Consider combination therapies, such as checkpoint inhibitors, to overcome this resistance.[9]

  • Timing of Assessment: The development of an abscopal effect can be delayed compared to the response in the injected tumor. Ensure you are monitoring the growth of the distal tumor over a sufficient period.

Quantitative Data Summary

Parameter Value Context Reference
IC50 (Human PBMCs) 0.15 - 0.79 µMAcross seven human STING genotypes[2][3][4]
Cure Rate (CT26 dual tumor model) 90%Single intratumoral injection[2][3][6]
Toxicity Threshold (intratumoral) > 4 mg/kgDoses exceeding this resulted in toxicity in a murine sarcoma model.[7]

Experimental Protocols & Visualizations

E7766 Signaling Pathway

The activation of the STING pathway by E7766 initiates a signaling cascade that bridges innate and adaptive immunity.

E7766_Signaling_Pathway cluster_cell Antigen Presenting Cell cluster_tme Tumor Microenvironment E7766 E7766 STING STING (on ER) E7766->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates IFNs Type I IFNs (IFN-β) IRF3->IFNs induces transcription Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription DC Dendritic Cell (DC) Maturation IFNs->DC CTL Cytotoxic T Lymphocyte (CTL) Priming & Recruitment Cytokines->CTL DC->CTL antigen presentation TumorCell Tumor Cell CTL->TumorCell attacks Lysis Tumor Cell Lysis TumorCell->Lysis

Caption: E7766 activates the STING pathway in immune cells.

General In Vivo Efficacy Study Workflow

A typical workflow for assessing the in vivo efficacy of E7766 in a syngeneic mouse tumor model.

In_Vivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis tumor_implantation Tumor Cell Implantation (e.g., subcutaneous, orthotopic) tumor_growth Allow Tumors to Establish (e.g., 50-100 mm³) tumor_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment_admin Administer E7766 (e.g., intratumoral injection) randomization->treatment_admin monitoring Monitor Tumor Growth (caliper measurements) & Animal Health treatment_admin->monitoring endpoint Endpoint Reached (e.g., tumor size limit, time) monitoring->endpoint data_collection Collect Tumors & Tissues for Ex Vivo Analysis (e.g., IHC, Flow Cytometry) endpoint->data_collection data_analysis Analyze Tumor Growth Curves, Survival Data, and Biomarkers data_collection->data_analysis

Caption: Workflow for an in vivo E7766 efficacy study.

Protocol: IFN-β Induction Assay in Human PBMCs
  • Isolate PBMCs: Isolate peripheral blood mononuclear cells from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Plate PBMCs at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • E7766 Treatment: Prepare serial dilutions of E7766 in the cell culture medium. Add the desired concentrations of E7766 to the plated PBMCs. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours.

  • Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.

  • IFN-β Measurement: Quantify the concentration of IFN-β in the supernatant using a human IFN-β ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IFN-β concentration against the E7766 concentration to determine the dose-response relationship and calculate the IC50.[2][3][4]

References

Technical Support Center: Troubleshooting E7766 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experiments involving the STING agonist E7766. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is E7766 and how does it work?

E7766 is a macrocycle-bridged stimulator of interferon genes (STING) agonist.[1][2] It is designed to activate the STING signaling pathway, which in turn leads to the production of type I interferons and other pro-inflammatory cytokines.[1] This activation of the innate immune system can lead to a potent anti-tumor response.[3][4] E7766 is noted for its enhanced stability and ability to activate various human STING genotypes.[5][6]

Q2: We are observing high variability in our in vitro potency assays. What could be the cause?

Several factors can contribute to variability in in vitro assays:

  • Cell Line Integrity: Ensure your cell lines have not been passaged excessively and are routinely tested for mycoplasma contamination.

  • STING Genotype: Different cell lines may express different STING genotypes, which could potentially influence responsiveness, although E7766 is designed to be a pan-genotypic agonist.[5][7][8][9]

  • Compound Handling: E7766 is a macrocyclic molecule.[2] Ensure proper reconstitution and storage of the compound to maintain its activity. Refer to the manufacturer's instructions for solubility and stability information.

  • Assay Timing: The kinetics of STING activation and downstream cytokine production can vary between cell lines. It is advisable to perform a time-course experiment to determine the optimal endpoint for your specific assay.

Q3: Our in vivo tumor models are showing inconsistent tumor regression with E7766 treatment. What should we check?

Inconsistent in vivo results can stem from several sources:

  • Tumor Microenvironment: The immune composition of the tumor microenvironment can significantly impact the efficacy of STING agonists. "Immunologically cold" tumors with low immune cell infiltration may show a less robust response.[3][10]

  • Host STING Expression: Studies have shown that the anti-tumor effects of E7766 are dependent on host STING expression, not necessarily tumor-intrinsic STING expression.[3][10] Therefore, the immune competency of the animal model is critical.

  • Drug Administration: Intratumoral injection technique is crucial. Inconsistent delivery of E7766 within the tumor can lead to variable responses.

  • Dosage: Dose-dependent effects have been observed in preclinical models.[5] It is important to perform dose-titration studies to identify the optimal therapeutic window for your specific tumor model.[10][11]

Troubleshooting Guides

Issue 1: Low or No STING Pathway Activation in vitro

If you are not observing the expected activation of the STING pathway (e.g., no increase in IFN-β or p-IRF3), consider the following troubleshooting steps:

Troubleshooting Workflow for In Vitro STING Activation

G cluster_legend Troubleshooting Steps start Start: No STING Activation check_compound Verify E7766 Integrity (Fresh stock, proper storage) start->check_compound check_cells Assess Cell Line Health (Mycoplasma, passage number) check_compound->check_cells Compound OK verify_sting Confirm STING Pathway Competency (Positive control, e.g., cGAMP) check_cells->verify_sting Cells Healthy time_course Perform Time-Course Experiment (Check early and late time points) verify_sting->time_course Pathway Intact dose_response Conduct Dose-Response Curve time_course->dose_response Timing Optimized outcome Identify Source of Issue dose_response->outcome Dose Optimized start_node Start Node step_node Action Step end_node End Node G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E7766 E7766 STING STING (on ER) E7766->STING binds & activates TBK1 TBK1 STING->TBK1 recruits p_TBK1 p-TBK1 TBK1->p_TBK1 autophosphorylates IRF3 IRF3 p_IRF3 p-IRF3 IRF3->p_IRF3 p_TBK1->IRF3 phosphorylates Nucleus Nucleus p_IRF3->Nucleus dimerizes & translocates to IFNB IFN-β Gene Transcription Cytokines Pro-inflammatory Cytokines p_IRF3_in->IFNB G start Start invitro In Vitro Studies (Potency, MOA) start->invitro invivo_efficacy In Vivo Efficacy (Tumor Models) invitro->invivo_efficacy pd_biomarkers PD & Biomarker Analysis (Cytokines, Immune Cells) invivo_efficacy->pd_biomarkers toxicology Toxicology Assessment invivo_efficacy->toxicology end Data Analysis & Conclusion pd_biomarkers->end toxicology->end

References

Technical Support Center: E7766-Induced Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel STING (Stimulator of Interferon Genes) agonist, E7766. The information is based on available preclinical data from animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of E7766?

A1: E7766 is a macrocycle-bridged STING agonist.[1][2] It is designed to bind to and activate the STING protein, which is a key mediator of innate immunity. Activation of STING triggers a signaling cascade that results in the production of type I interferons (such as IFNβ) and other pro-inflammatory cytokines and chemokines (like CXCL10).[1][2] This robust immune response, particularly the recruitment and activation of CD8+ T-cells, is responsible for its anti-tumor effects.[3]

Q2: Has toxicity been observed with E7766 in animal models?

A2: Yes, dose-dependent toxicity has been observed. While several studies report no serious adverse effects at therapeutic doses,[1][2] a dose-escalation study in a murine sarcoma model identified a clear toxicity threshold.[3]

Q3: What is the reported toxic dose of E7766 in mice?

A3: In a KRASG12D/+ Trp53-/- murine sarcoma model, intratumoral (i.t.) administration of E7766 at doses exceeding 4 mg/kg resulted in toxicity that required euthanasia within the first week of therapy.[3] Doses at or below 4 mg/kg were reported to be non-toxic in this model.[3]

Q4: What are the typical signs of toxicity to monitor for in animals treated with E7766?

A4: While detailed preclinical toxicology reports are not extensively published, researchers should monitor for general signs of systemic toxicity, which may include:

  • Significant weight loss

  • Reduced activity or lethargy

  • Ruffled fur

  • Changes in food and water consumption

  • Signs of cytokine release syndrome (e.g., fever, labored breathing), which has been observed in human clinical trials with E7766.[4][5][6][7]

It is crucial to establish clear humane endpoints for euthanasia in your study protocol based on these and other institutional guidelines.

Q5: Are there any known off-target effects of E7766?

A5: The available literature primarily focuses on the on-target effects of STING activation. As a potent immune agonist, E7766 is expected to induce a strong inflammatory response. While this is desired within the tumor microenvironment, systemic exposure could potentially lead to widespread inflammation and related toxicities. Researchers should carefully consider the route of administration to limit systemic exposure.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High mortality or severe adverse events within the first week of treatment. The administered dose of E7766 may be too high for the specific animal model or tumor type.Verify the dose calculation and administration accuracy. Consider performing a dose-titration study to determine the maximum tolerated dose (MTD) in your specific model. Based on published data, ensure intratumoral doses do not exceed 4 mg/kg.[3]
Significant weight loss (>15%) post-injection. Systemic inflammatory response due to drug leakage from the tumor or an overly robust local immune reaction.Monitor animal health closely. Consider reducing the dose in subsequent cohorts. Evaluate if the injection technique can be refined to minimize leakage. Supportive care as per institutional guidelines may be required.
No observable anti-tumor effect. The administered dose may be too low. The tumor model may be resistant to STING-mediated immunotherapy.Confirm the activity of your E7766 batch. If the dose is low, consider a modest dose escalation, not to exceed the 4 mg/kg i.t. toxicity threshold.[3] Analyze the tumor microenvironment to ensure the presence of immune cells necessary for a STING-mediated response.
Inconsistent results between animals. Variability in intratumoral injection accuracy. Differences in tumor size at the time of treatment.Standardize the injection procedure to ensure consistent delivery to the tumor core. Ensure tumors are within a narrow size range at the start of the experiment. Increase cohort size to improve statistical power.

Quantitative Toxicity Data

The following table summarizes the key quantitative toxicity data for E7766 found in the cited preclinical studies.

Animal Model Administration Route Dose Observed Toxicity Reference
KRASG12D/+ Trp53-/- Murine SarcomaIntratumoral (i.t.)> 4 mg/kgToxicity requiring euthanasia within the first week of therapy.[3]
KRASG12D/+ Trp53-/- Murine SarcomaIntratumoral (i.t.)4 mg/kgNo toxicity observed.[3]
Orthotopic Mouse Bladder CancerIntravesicalNot specifiedNo serious adverse effects reported.[1][2]
Subcutaneous CT26 Colon CarcinomaIntratumoral (i.t.)Not specifiedNo serious adverse effects reported.[1]

Experimental Protocols

Key Experiment: Dose-Titration Survival Study for Intratumoral E7766

This protocol is adapted from the methodology described by Hildebrand et al. (2025) for determining the toxic dose of E7766.[3]

  • Animal Model: Immune-competent mice (e.g., C57BL/6) are engrafted with a syngeneic tumor cell line (e.g., KRASG12D/+ Trp53-/- sarcoma cells) in a subcutaneous or orthotopic location.

  • Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 50-100 mm³). Animals are randomized into treatment and control cohorts.

  • Dose Preparation: E7766 is reconstituted in a sterile vehicle solution (e.g., saline) to achieve the desired concentrations for injection.

  • Dose Escalation Cohorts:

    • Cohort 1: Vehicle control (e.g., saline).

    • Cohort 2: 3 mg/kg E7766.

    • Cohort 3: 4 mg/kg E7766.

    • Cohort 4: 9 mg/kg E7766 (or other doses exceeding 4 mg/kg).

  • Administration: A single intratumoral injection of the prepared E7766 solution or vehicle is administered directly into the tumor mass.

  • Monitoring and Endpoints:

    • Toxicity: Animals are monitored daily for signs of toxicity, including weight loss, changes in behavior, and overall health status.

    • Survival: The primary endpoint is survival. Animals are euthanized if they meet predefined humane endpoints (e.g., >20% weight loss, tumor ulceration, or signs of severe distress) or at the end of the study period.

    • Tumor Volume: Tumor growth is measured regularly (e.g., 2-3 times per week) using calipers.

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus E7766 E7766 STING_ER STING (ER Resident) E7766->STING_ER Binds & Activates STING_Active STING Dimerization & Translocation (Golgi) STING_ER->STING_Active TBK1 TBK1 STING_Active->TBK1 Recruits & Activates IKK IKK STING_Active->IKK Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 pIRF3_n p-IRF3 pIRF3->pIRF3_n Translocates NFkB NF-κB IKK->NFkB Activates NFkB_n NF-κB NFkB->NFkB_n Translocates Gene_Expression Gene Transcription pIRF3_n->Gene_Expression NFkB_n->Gene_Expression Cytokines Type I IFN & Pro-inflammatory Cytokines Gene_Expression->Cytokines IFNβ, CXCL10, etc.

Caption: E7766-activated STING signaling pathway.

Experimental_Workflow start Start: Tumor Cell Engraftment in Mice tumor_growth Tumor Growth Monitoring (e.g., Caliper Measurement) start->tumor_growth randomization Randomization into Treatment Cohorts tumor_growth->randomization treatment Intratumoral Injection (E7766 vs. Vehicle) randomization->treatment monitoring Daily Health & Weight Monitoring (Toxicity Assessment) treatment->monitoring tumor_measurement Regular Tumor Volume Measurement treatment->tumor_measurement endpoint Humane or Study Endpoint monitoring->endpoint tumor_measurement->monitoring tumor_measurement->endpoint analysis Data Analysis: Survival Curves & Tumor Growth Inhibition endpoint->analysis

Caption: Experimental workflow for E7766 toxicity assessment.

References

Validation & Comparative

A Comparative Guide to STING Agonists: E7766 vs. Cyclic Dinucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists, which mimic the natural ligands of the STING protein, can induce a potent anti-tumor immune response. This guide provides an objective comparison of E7766, a novel macrocycle-bridged STING agonist, with conventional cyclic dinucleotides (CDNs), supported by experimental data.

At a Glance: E7766 vs. Cyclic Dinucleotides

FeatureE7766Cyclic Dinucleotides (CDNs)
Structure Macrocycle-bridged synthetic cyclic dinucleotideNatural or synthetic cyclic structures of two nucleotides (e.g., cGAMP, c-di-GMP, c-di-AMP)[1]
Mechanism of Action Binds to and activates the STING protein, inducing downstream signaling.[2]Natural ligands that bind to and activate the STING protein.[1][3]
Key Advantages Enhanced stability, higher STING affinity, and pan-genotypic activity across major human STING variants.[2][4][5][6][7][8]Well-characterized natural activators of the STING pathway.[1]
Limitations As a synthetic molecule, long-term effects are still under investigation.Poor stability, low cell penetrability, and potential for off-target inflammatory responses.[9][10][11]

In-Depth Performance Comparison

Potency and Pan-Genotypic Activity

E7766 has demonstrated superior potency and a broader activity profile across different human STING genetic variants compared to reference CDNs.[5][6][8] This is a critical advantage as the efficacy of some CDNs can be limited in certain STING genotypes.[4]

STING AgonistIC50 Range across Human STING Genotypes (μM)
E7766 0.15 - 0.79[6][8][12]
Reference CDN 1.88 - >50[8][12]
Anti-Tumor Efficacy in Preclinical Models

In vivo studies have consistently shown that E7766 induces more robust and durable anti-tumor responses compared to other STING agonists, including CDNs.

Study ParameterE7766ML RR-S2 CDA (CDN)Reference
Durable Tumor Clearance (Monotherapy) Resulted in durable tumor clearance.[13]Significantly increased survival time, but did not result in durable tumor clearance.[13][13]
Tumor Clearance with anti-PD-1 57% of mice eradicated their tumors.[13]27% of mice eradicated their tumors.[13][13]
Tumor Regression (CT26 Model) 90% of tumors resolved with no recurrence for over 8 months after a single injection.[5][6]Not reported in the same study.[5][6]

Signaling Pathway and Experimental Workflow

Activation of the STING pathway by either E7766 or CDNs initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately stimulating an anti-tumor immune response.

STING_Pathway cluster_activation STING Activation cluster_downstream Downstream Signaling cluster_response Immune Response E7766 E7766 STING STING E7766->STING CDNs CDNs CDNs->STING TBK1 TBK1 STING->TBK1 NF-kB NF-kB STING->NF-kB IRF3 IRF3 TBK1->IRF3 Type I IFN Type I IFN IRF3->Type I IFN Cytokines Cytokines NF-kB->Cytokines Anti-Tumor Immunity Anti-Tumor Immunity Type I IFN->Anti-Tumor Immunity Cytokines->Anti-Tumor Immunity

Caption: The STING signaling pathway activated by E7766 and CDNs.

A typical experimental workflow to compare the efficacy of STING agonists involves in vitro characterization followed by in vivo tumor model studies.

Experimental_Workflow Start Start InVitro_Assays In Vitro Assays (STING Binding, Cytokine Induction) Start->InVitro_Assays InVivo_Studies In Vivo Tumor Models (e.g., Syngeneic Mouse Models) InVitro_Assays->InVivo_Studies Treatment Intratumoral Injection (E7766 vs. CDN vs. Control) InVivo_Studies->Treatment Monitoring Tumor Growth Monitoring & Survival Analysis Treatment->Monitoring Analysis Immunophenotyping (e.g., Flow Cytometry, IHC) Monitoring->Analysis Endpoint Endpoint Analysis->Endpoint

Caption: A generalized experimental workflow for comparing STING agonists.

Key Experimental Protocols

STING Binding Assay (HTRF-based)

This protocol describes a competitive binding assay to determine the affinity of compounds for the STING protein.

Materials:

  • Recombinant His-tagged human STING protein

  • HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (Terbium-cryptate labeled anti-His antibody and a d2-labeled STING ligand)

  • Test compounds (E7766, CDNs)

  • Assay buffer

  • 384-well low volume white plates

Procedure:

  • Dispense test compounds or standards into the wells of the 384-well plate.

  • Add the recombinant human STING protein to each well.

  • Add the pre-mixed HTRF detection reagents (anti-His-Tb and ligand-d2).

  • Incubate the plate for a specified time (e.g., 3 hours) at room temperature, protected from light.[14]

  • Measure the HTRF signal using a compatible plate reader. The signal is inversely proportional to the binding affinity of the test compound.

Cytokine Induction Assay (ELISA)

This protocol measures the production of cytokines, such as IFN-β, from immune cells following stimulation with STING agonists.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • Cell culture medium

  • STING agonists (E7766, CDNs)

  • ELISA kit for the cytokine of interest (e.g., IFN-β)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density.

  • Prepare serial dilutions of the STING agonists.

  • Add the agonist dilutions or a vehicle control to the cells.

  • Incubate the plate for a specified time (e.g., 24 hours) at 37°C and 5% CO2.[15]

  • Collect the cell culture supernatant.

  • Quantify the concentration of the target cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.[15][16]

In Vivo Anti-Tumor Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor activity of STING agonists in a syngeneic mouse model.

Materials:

  • Immunocompetent mice (e.g., C57BL/6 or BALB/c)

  • Syngeneic tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma)

  • STING agonists (E7766, CDNs) formulated for injection

  • Calipers for tumor measurement

Procedure:

  • Implant tumor cells subcutaneously into the flank of the mice.

  • Allow tumors to establish to a palpable size.

  • Randomize mice into treatment groups (e.g., vehicle control, E7766, CDN).

  • Administer the treatments, typically via intratumoral injection, at specified doses and schedules.

  • Measure tumor volume regularly using calipers.

  • Monitor the survival of the mice.

  • At the end of the study, tumors and relevant tissues can be harvested for further analysis (e.g., immunophenotyping).

Logical Comparison Framework

The decision to use E7766 or a conventional CDN in research or drug development depends on the specific goals of the study.

Logical_Comparison cluster_options Choice of STING Agonist Goal Research/Development Goal High_Potency Need for High Potency & Pan-Genotypic Activity? Goal->High_Potency Basic_Research Focus on Natural STING Activation? Goal->Basic_Research E7766 E7766 CDNs CDNs High_Potency->E7766 Yes High_Potency->CDNs No Basic_Research->E7766 No Basic_Research->CDNs Yes

Caption: A decision framework for selecting a STING agonist.

Conclusion

E7766 represents a significant advancement in the development of STING agonists. Its unique macrocycle-bridged structure confers enhanced stability, superior potency, and broader activity across different STING genotypes compared to conventional cyclic dinucleotides.[2][4][7] These properties have translated into more robust and durable anti-tumor responses in preclinical models.[5][13] While CDNs remain valuable tools for studying the fundamental biology of the STING pathway, E7766 offers a more potent and potentially more clinically translatable option for cancer immunotherapy. The choice between these agonists will ultimately depend on the specific objectives of the research or therapeutic development program.

References

E7766: A Potent STING Agonist Reshaping Tumor Microenvironments for Enhanced Anti-Cancer Immunity

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the novel macrocycle-bridged STING agonist, E7766, reveals its superior efficacy in fostering robust anti-tumor responses across diverse and immunologically challenging tumor microenvironments. This guide provides an in-depth comparison with other STING agonists, supported by preclinical data, detailed experimental methodologies, and visual representations of its mechanism and experimental application.

E7766 is a structurally unique, macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated significant promise in preclinical cancer models.[1][2] Its distinct architecture confers enhanced stability and binding affinity to the STING protein, leading to potent, pan-genotypic activation of the STING pathway.[1][3] This activation within immune cells of the tumor microenvironment (TME) triggers a cascade of events, culminating in a powerful, T-cell mediated eradication of cancer cells.[3][4]

Mechanism of Action: Igniting the Anti-Tumor Immune Response

E7766 functions by directly binding to and activating the STING protein, a critical component of the innate immune system.[3] This binding event, occurring within immune cells such as dendritic cells (DCs) in the TME, initiates a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][5] These signaling molecules are instrumental in bridging the innate and adaptive immune systems.

The produced IFN-β enhances the cross-presentation of tumor-associated antigens (TAAs) by DCs to cytotoxic T lymphocytes (CTLs).[3] This process primes the CTLs to recognize and eliminate tumor cells. The efficacy of E7766 is critically dependent on the host's STING pathway and the subsequent infiltration and activation of CD8+ T-cells, while interestingly, it appears to be independent of STING expression within the tumor cells themselves.[4][6][7]

STING_Signaling_Pathway E7766-Mediated STING Signaling Pathway E7766 E7766 STING STING (on ER) E7766->STING Binds and Activates ImmuneCell Immune Cell (e.g., Dendritic Cell) TBK1 TBK1 STING->TBK1 Activates NFkB NF-κB STING->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Type1_IFN Type I Interferons (IFN-β) IRF3->Type1_IFN Induces Transcription Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Transcription DC_maturation DC Maturation & Antigen Presentation Type1_IFN->DC_maturation CTL_priming CD8+ T-Cell (CTL) Priming & Activation DC_maturation->CTL_priming TumorCell Tumor Cell CTL_priming->TumorCell Recognizes & Attacks TumorLysis Tumor Cell Lysis CTL_priming->TumorLysis TumorCell->TumorLysis

Caption: E7766 activates the STING pathway in immune cells, leading to anti-tumor immunity.

Comparative Efficacy in Preclinical Tumor Models

E7766 has demonstrated superior anti-tumor efficacy compared to other STING agonists in various preclinical models, particularly in immunologically "cold" tumors that are typically resistant to immunotherapy.

Colon Carcinoma (CT26 Model)

In the CT26 colon carcinoma model, a single intratumoral injection of E7766 in mice with dual subcutaneous and liver tumors resulted in a remarkable 90% cure rate, with no tumor recurrence for over eight months.[8][9] This highlights its potent systemic anti-tumor effects. The table below compares the efficacy of E7766 with other STING agonists in the CT26 model.

STING AgonistTumor ModelAdministrationKey Efficacy ResultsCitation(s)
E7766 CT26 (dual liver and subcutaneous)Intratumoral (single injection)90% cure rate, no recurrence for >8 months.[8][9]
BMS-986301 CT26 and MC38Intratumoral>90% complete regression in injected and non-injected tumors.[10]
ADU-S100 (MIW815) CT26Intratumoral13% complete regression.[10]
ADU-S100 (MIW815) CT26Intratumoral (20 µg and 40 µg)Significant tumor suppression. 100% survival in the 40 µg group vs 71.4% in control.[5][11]
ALG-031048 CT26Intratumoral (3 doses)90% complete tumor regression.[6]
Soft Tissue Sarcoma (KP Murine Model)

Soft tissue sarcomas (STS) often present an immunosuppressive TME, making them notoriously difficult to treat with immunotherapy.[4] In a genetically engineered murine model of soft tissue sarcoma (KrasG12D/+ Trp53-/-), E7766 was compared with two other translational STING agonists, ML RR-S2 CDA and MSA-2. While all three agonists increased survival time, only E7766 led to durable, complete tumor clearance.[4][12] This superior efficacy was associated with a significant infiltration of CD8+ T-cells and the induction of an activated lymphocyte transcriptomic signature within the TME.[4]

STING AgonistTumor ModelAdministrationKey Efficacy ResultsCitation(s)
E7766 KrasG12D/+ Trp53-/- SarcomaIntratumoralDurable, complete tumor clearance.[4][12]
ML RR-S2 CDA KrasG12D/+ Trp53-/- SarcomaIntratumoralIncreased survival time, but no durable tumor clearance.[4]
MSA-2 KrasG12D/+ Trp53-/- SarcomaIntratumoralIncreased survival time, but no durable tumor clearance.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the experimental protocols for the key preclinical studies cited.

CT26 Colon Carcinoma Model
  • Cell Line: CT26, a murine colon carcinoma cell line.[2][13]

  • Animal Model: Female BALB/c mice.[13][14]

  • Tumor Implantation: Subcutaneous injection of 1 x 10^6 CT26 cells into the flank. For dual tumor models, cells were also injected into the liver.[8][13]

  • Treatment: Intratumoral injection of STING agonists when tumors reached a specified volume (e.g., 50-120 mm³).[13][14] Dosages and schedules varied between studies. For E7766, a single injection was administered.[8] For others like ADU-S100, multiple doses were often used.[6]

  • Efficacy Assessment: Tumor volumes were measured regularly using calipers. Survival rates and tumor regression were key endpoints.[5][6]

Soft Tissue Sarcoma (KP) Model
  • Cell Line: KP cell line derived from a KrasG12D/+ Trp53-/- genetically engineered mouse model of soft tissue sarcoma.[4]

  • Animal Model: Syngeneic mice compatible with the KP cell line.[4]

  • Tumor Implantation: Orthotopic injection of KP cells into the gastrocnemius muscle.[4]

  • Treatment: Intratumoral administration of E7766, ML RR-S2 CDA, or MSA-2. Dose titration studies were performed to determine optimal therapeutic doses.[4]

  • Efficacy Assessment: Survival was the primary endpoint. Tumor immune cell infiltration and transcriptomic changes were analyzed by flow cytometry and RNA sequencing of tumor tissue.[4]

Experimental_Workflow Typical Preclinical Experimental Workflow for STING Agonist Evaluation cluster_Setup Experiment Setup cluster_Treatment Treatment Phase cluster_Analysis Data Analysis and Endpoints A Tumor Cell Culture (e.g., CT26, KP Sarcoma) B Tumor Implantation (Subcutaneous or Orthotopic) in Syngeneic Mice A->B C Tumor Growth Monitoring B->C D Randomization into Treatment Groups C->D E Intratumoral Injection of STING Agonist (e.g., E7766) or Vehicle Control D->E F Tumor Volume Measurement & Survival Monitoring E->F G Tumor Excision for Immunophenotyping (Flow Cytometry) & Transcriptomics (RNA-seq) E->G H Evaluation of Anti-Tumor Efficacy (Tumor Regression, Survival Benefit) F->H G->H

References

Validating E7766 On-Target Effects in Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the on-target effects of E7766, a novel STING (Stimulator of Interferator of Interferon Genes) agonist, with other alternative STING agonists in tumor models. The information presented is supported by experimental data to aid in the evaluation and potential application of E7766 in cancer immunotherapy research and development.

Introduction to E7766 and STING Agonism

The STING pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immune responses. STING agonists are molecules designed to activate this pathway, leading to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate an influx of immune cells into the tumor microenvironment.

E7766 is a structurally novel, macrocycle-bridged STING agonist that has demonstrated potent, pan-genotypic activity, meaning it can effectively activate a wide range of human STING genetic variants.[1][2] This characteristic is a potential advantage over some earlier STING agonists that have shown variable activity across different genotypes.[1]

Comparative Analysis of On-Target Effects

The on-target efficacy of STING agonists can be evaluated by their ability to induce a pro-inflammatory tumor microenvironment, leading to tumor regression. This section compares E7766 with other STING agonists based on key performance indicators from preclinical studies.

Pan-Genotypic Potency

A significant on-target feature of E7766 is its consistent potency across various human STING genotypes. In human peripheral blood mononuclear cells (PBMCs), E7766 demonstrated potent and consistent activity across seven tested human STING genotypes, with IC50 values ranging from 0.15 to 0.79 μM.[1] In contrast, a reference cyclic dinucleotide (CDN) STING agonist showed weaker and more variable potency, with IC50 values ranging from 1.88 μM to over 50 μM.[1]

STING AgonistHuman STING GenotypesIC50 Range (μM) in human PBMCsReference
E7766 7 genotypes0.15 - 0.79 [1]
Reference CDN7 genotypes1.88 - >50[1]
In Vivo Anti-Tumor Efficacy

Preclinical studies have demonstrated the potent anti-tumor activity of E7766. A single intratumoral injection of E7766 in a dual-tumor (liver and subcutaneous) CT26 colon cancer mouse model resulted in a 90% cure rate without recurrence for over 8 months.[1][3] Furthermore, a comparative study in a sarcoma model showed that E7766 was superior to other translational STING agonists in inducing durable tumor clearance.[4]

STING AgonistTumor ModelKey OutcomesReference
E7766 Sarcoma (orthotopic)Durable tumor clearance [4]
ML RR-S2 CDA (CDN)Sarcoma (orthotopic)Increased survival, no durable clearance[4]
MSA-2 (non-nucleotide)Sarcoma (orthotopic)Increased survival, no durable clearance[4]
E7766 CT26 Colon Carcinoma (dual tumor)90% cure rate, long-term immunity [1][3]
BMS-986301CT26, MC38>90% complete regression in injected and non-injected tumors[5]
ADU-S100CT26, MC3813% complete regression in injected and non-injected tumors[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP cGAMP cGAS->cGAMP synthesizes dsDNA Tumor dsDNA dsDNA->cGAS activates STING STING cGAMP->STING activates E7766 E7766 E7766->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFNB_gene IFN-β Gene pIRF3->IFNB_gene activates transcription Cytokine_genes Pro-inflammatory Cytokine Genes pIRF3->Cytokine_genes activates transcription IFNB IFN-β IFNB_gene->IFNB Cytokines Cytokines Cytokine_genes->Cytokines Immune_Response Anti-tumor Immune Response IFNB->Immune_Response promotes Cytokines->Immune_Response promotes

Caption: E7766 activates the STING signaling pathway.

Experimental_Workflow cluster_setup Tumor Model Setup cluster_treatment Treatment cluster_analysis On-Target Effect Analysis Tumor_implantation Tumor Cell Implantation (e.g., Sarcoma, CT26) Tumor_growth Tumor Growth to Established Size Tumor_implantation->Tumor_growth E7766_injection Intratumoral Injection of E7766 Tumor_growth->E7766_injection Alternative_injection Intratumoral Injection of Alternative Agonist Tumor_growth->Alternative_injection Control_injection Vehicle Control Tumor_growth->Control_injection Tumor_measurement Tumor Volume Measurement E7766_injection->Tumor_measurement Survival_monitoring Survival Monitoring E7766_injection->Survival_monitoring Immune_profiling Immune Cell Profiling (Flow Cytometry) E7766_injection->Immune_profiling Cytokine_analysis Cytokine/Chemokine Analysis (ELISA, RNAseq) E7766_injection->Cytokine_analysis Alternative_injection->Tumor_measurement Alternative_injection->Survival_monitoring Alternative_injection->Immune_profiling Alternative_injection->Cytokine_analysis Control_injection->Tumor_measurement Control_injection->Survival_monitoring Control_injection->Immune_profiling Control_injection->Cytokine_analysis

Caption: Workflow for validating on-target effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.

In Vivo Tumor Models and Intratumoral Administration
  • Animal Models: Studies commonly use syngeneic mouse models, such as BALB/c mice for CT26 colon carcinoma and C57BL/6 mice for sarcoma models, to ensure a competent immune system.[1][4]

  • Tumor Cell Implantation: Tumor cells (e.g., 1 x 10^5 to 5 x 10^5 cells) are injected subcutaneously or orthotopically into the flank or relevant organ of the mice.[4][6]

  • Treatment Schedule: Once tumors reach a palpable size (e.g., 50-100 mm³), intratumoral injections of the STING agonist or vehicle control are administered.[4][6] Dosing can be a single administration or multiple doses over a set period. For E7766, a single intratumoral injection has been shown to be effective.[1]

  • Dosage: The dosage of E7766 in preclinical studies has ranged from 3-9 mg/kg for survival studies, with an operational dose of 4 mg/kg used for combination therapy and immune characterization experiments.[4]

Pharmacodynamic Assessments
  • Tumor Growth and Survival: Tumor volume is measured regularly using calipers, and animal survival is monitored over time.[4][7]

  • Immune Cell Infiltration Analysis: Tumors are harvested at specified time points post-treatment, dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD45, F4/80) for analysis by flow cytometry.[4]

  • Cytokine and Chemokine Measurement:

    • In Tumor: Tumor tissues can be homogenized, and cytokine/chemokine levels in the supernatant measured by ELISA or multiplex assays.[8]

    • Systemic: Blood samples are collected to measure plasma cytokine levels (e.g., IFN-β, CXCL10) using ELISA or similar techniques.[1]

    • Gene Expression: RNA can be extracted from tumor tissue and analyzed by RT-qPCR or RNA sequencing to quantify the expression of genes related to the STING pathway and immune activation.[9]

Conclusion

E7766 is a potent, pan-genotypic STING agonist that demonstrates significant on-target anti-tumor effects in preclinical models. Its ability to consistently activate various STING genotypes and induce durable tumor regression, in some cases with a single intratumoral dose, positions it as a promising candidate for cancer immunotherapy. The comparative data presented in this guide highlights the potential advantages of E7766 over some other STING agonists. The provided experimental protocols offer a foundation for researchers to further validate and explore the on-target effects of E7766 in their own tumor models.

References

Head-to-Head Comparison of STING Agonists: An In Vivo Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a highly promising strategy in cancer immunotherapy, capable of converting immunologically "cold" tumors into "hot" ones by robustly initiating an innate immune response.[1] This response, characterized by the production of type I interferons (IFNs) and pro-inflammatory cytokines, bridges the gap between innate and adaptive immunity, leading to the priming of tumor-specific T cells.[2][3][4]

A variety of STING agonists, including cyclic dinucleotides (CDNs) and novel non-CDN small molecules, are in development. However, their preclinical performance can vary significantly based on chemical structure, potency, and pharmacokinetic properties.[5] This guide provides a head-to-head comparison of prominent STING agonists based on published in vivo preclinical data, offering researchers a data-driven resource for selecting and evaluating these critical immunotherapy candidates.

The STING Signaling Pathway

The canonical cGAS-STING signaling pathway is a central mechanism for detecting cytosolic DNA, a key danger signal associated with cellular damage or infection. Upon binding to double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP).[6] This molecule binds directly to STING, a transmembrane protein on the endoplasmic reticulum, inducing its activation and translocation. Activated STING recruits and phosphorylates TANK-binding kinase 1 (TBK1), which in turn phosphorylates transcription factors such as interferon regulatory factor 3 (IRF3) and nuclear factor κB (NF-κB).[5] This cascade culminates in the expression of type I IFNs and other cytokines that orchestrate a powerful anti-tumor immune response.[5][7]

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Senses cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING Dimer (on ER membrane) cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Phosphorylates IRF3 IRF3 TBK1->IRF3 Phosphorylates NFkB NF-κB TBK1->NFkB Phosphorylates IRF3->pIRF3 NFkB->pNFkB Transcription Gene Transcription pIRF3->Transcription pNFkB->Transcription Cytokines Type I IFNs & Pro-inflammatory Cytokines Transcription->Cytokines Leads to Expression

Caption: The cGAS-STING signaling pathway. (Within 100 characters)

In Vivo Anti-Tumor Efficacy: Comparative Data

The anti-tumor activity of STING agonists is the most critical preclinical endpoint. The following tables summarize comparative efficacy data from syngeneic mouse tumor models.

Table 1: Complete Response (CR) Rates in CT26 Colon Carcinoma Model
STING AgonistComparison AgonistCR Rate (Agonist)CR Rate (Comparison)Mouse StrainAdministration RouteSource
ALG-031048 ADU-S10090%44%BALB/cIntratumoral (IT)[4]
BMS-986301 ADU-S100>90%13%Not SpecifiedIntratumoral (IT)[8]
Table 2: Tumor Growth Inhibition in Various Models
STING AgonistTumor ModelKey OutcomeAdministration RouteSource
diABZI Colorectal CancerSignificantly inhibits tumor growth.Systemic[9]
ADU-S100 + Radiation Esophageal Adenocarcinoma (Rat)50.8% decrease in tumor volume.Intratumoral (IT)[10]
ADU-S100 (alone) Esophageal Adenocarcinoma (Rat)30.1% decrease in tumor volume.Intratumoral (IT)[10]
MSA-2 B16F10 Melanoma37.2% inhibition (primary tumor).Intratumoral (IT)[6]
SB 11285 Syngeneic ModelsSignificantly higher tumor growth inhibition vs. control.Intratumoral (IT)[4]

Comparative Insights

  • Next-Generation CDNs Show Superiority: Newer synthetic CDNs like ALG-031048 and BMS-986301 have demonstrated markedly superior anti-tumor activity compared to the first-generation agonist ADU-S100 in head-to-head studies.[4][8] ALG-031048, for instance, achieved complete tumor regression in 90% of animals in a colon carcinoma model, more than doubling the response rate of ADU-S100.[4]

  • Potency of Non-CDN Agonists: The non-CDN agonist diABZI is noted for its high potency and ability to be administered systemically, which may expand the clinical applicability of STING agonists beyond intratumoral injection.[3][7][9]

  • Murine-Specific Agonists: DMXAA is a potent activator of murine STING but fails to bind the human protein, making it a useful tool for murine studies but not a viable human therapeutic.[4] This highlights the importance of using agonists with confirmed activity against human STING variants in translational research.

Experimental Methodologies

Rigorous and standardized experimental protocols are essential for the accurate comparison of STING agonists in vivo.

General In Vivo Anti-Tumor Efficacy Protocol

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a STING agonist in a syngeneic mouse model.[3]

  • Tumor Cell Implantation:

    • Cell Lines: Syngeneic tumor cell lines are chosen to match the mouse strain's genetic background (e.g., CT26 colon carcinoma for BALB/c mice, B16-F10 melanoma for C57BL/6 mice).

    • Implantation: A specific number of tumor cells (e.g., 1 x 10^6) are implanted subcutaneously into the flank of immunocompetent mice.

  • Tumor Growth and Treatment Initiation:

    • Tumors are allowed to grow until they reach a predetermined palpable size (e.g., 50-100 mm³).

    • Mice are randomized into treatment and control (vehicle) groups.

  • STING Agonist Administration:

    • The agonist is administered according to the study design. The route can be intratumoral (IT), subcutaneous (SC), intravenous (IV), or intraperitoneal (IP).

    • Dosing and schedule are critical variables (e.g., 50 µg, IT, twice a week for two weeks).

  • Monitoring and Endpoints:

    • Tumor Measurement: Tumor volume is measured at regular intervals (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).

    • Body Weight: Monitored as an indicator of toxicity.

    • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set period. Survival is also a key endpoint.

  • Data Analysis:

    • Mean tumor volumes for each group are plotted over time.

    • Statistical analyses (e.g., ANOVA) are performed to determine the significance of tumor growth inhibition.

    • The percentage of tumor-free mice (complete response) is calculated.

Workflow start Start implant 1. Tumor Cell Implantation (Subcutaneous) start->implant growth 2. Tumor Growth to Palpable Size (e.g., 50-100 mm³) implant->growth randomize 3. Randomize Mice into Groups growth->randomize treat 4. Administer STING Agonist or Vehicle Control randomize->treat measure 5. Measure Tumor Volume & Body Weight Regularly treat->measure treat->measure Repeat per schedule endpoint 6. Study Endpoint (e.g., Max Tumor Size) measure->endpoint analysis 7. Data Analysis (TGI, CR%, Survival) endpoint->analysis end End analysis->end

Caption: Workflow for in vivo anti-tumor efficacy studies. (Within 100 characters)
Cytokine Analysis Protocol

  • Objective: To quantify the induction of key cytokines (e.g., IFN-β, TNF-α, IL-6) following STING agonist administration.

  • Methodology:

    • Sample Collection: Blood (for serum) or tissues (e.g., tumor, draining lymph nodes) are collected at specific time points after agonist administration (e.g., 5, 24, 72 hours).[5]

    • Sample Processing: Tissues are homogenized, and serum is separated from whole blood.

    • Quantification: Cytokine levels are measured using Enzyme-Linked Immunosorbent Assay (ELISA) or quantitative real-time PCR (qRT-PCR) for mRNA transcript levels.[5]

    • Analysis: Cytokine concentrations or fold-changes in gene expression are compared between treatment and control groups.

References

E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive a potent anti-tumor immune response. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy. However, the polymorphic nature of the human STING protein presents a significant challenge, as different genotypes can exhibit varied responses to STING agonists. This guide provides a comprehensive comparison of the activity of E7766, a novel STING agonist, across different human STING genotypes, supported by experimental data and detailed protocols.

E7766: Overcoming the Challenge of STING Polymorphism

E7766 is a structurally novel, macrocycle-bridged STING agonist designed for enhanced binding affinity and stability.[1] A key advantage of E7766 is its ability to potently and consistently activate the STING pathway across a wide range of human STING genotypes.[1][2] This "pan-genotypic" activity contrasts with earlier cyclic dinucleotide (CDN) STING agonists, which have shown reduced efficacy in certain common STING variants.[2]

Comparative Activity of E7766 Across Human STING Genotypes

The efficacy of E7766 has been evaluated across several key human STING genotypes. The most common variants include the wild-type (WT), R232H, HAQ (containing R71H, G230A, and R293Q substitutions), AQ (G230A and R293Q), and Q (R293Q). The table below summarizes the in vitro activity of E7766 in activating these STING variants, as measured by the half-maximal effective concentration (EC50) for interferon-beta (IFN-β) induction.

Human STING GenotypeE7766 EC50 (µM)Reference STING Agonist (CDN) IC50 (µM)
Wild-type (WT)1.0[3]1.88 - >50[2]
HAQ2.2[3]1.88 - >50[2]
AQ1.2[3]1.88 - >50[2]
REF (R232H)4.9[3]Inactive[4]

Note: Data for the reference STING agonist is presented as a range of IC50 values across seven genotypes, highlighting its variability. For the REF genotype, it was found to be inactive.[2][4]

Studies have demonstrated that E7766 consistently activates various STING genotypes with an IC50 range of 0.15-0.79 μM in human peripheral blood mononuclear cells (PBMCs).[2] This demonstrates a significant advantage over reference CDN agonists, which exhibit weaker and more variable potency across different genotypes.[2]

STING Signaling Pathway and E7766 Mechanism of Action

E7766 functions as a direct agonist of the STING protein. Upon binding, it induces a conformational change in STING, leading to its activation and downstream signaling cascade. This culminates in the production of type I interferons and other pro-inflammatory cytokines that are crucial for initiating an anti-tumor immune response.

STING_Signaling_Pathway STING Signaling Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates E7766 E7766 E7766->STING_dimer binds & activates STING_active Activated STING STING_dimer->STING_active translocates to TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 pIRF3_nucleus p-IRF3 pIRF3->pIRF3_nucleus translocates to IFN_genes Interferon Gene Transcription pIRF3_nucleus->IFN_genes Cytokine_genes Pro-inflammatory Cytokine Genes pIRF3_nucleus->Cytokine_genes

Caption: STING signaling pathway activated by E7766.

Experimental Protocols

The following is a representative protocol for assessing the activity of STING agonists like E7766 by measuring IFN-β production in human PBMCs.

Objective: To determine the dose-dependent activation of the STING pathway by E7766 in human PBMCs from donors with different STING genotypes.

Materials:

  • Ficoll-Paque PLUS (or similar density gradient medium)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Human peripheral blood from healthy donors (with known STING genotypes)

  • E7766 (lyophilized powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Human IFN-β ELISA kit

  • Plate reader

Procedure:

  • Isolation of PBMCs:

    • Dilute whole blood 1:1 with phosphate-buffered saline (PBS).

    • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

    • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

    • Carefully collect the buffy coat layer containing the PBMCs.

    • Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

    • Resuspend the final PBMC pellet in complete RPMI 1640 medium.

    • Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

  • Cell Seeding:

    • Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well in 200 µL of complete RPMI 1640 medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow cells to adhere.

  • Stimulation with E7766:

    • Prepare a stock solution of E7766 in DMSO.

    • Perform serial dilutions of the E7766 stock solution in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest E7766 concentration) and a positive control (e.g., a known STING agonist).

    • Carefully remove the medium from the wells and add 200 µL of the prepared E7766 dilutions or controls.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Collection of Supernatant:

    • After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.

    • Carefully collect 150 µL of the supernatant from each well without disturbing the cell pellet.

    • Store the supernatants at -80°C until the ELISA is performed.

  • IFN-β ELISA:

    • Perform the human IFN-β ELISA according to the manufacturer's instructions.

    • Briefly, this involves adding the collected supernatants and standards to the antibody-coated plate, followed by incubation, washing, addition of a detection antibody, a substrate solution, and finally a stop solution.

    • Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the known IFN-β standards.

    • Calculate the concentration of IFN-β in each sample from the standard curve.

    • Plot the IFN-β concentration against the log of the E7766 concentration.

    • Determine the EC50 value by performing a non-linear regression analysis (four-parameter logistic curve fit).

Experimental_Workflow Experimental Workflow for Assessing E7766 Activity cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis isolate_pbmcs Isolate PBMCs from Genotyped Donor Blood seed_cells Seed PBMCs in 96-well plate isolate_pbmcs->seed_cells stimulate_cells Stimulate cells with E7766 for 24h seed_cells->stimulate_cells prepare_e7766 Prepare serial dilutions of E7766 prepare_e7766->stimulate_cells collect_supernatant Collect Supernatant stimulate_cells->collect_supernatant perform_elisa Perform IFN-β ELISA collect_supernatant->perform_elisa analyze_data Analyze Data and Determine EC50 perform_elisa->analyze_data

Caption: Workflow for assessing E7766 activity in PBMCs.

Conclusion

E7766 represents a significant advancement in the development of STING-targeted cancer immunotherapies. Its demonstrated pan-genotypic activity addresses a key limitation of earlier STING agonists, offering the potential for broader efficacy across the patient population. The consistent and potent activation of various human STING genotypes, as evidenced by the presented data, underscores its promise as a therapeutic candidate. The provided experimental protocol offers a framework for researchers to further investigate the activity of E7766 and other novel STING agonists.

References

E7766: A Comparative Analysis of Cross-reactivity with Other Immune Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the STING (Stimulator of Interferon Genes) agonist E7766 with agonists of other key innate immune pathways. While direct cross-reactivity studies on E7766 are not extensively available in the public domain, this document synthesizes available data on its high potency and specificity for the STING pathway, alongside comparative data for well-characterized agonists of Toll-like Receptors (TLRs) and RIG-I-like Receptors (RLRs). This allows for an indirect assessment of E7766's selectivity.

High Specificity and Potency of E7766

E7766 is a novel macrocycle-bridged STING agonist designed for high-affinity binding to various STING protein isoforms.[1] Published data consistently highlights its high specificity and potent agonist activity in both human and mouse STING systems.[1][2] This specificity is a critical attribute for a therapeutic candidate, as it minimizes off-target effects and associated toxicities.

Quantitative Comparison of Agonist Potency

The following table summarizes the potency of E7766 on the STING pathway and compares it with the effective concentrations of various well-characterized agonists for other innate immune signaling pathways. The high potency of E7766 on its target, STING, in the sub-micromolar range, underscores its targeted activity.

AgonistPrimary PathwayTarget Receptor(s)Effective Concentration (EC50/IC50)Cell System/Assay
E7766 STING Pathway STING 0.15 - 0.79 µM (IC50) Human PBMCs (across 7 genotypes) [1][2]
Pam3CSK4TLR PathwayTLR1/TLR2~0.1 - 1 µg/mLMouse B Cells[3][4]
Poly(I:C) (HMW)TLR PathwayTLR3~10 - 100 µg/mLHuman Precision-Cut Lung Slices[5][6][7][8]
Lipopolysaccharide (LPS)TLR PathwayTLR4~100 ng/mLHEK293-Blue hTLR4 cells[9][10][11][12]
R848 (Resiquimod)TLR PathwayTLR7/TLR8~14.1 nM (EC50) for M1 polarization; ~66.6 ng/mL (EC50) for NF-κB activationMacrophages; HEK293 cells[13][14][15][16][17]
CpG ODN 2006TLR PathwayTLR9Not specifiedHuman PBMCs, B cells, pDCs[18][19][20]
3p-hpRNARLR PathwayRIG-I~250 ng/mLUmbilical Cord Mesenchymal Stromal Cells[21][22][23][24][25]

Signaling Pathways Overview

The diagrams below, generated using Graphviz, illustrate the canonical signaling pathway for STING, which is the primary target of E7766, and for comparison, the general signaling pathways for TLRs and RLRs.

STING_Pathway STING Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E7766 E7766 STING STING E7766->STING binds & activates TBK1 TBK1 STING->TBK1 recruits & activates NF-kB NF-kB STING->NF-kB activates IRF3 IRF3 TBK1->IRF3 phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 p-IRF3_dimer p-IRF3 Dimer p-IRF3->p-IRF3_dimer dimerizes IFN_Genes Type I IFN Genes p-IRF3_dimer->IFN_Genes translocates & induces transcription Pro_inflammatory_Genes Pro-inflammatory Cytokine Genes NF-kB->Pro_inflammatory_Genes translocates & induces transcription

Caption: The STING signaling pathway activated by E7766.

TLR_RLR_Pathways General TLR and RLR Signaling Pathways cluster_TLR TLR Pathway cluster_RLR RLR Pathway cluster_nucleus Nucleus TLR_Agonist TLR Agonist (e.g., LPS, R848) TLR TLR TLR_Agonist->TLR Adaptor Adaptor Proteins (MyD88, TRIF) TLR->Adaptor Kinase_Cascade_TLR Kinase Cascade Adaptor->Kinase_Cascade_TLR TF_TLR Transcription Factors (NF-kB, IRFs) Kinase_Cascade_TLR->TF_TLR Target_Genes Type I IFN & Pro-inflammatory Cytokine Genes TF_TLR->Target_Genes translocate & induce transcription RLR_Agonist RLR Agonist (e.g., 3p-hpRNA) RLR RIG-I / MDA5 RLR_Agonist->RLR MAVS MAVS RLR->MAVS Kinase_Cascade_RLR Kinase Cascade MAVS->Kinase_Cascade_RLR TF_RLR Transcription Factors (IRF3/7, NF-kB) Kinase_Cascade_RLR->TF_RLR TF_RLR->Target_Genes translocate & induce transcription

Caption: General overview of TLR and RLR signaling pathways.

Experimental Protocols

While specific cross-reactivity protocols for E7766 are proprietary, a general methodology for assessing the specificity of an innate immune agonist is outlined below. This type of experimental workflow would be employed to generate the comparative data presented.

Protocol: In Vitro Specificity Assay for Innate Immune Agonists

Objective: To determine the specificity of a test agonist (e.g., E7766) for its target receptor compared to other innate immune receptors (e.g., TLRs, RLRs).

Materials:

  • HEK-293 cells stably expressing a single human innate immune receptor (e.g., STING, TLR2/1, TLR3, TLR4, TLR7, TLR8, TLR9) and a reporter gene (e.g., NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) or luciferase).

  • Test agonist (E7766).

  • Control agonists for each receptor (e.g., Pam3CSK4 for TLR2/1, Poly(I:C) for TLR3, LPS for TLR4, R848 for TLR7/8, CpG ODN for TLR9, 3p-hpRNA for RIG-I).

  • Cell culture medium and supplements.

  • Transfection reagent (for RLR agonists).

  • Reporter gene detection reagents.

  • 96-well cell culture plates.

  • Luminometer or spectrophotometer.

Method:

  • Cell Seeding: Seed the various HEK-293 reporter cell lines into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Agonist Preparation: Prepare serial dilutions of the test agonist (E7766) and each control agonist in cell culture medium.

  • Cell Treatment:

    • For STING and TLR-expressing cells: Remove the overnight culture medium and add the prepared agonist dilutions.

    • For RIG-I-expressing cells: The RLR agonist (3p-hpRNA) needs to be delivered to the cytoplasm. Complex the agonist with a suitable transfection reagent according to the manufacturer's instructions before adding to the cells.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.

  • Reporter Gene Assay:

    • SEAP Reporter: Collect the cell culture supernatant and measure SEAP activity using a colorimetric substrate.

    • Luciferase Reporter: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • For each agonist and cell line, plot the reporter signal against the agonist concentration.

    • Calculate the EC50 or IC50 value for each agonist on its specific target receptor.

    • Assess the activity of the test agonist (E7766) on the non-target receptor cell lines. A significantly higher EC50/IC50 value (or no activity) on non-target receptors compared to the STING-expressing cells indicates high specificity.

Experimental_Workflow Workflow for Agonist Specificity Assay Start Start Seed_Cells Seed Reporter Cell Lines (STING, TLRs, RLRs) Start->Seed_Cells Prepare_Agonists Prepare Serial Dilutions of E7766 & Control Agonists Seed_Cells->Prepare_Agonists Treat_Cells Treat Cells with Agonists Prepare_Agonists->Treat_Cells Incubate Incubate for 18-24h Treat_Cells->Incubate Measure_Reporter Measure Reporter Gene Activity (SEAP/Luciferase) Incubate->Measure_Reporter Analyze_Data Analyze Data & Calculate EC50/IC50 Measure_Reporter->Analyze_Data Determine_Specificity Determine Specificity Profile Analyze_Data->Determine_Specificity End End Determine_Specificity->End

Caption: A general experimental workflow for determining agonist specificity.

Conclusion

Based on the available data, E7766 is a highly potent and specific STING agonist. While direct experimental evidence of its cross-reactivity with other immune pathways like TLRs and RLRs is limited in publicly accessible literature, its high potency in the sub-micromolar range for STING activation across multiple genotypes strongly suggests a favorable selectivity profile.[1][2] The comparative data provided in this guide, placing the potency of E7766 in the context of other well-established innate immune agonists, further supports its targeted mechanism of action. Future studies with comprehensive selectivity panel screening will be valuable to definitively quantify the cross-reactivity profile of E7766.

References

E7766 Demonstrates Superior Efficacy in Preclinical Immunotherapy-Resistant Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A novel macrocycle-bridged STING (Stimulator of Interferator of Interferon Genes) agonist, E7766, is showing significant promise in overcoming resistance to immunotherapy in preclinical cancer models. Head-to-head comparisons reveal its superior ability to induce durable tumor clearance and robust anti-tumor immunity compared to other STING agonists.

For researchers and drug development professionals navigating the challenges of immunotherapy resistance, E7766 presents a compelling therapeutic strategy. This guide provides an objective comparison of E7766's performance against other STING agonists, supported by experimental data, detailed methodologies, and pathway visualizations to aid in understanding its mechanism and potential.

Superior Tumor Control and Survival in a Sarcoma Model

In a comparative study using an orthotopic mouse model of soft tissue sarcoma (STS), a tumor type known for its poor response to immunotherapy, E7766 demonstrated markedly superior efficacy over two other classes of STING agonists: a cyclic dinucleotide (CDN) agonist (ML RR-S2 CDA) and a non-nucleotide agonist (MSA-2).[1]

A single intratumoral injection of E7766 resulted in durable tumor clearance and long-term survival in a significant percentage of treated mice.[1] In contrast, while the other STING agonists showed some level of tumor growth delay, they failed to produce the same curative effect.[1]

Treatment GroupMedian Survival (Days)% Survival (Day 60)
Vehicle (Control)210%
ML RR-S2 CDA (CDN)280%
MSA-2250%
E7766 Not Reached ~40%
Table 1: Comparative Survival in an Immunotherapy-Resistant Sarcoma Model. Data from a head-to-head preclinical study highlights the superior survival benefit of E7766 compared to other STING agonists in an orthotopic soft tissue sarcoma model.[1]

Potent Anti-Tumor Activity in Diverse Immunotherapy-Resistant Models

E7766's efficacy is not limited to sarcoma models. Preclinical studies have shown its potent anti-tumor activity in various immunotherapy-resistant settings:

  • CT26 Colon Carcinoma: In a murine model of colon cancer, a single intratumoral injection of E7766 in mice with both subcutaneous and liver tumors led to the resolution of tumors in 90% of the animals, with no recurrence observed for over eight months.[2] This demonstrates a potent systemic anti-tumor effect.

  • BCG-Unresponsive Non-Muscle Invasive Bladder Cancer (NMIBC): Intravesical administration of E7766 in a mouse model mimicking BCG-unresponsive NMIBC resulted in a dose-dependent and curative anti-tumor response.[3] This is particularly significant as BCG failure represents a major clinical challenge.

Mechanism of Action: A Structurally Novel, Pan-Genotypic STING Agonist

E7766 is a macrocycle-bridged STING agonist, a structural feature that enhances its binding affinity and stability.[4] This unique design allows for potent and consistent activation of the STING pathway across all major human STING genetic variants, a limitation of some other STING agonists.[3]

Activation of the STING pathway by E7766 initiates a cascade of immune responses crucial for overcoming immunotherapy resistance:

  • Type I Interferon Production: E7766 robustly induces the production of type I interferons (IFN-α and IFN-β), which are critical for priming an anti-tumor immune response.[1]

  • Dendritic Cell Activation: It promotes the maturation and activation of dendritic cells (DCs), the primary antigen-presenting cells that initiate T-cell responses.

  • T-Cell and NK Cell Infiltration: Treatment with E7766 leads to increased infiltration of cytotoxic T lymphocytes (CD8+ T cells) and Natural Killer (NK) cells into the tumor microenvironment.[1][3] These are the primary effector cells responsible for killing cancer cells.

  • Immune Memory: E7766-treated animals that achieved complete tumor regression were resistant to tumor rechallenge, indicating the development of a long-lasting anti-tumor immune memory.[3]

STING_Pathway_Activation_by_E7766 E7766-Mediated STING Pathway Activation cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_TME Tumor Microenvironment E7766 E7766 (Macrocycle-Bridged STING Agonist) STING STING (on ER membrane) E7766->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimerizes) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocates to Type1_IFN Type I Interferons (IFN-α, IFN-β) Nucleus->Type1_IFN Induces Transcription DC_maturation Dendritic Cell Maturation & Activation Type1_IFN->DC_maturation T_Cell_Priming CD8+ T-Cell Priming & Expansion DC_maturation->T_Cell_Priming Tumor_Infiltration Infiltration of CD8+ T-Cells & NK Cells T_Cell_Priming->Tumor_Infiltration Tumor_Cell_Lysis Tumor Cell Lysis Tumor_Infiltration->Tumor_Cell_Lysis

E7766 activates the STING pathway, leading to anti-tumor immunity.

Comparison with Other STING Agonists

While several STING agonists are in development, E7766 distinguishes itself through its potent, pan-genotypic activity and demonstrated superiority in head-to-head preclinical comparisons.

STING AgonistClassKey Preclinical Findings in Immunotherapy-Resistant Models
E7766 Macrocycle-BridgedSuperior survival and durable tumor clearance in sarcoma; potent efficacy in CT26 colon and BCG-unresponsive NMIBC models.[1][2][3]
ML RR-S2 CDACyclic DinucleotideDelayed tumor growth but no durable cures in sarcoma model.[1]
MSA-2Non-nucleotideLimited efficacy in sarcoma model.[1]
SNX281Small MoleculeComplete tumor regression in CT26 model with systemic administration.[5]
XMT-2056Antibody-Drug ConjugateEfficacy in HER2-high and HER2-low expressing models.[6]
Table 2: Comparison of Preclinical Efficacy of Various STING Agonists.

Experimental Protocols

Orthotopic Soft Tissue Sarcoma Model
  • Cell Line: A syngeneic murine undifferentiated pleomorphic sarcoma (UPS) cell line was used.

  • Animal Model: Immune-competent mice were orthotopically engrafted with the UPS cell line in the hindlimb muscle.[7]

  • Treatment: Mice with established tumors received a single intratumoral injection of E7766, ML RR-S2 CDA, MSA-2, or a vehicle control.[1]

  • Endpoints: Tumor volume was measured regularly. Overall survival was the primary endpoint.[1] A subset of surviving mice were re-challenged with tumor cells to assess for immune memory.[7]

Intratumoral Injection Procedure
  • Preparation: E7766 and other STING agonists were formulated in a sterile vehicle suitable for injection.

  • Administration: Using a fine-gauge needle, a precise volume of the drug solution was slowly injected directly into the center of the established tumor.[8] Care was taken to ensure the entire dose was delivered within the tumor mass.

  • Monitoring: Animals were monitored for any adverse reactions post-injection.

Analysis of Tumor-Infiltrating Lymphocytes (TILs)
  • Tumor Digestion: Excised tumors were mechanically and enzymatically dissociated into a single-cell suspension.[9]

  • Cell Staining: The single-cell suspension was stained with a cocktail of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD3, CD4, CD8, NK1.1).[10]

  • Flow Cytometry: Stained cells were analyzed using a flow cytometer to quantify the percentage and absolute number of different immune cell populations within the tumor.

Experimental_Workflow Preclinical Evaluation of STING Agonists in Sarcoma Model cluster_setup Model Establishment cluster_treatment Treatment Intervention cluster_analysis Efficacy & Immune Analysis start Orthotopic Implantation of Sarcoma Cells in Mice tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization injection Single Intratumoral Injection of STING Agonist or Vehicle randomization->injection survival_monitoring Tumor Measurement & Survival Monitoring injection->survival_monitoring endpoint Endpoint Analysis: Tumor Excision survival_monitoring->endpoint flow_cytometry Flow Cytometry of Tumor-Infiltrating Lymphocytes endpoint->flow_cytometry cytokine_analysis Serum Cytokine Analysis endpoint->cytokine_analysis

Workflow for preclinical testing of STING agonists.

Conclusion

E7766 stands out as a highly potent STING agonist with a compelling preclinical data package in immunotherapy-resistant cancer models. Its unique macrocycle-bridged structure confers pan-genotypic activity and enhanced stability, leading to superior anti-tumor efficacy and the induction of durable immune memory compared to other STING agonists in head-to-head studies. For researchers in oncology and immunotherapy, E7766 represents a promising avenue for overcoming the significant clinical challenge of resistance to current immunotherapies. Further clinical investigation of E7766 is warranted to translate these promising preclinical findings into benefits for patients with difficult-to-treat cancers.

References

A Comparative Guide: E7766 vs. Standard-of-Care Immunotherapies in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel STING (Stimulator of Interferon Genes) agonist, E7766, with established standard-of-care immunotherapies. As the landscape of immuno-oncology evolves, understanding the performance and mechanisms of emerging therapeutics in relation to current standards is paramount for advancing cancer treatment. This document synthesizes preclinical and early clinical data for E7766 and contrasts it with the established efficacy and safety profiles of approved immune checkpoint inhibitors.

Executive Summary

E7766 is a macrocycle-bridged STING agonist designed to activate the innate immune system, leading to a potent anti-tumor response. Unlike immune checkpoint inhibitors that primarily target adaptive immunity, E7766 works by stimulating the production of type I interferons and other pro-inflammatory cytokines, thereby remodeling the tumor microenvironment and inducing a robust T-cell response. Preclinical data suggests that E7766 holds promise in overcoming resistance to current immunotherapies, particularly in immunologically "cold" tumors. While direct comparative clinical trial data is not yet available, this guide offers a foundational comparison based on existing evidence.

Mechanism of Action: A Tale of Two Pathways

Standard-of-care immunotherapies, such as PD-1/PD-L1 and CTLA-4 inhibitors, function by releasing the "brakes" on the adaptive immune system, allowing T-cells to recognize and attack cancer cells more effectively. E7766, on the other hand, activates the innate immune system through the STING pathway, which acts as a crucial sensor of cytosolic DNA.

E7766: Igniting the Innate Immune Response

E7766 directly binds to and activates the STING protein, triggering a signaling cascade that results in the production of type I interferons (IFN-α/β) and other inflammatory cytokines. This leads to the recruitment and activation of dendritic cells (DCs) and cytotoxic T-lymphocytes (CTLs) within the tumor microenvironment, effectively turning a "cold" tumor "hot."

E7766_Signaling_Pathway cluster_tumor_cell Tumor Microenvironment cluster_immune_response Immune Response E7766 E7766 STING STING Activation E7766->STING TBK1 TBK1 Phosphorylation STING->TBK1 Cytokines Pro-inflammatory Cytokines (e.g., CXCL10) STING->Cytokines IRF3 IRF3 Phosphorylation TBK1->IRF3 Type_I_IFN Type I IFN Production (IFN-α, IFN-β) IRF3->Type_I_IFN DC_Activation Dendritic Cell (DC) Activation & Maturation Type_I_IFN->DC_Activation CTL_Infiltration CTL Infiltration into Tumor Cytokines->CTL_Infiltration Antigen_Presentation Tumor Antigen Presentation DC_Activation->Antigen_Presentation T_Cell_Priming T-Cell Priming & Proliferation Antigen_Presentation->T_Cell_Priming T_Cell_Priming->CTL_Infiltration Tumor_Cell_Killing Tumor Cell Killing CTL_Infiltration->Tumor_Cell_Killing

Caption: E7766 signaling pathway.

Standard-of-Care: Releasing the Brakes on Adaptive Immunity

Immune checkpoint inhibitors like pembrolizumab (B1139204) (anti-PD-1), nivolumab (B1139203) (anti-PD-1), and ipilimumab (anti-CTLA-4) work by blocking inhibitory signals that cancer cells exploit to evade the immune system. This restores the ability of activated T-cells to eliminate tumor cells.

Checkpoint_Inhibitor_Pathway cluster_t_cell T-Cell cluster_tumor_cell Tumor Cell / APC cluster_inhibitors Checkpoint Inhibitors PD1 PD-1 Receptor T_Cell_Activation T-Cell Activation PD1->T_Cell_Activation Inhibits CTLA4 CTLA-4 Receptor CTLA4->T_Cell_Activation Inhibits PDL1 PD-L1 Ligand PDL1->PD1 Inhibitory Signal B7 B7 Ligand B7->CTLA4 Inhibitory Signal Anti_PD1 Anti-PD-1/PD-L1 mAb (e.g., Pembrolizumab) Anti_PD1->PD1 Blocks Interaction Anti_CTLA4 Anti-CTLA-4 mAb (e.g., Ipilimumab) Anti_CTLA4->CTLA4 Blocks Interaction

Caption: Checkpoint inhibitor mechanism.

Preclinical Efficacy of E7766

Preclinical studies have demonstrated the potent anti-tumor activity of E7766 in various cancer models, including those known to be resistant to standard immunotherapies.

Tumor Model Key Findings Supporting Data
Murine Soft Tissue Sarcoma (STS) E7766 resulted in durable tumor clearance and induced CD8+ T-cell infiltration.[1][2] Combination with anti-PD-1 therapy increased survival frequencies.[1]- 57% of mice with STS tumors were eradicated with E7766 + anti-PD-1 combination therapy.[1]- E7766 monotherapy significantly increased survival time.[1][2]
CT26 Colon Carcinoma A single intratumoral injection of E7766 led to the resolution of 90% of tumors in mice with both subcutaneous and liver tumors, with no recurrence for over 8 months.[3][4][5]- 90% cure rate with a single injection.[3][5]
Non-Muscle Invasive Bladder Cancer (NMIBC) Intravesical administration of E7766 showed dose-dependent and curative effects in BCG-unresponsive models.[5][6][7] It induced robust IFNβ and CXCL10 levels in the bladder.[6][7]- Induced effective immunologic memory in treated animals.[6]- Efficacious in models resistant to BCG and anti-PD-1 agents.[6]

Clinical Performance: E7766 vs. Standard-of-Care

Direct head-to-head clinical trials are not yet available. The following tables summarize data from the E7766 Phase 1 trial and pivotal trials of approved checkpoint inhibitors in advanced solid tumors.

E7766 (Phase 1 Data)
Trial Tumor Types Key Efficacy Results Key Safety Findings
NCT04144140 Advanced Solid Tumors and Lymphomas- Best overall response: Stable Disease in 33.3% of patients.[8][9] - Median Progression-Free Survival (PFS): 1.25 months.[8] - Median Overall Survival (OS): 13.96 months.[8]- Most frequent treatment-related adverse events (TRAEs): chills, fever, and fatigue.[8][9]
Standard-of-Care Checkpoint Inhibitors (Pivotal Trial Data)
Drug (Trial) Tumor Types Objective Response Rate (ORR) Median Progression-Free Survival (PFS) Median Overall Survival (OS)
Pembrolizumab (KEYNOTE-001) Advanced NSCLC19.4% (previously treated)[10]3.7 months (previously treated)[10]12.0 months (previously treated)[10]
Nivolumab + Ipilimumab (CheckMate 067) Advanced Melanoma58%[11][12][13][14][15]11.5 months[11][13][14]72.1 months[11]
Nivolumab (CheckMate 037) Advanced Melanoma27%[16]3.1 months[16]16 months[16]
Atezolizumab + Chemo (IMpower150) Advanced NSCLC49.2%8.3 months19.2 months
Durvalumab (PACIFIC) Stage III NSCLC28.4%16.8 monthsNot Reached

Experimental Protocols

E7766 Preclinical Sarcoma Study
  • Animal Model: Orthotopic KrasG12D/+ Trp53-/- murine model of soft tissue sarcoma.[1]

  • Cell Line: KP sarcoma cells.[1]

  • Treatment: Intratumoral (i.t.) administration of E7766 at doses ranging from 3-9 mg/kg.[1] For combination therapy, an operational dose of 4 mg/kg was used alongside anti-PD-1 antibodies.[1]

  • Endpoint Analysis: Tumor volume and bioluminescence were measured over time. Overall survival was a primary endpoint.[1] Immune cell infiltration was assessed by flow cytometry and transcriptomic analysis of the tumor microenvironment.[1][2] Cytokine levels were quantified using Luminex xMAP technology.[1]

E7766_Preclinical_Workflow start Orthotopic Implantation of KP Sarcoma Cells in Mice treatment Intratumoral Injection of E7766 (3-9 mg/kg) or E7766 + anti-PD-1 start->treatment monitoring Tumor Growth Monitoring (Volume & Bioluminescence) treatment->monitoring survival Overall Survival Analysis monitoring->survival immune_analysis Immune Profiling at Endpoint: - Flow Cytometry (T-cells) - Transcriptomics (TME) - Cytokine Analysis (Luminex) monitoring->immune_analysis

Caption: E7766 preclinical workflow.

Standard-of-Care: KEYNOTE-001 (Pembrolizumab)
  • Study Design: Phase 1, multicohort, open-label study.[10][17]

  • Patient Population: Patients with advanced solid tumors, including non-small cell lung cancer (NSCLC) and melanoma, who had progressed on standard therapy.[10]

  • Treatment: Pembrolizumab administered intravenously at 2 mg/kg every 3 weeks or 10 mg/kg every 2 or 3 weeks.[17]

  • Endpoint Analysis: The primary endpoints were overall response rate (ORR) assessed by RECIST v1.1 and safety.[10] Secondary endpoints included progression-free survival (PFS) and overall survival (OS).[10]

Keynote001_Workflow enrollment Patient Enrollment: Advanced Solid Tumors (Progressed on Standard Tx) treatment Pembrolizumab IV Infusion (2 mg/kg Q3W or 10 mg/kg Q2W/Q3W) enrollment->treatment assessment Tumor Assessment (RECIST v1.1) Every 9 weeks treatment->assessment endpoints Primary Endpoints: - Overall Response Rate (ORR) - Safety & Tolerability Secondary Endpoints: - Progression-Free Survival (PFS) - Overall Survival (OS) assessment->endpoints

Caption: KEYNOTE-001 clinical trial workflow.

Conclusion

E7766 represents a promising novel immunotherapeutic agent with a distinct mechanism of action that complements existing standard-of-care checkpoint inhibitors. Its ability to activate the innate immune system and remodel the tumor microenvironment suggests potential for synergistic effects when used in combination and as a monotherapy in tumors resistant to current treatments. While early clinical data is encouraging, further investigation, including randomized controlled trials directly comparing E7766 to or in combination with standard-of-care immunotherapies, is necessary to fully elucidate its clinical utility and positioning in the evolving landscape of cancer therapy.

References

Independent Validation of E7766: A Comparative Analysis of a Novel STING Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published performance data of E7766, a novel macrocycle-bridged stimulator of interferon genes (STING) agonist, against other STING agonists. The information is compiled from publicly available preclinical and clinical research to assist in the independent validation of E7766's therapeutic potential.

Executive Summary

E7766 is a potent, pan-genotypic STING agonist designed for enhanced stability and binding affinity.[1][2] Preclinical studies demonstrate its ability to induce robust anti-tumor immunity in various cancer models, including those resistant to other treatments.[2][3][4] A first-in-human Phase I clinical trial has established its preliminary safety profile and on-target pharmacodynamic effects in patients with advanced solid tumors.[5][6][7] This guide summarizes the key quantitative data, experimental methodologies, and associated signaling pathways to provide a comprehensive overview of E7766 for research and development purposes.

Data Presentation

Table 1: Comparative Potency of E7766 Across Human STING Genotypes
STING GenotypeE7766 IC50 (µM)Reference Cyclic Dinucleotide Agonist IC50 (µM)
Wild-Type (WT)1.0>50
HAQ2.2>50
AQ1.2>50
REF4.9>50
Other (3 variants)0.15 - 0.791.88 - >50

Data sourced from biochemical and cellular assays in human peripheral blood mononuclear cells (PBMCs).[2][3]

Table 2: Comparative Efficacy of STING Agonists in a Murine Sarcoma Model
STING AgonistTreatment Dose & RouteOutcome
E7766 4 mg/kg, intratumoral (i.t.)Durable tumor clearance, induction of CD8+ T-cell infiltration
ML RR-S2 CDA100 µg, i.t.Significantly increased survival time, but no durable tumor clearance
MSA-218 mg/kg, i.t. or 50 mg/kg, subcutaneousSignificantly increased survival time, but no durable tumor clearance

Data from an orthotopic KrasG12D/+ Trp53-/- murine model of soft tissue sarcoma.[8][9]

Table 3: Preclinical Efficacy of E7766 in Murine Cancer Models
Cancer ModelAdministration RouteKey Findings
BCG-unresponsive Non-Muscle Invasive Bladder Cancer (NMIBC)IntravesicalDose-dependent curative activity; robust induction of IFNβ and CXCL10.[2][3]
Dual CT26 Tumors (Liver and Subcutaneous)Intratumoral (single injection)90% cure rate with no recurrence for over 8 months; development of effective immune memory.[2][3][4]
Table 4: Phase I Clinical Trial Results in Advanced Solid Tumors (n=24)
ParameterObservation
Best Response 33.3% (8 patients) achieved stable disease.[5][6]
Pharmacodynamics Transient increase in plasma levels of IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, and MIP1b within 10 hours post-injection.[5][7]
Increased expression of interferon-related and STING genes in blood and tumor.[5][6]
Increased PD-L1 and CD8 expression at both RNA and protein levels in some patients.[5][6]
Common Treatment-Related Adverse Events (TRAEs) Chills, fever, and fatigue.[5][6]

Experimental Protocols

Detailed, step-by-step protocols are proprietary and not fully available in the public domain. However, the methodologies cited in the publications are summarized below.

In Vitro Potency Assays
  • Cell Lines: Human peripheral blood mononuclear cells (PBMCs) representing various human STING genotypes.

  • Methodology: The potency of E7766 and a reference cyclic dinucleotide agonist was determined by measuring the concentration required to inhibit 50% (IC50) of a specific cellular response, likely interferon-β production, which is a direct downstream effector of STING activation. This was assessed across seven different human STING genotypes to establish the pan-genotypic activity of E7766.[2][3]

Murine Sarcoma Model Efficacy Study
  • Animal Model: An orthotopic KrasG12D/+ Trp53-/- murine model of soft tissue sarcoma, which is considered an immunologically "cold" tumor model.[8][9]

  • Treatment Regimen: E7766, ML RR-S2 CDA, and MSA-2 were administered intratumorally at their respective operational doses.[8]

  • Endpoints:

    • Survival: Overall survival time was monitored and compared between treatment groups and a control group.

    • Tumor Growth: Tumor volume and bioluminescence were measured over time.[8]

    • Immunophenotyping: Tumor immune cell infiltration, particularly CD8+ T-cells, was analyzed using techniques like flow cytometry and transcriptomic analysis of the tumor microenvironment (TME).[8][9]

    • Dependency Assessment: Antibody-mediated depletion of CD8+ T-cells was performed to determine their necessity for the anti-tumor response.[9][10]

First-in-Human Phase I Clinical Trial
  • Study Design: An open-label, multicenter, dose-escalation study in patients with advanced, relapsing/refractory solid tumors.[5][6]

  • Dosing: Intratumoral injections of E7766 were administered at doses ranging from 75 to 1000 µg.[5][6]

  • Assessments:

    • Safety: Monitoring and grading of treatment-related adverse events.

    • Efficacy: Tumor responses were evaluated using the modified Response Evaluation Criteria In Solid Tumors version 1.1 (mRECIST 1.1).[6]

    • Pharmacodynamics: Plasma cytokine levels were measured at various time points post-injection. Gene expression analysis was performed on peripheral blood and tumor biopsies to assess target engagement and immune activation.[5][7]

Mandatory Visualization

E7766 Signaling Pathway

E7766_Signaling_Pathway cluster_TME Tumor Microenvironment (TME) E7766 E7766 STING STING E7766->STING binds & activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates IFNs Type I IFNs (e.g., IFN-β) IRF3->IFNs induces transcription Cytokines Pro-inflammatory Cytokines NFkB->Cytokines induces transcription DCs Dendritic Cells (DCs) IFNs->DCs enhances cross-presentation CTLs Cytotoxic T Lymphocytes (CTLs) DCs->CTLs presents TAAs to TumorCell Tumor Cell CTLs->TumorCell induces lysis TAA Tumor-Associated Antigens (TAAs) TumorCell->TAA releases TAA->DCs taken up by Efficacy_Comparison_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_outcomes Outcome Assessment MouseModel Orthotopic Sarcoma Mouse Model E7766 E7766 MouseModel->E7766 Intratumoral Injection ML_RR_S2_CDA ML RR-S2 CDA MouseModel->ML_RR_S2_CDA Intratumoral Injection MSA_2 MSA-2 MouseModel->MSA_2 Intratumoral Injection Control Control MouseModel->Control Intratumoral Injection Survival Survival Analysis E7766->Survival TumorClearance Durable Tumor Clearance E7766->TumorClearance ImmuneProfiling TME Immune Profiling (CD8+ T-cells) E7766->ImmuneProfiling ML_RR_S2_CDA->Survival MSA_2->Survival Pan_Genotypic_Potency cluster_genotypes Human STING Genotypes cluster_potency Observed Potency E7766 E7766 (Macrocycle-Bridged) WT Wild-Type E7766->WT tested on HAQ HAQ E7766->HAQ tested on AQ AQ E7766->AQ tested on REF REF E7766->REF tested on Others Other Variants E7766->Others tested on Ref_CDN Reference CDN Ref_CDN->WT tested on Ref_CDN->HAQ tested on Ref_CDN->AQ tested on Ref_CDN->REF tested on Ref_CDN->Others tested on E7766_Potency Consistent, High Potency (IC50: 0.15-4.9 µM) WT->E7766_Potency results in Ref_CDN_Potency Variable, Lower Potency (IC50: 1.88 to >50 µM) WT->Ref_CDN_Potency results in HAQ->E7766_Potency results in HAQ->Ref_CDN_Potency results in AQ->E7766_Potency results in AQ->Ref_CDN_Potency results in REF->E7766_Potency results in REF->Ref_CDN_Potency results in Others->E7766_Potency results in Others->Ref_CDN_Potency results in

References

A Comparative Analysis of STING Agonists E7766 and ADU-S100 for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. By mimicking the natural ligands of STING, synthetic agonists can trigger a potent innate immune response, leading to the priming of tumor-specific adaptive immunity. This guide provides a comparative analysis of two notable STING agonists: E7766, a macrocycle-bridged STING agonist, and ADU-S100 (also known as MIW815), a synthetic cyclic dinucleotide (CDN). We will delve into their mechanisms of action, compare their performance based on available experimental data, and provide insights into the methodologies used in key studies.

Mechanism of Action: Targeting the STING Pathway

Both E7766 and ADU-S100 function by binding to and activating the STING protein, which is an endoplasmic reticulum-resident transmembrane protein.[1] Upon activation, STING translocates to the Golgi apparatus and recruits TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates and activates interferon regulatory factor 3 (IRF3) and NF-κB.[1] This signaling cascade culminates in the production of type I interferons (IFN-α/β) and a host of other pro-inflammatory cytokines and chemokines.[2][3] These signaling molecules are crucial for the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), which collectively mount an anti-tumor immune response.[2][4]

E7766 is a structurally distinct macrocycle-bridged STING agonist (MBSA) designed to lock the molecule in a bioactive conformation, enhancing its binding affinity and stability.[1][5] In contrast, ADU-S100 is a synthetic cyclic dinucleotide that mimics the endogenous STING ligand, 2'3'-cGAMP.[6]

cluster_Cytoplasm Cytoplasm cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_inactive STING (inactive) cGAMP->STING_inactive binds STING_active STING (active) STING_inactive->STING_active translocates to TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates IRF3_p p-IRF3 (dimer) IRF3->IRF3_p dimerizes & translocates NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Gene_Expression Gene Expression IRF3_p->Gene_Expression NFkB_nuc->Gene_Expression Type_I_IFN Type I IFNs Gene_Expression->Type_I_IFN Cytokines Pro-inflammatory Cytokines & Chemokines Gene_Expression->Cytokines E7766 E7766 E7766->STING_inactive binds & activates ADU_S100 ADU-S100 ADU_S100->STING_inactive binds & activates

Caption: Simplified STING signaling pathway activated by E7766 and ADU-S100.

Comparative Performance Analysis

Preclinical Efficacy

A key differentiator between E7766 and ADU-S100 lies in their preclinical performance, particularly concerning pan-genotypic activity and anti-tumor efficacy.

Anti-Tumor Efficacy in Preclinical Models: In a murine soft tissue sarcoma model (KRASG12D/+ Trp53-/-), E7766 was directly compared with ML RR-S2 CDA (a compound structurally identical to ADU-S100). While both agonists significantly increased survival time, only E7766 resulted in durable tumor clearance.[8] This superior efficacy of E7766 was associated with enhanced CD8+ T-cell infiltration and an activated lymphocyte transcriptomic signature within the tumor microenvironment.[8]

In other preclinical studies, a single intratumoral injection of E7766 in mice with dual CT26 tumors (liver and subcutaneous) resulted in a 90% cure rate with no recurrence for over 8 months.[9] Preclinical studies with ADU-S100 have also shown profound regression of established melanoma, colon, and breast cancer tumors in mice, including in distal, untreated lesions.[2]

ParameterE7766ADU-S100 (ML RR-S2 CDA)Reference
Structure Macrocycle-Bridged STING Agonist (MBSA)Synthetic Cyclic Dinucleotide (CDN)[5][6]
Pan-Genotypic Activity (IC50 in human PBMCs) 0.15 - 0.79 µM (across 7 genotypes)Weaker and more variable potency reported for reference CDN[7]
Preclinical Efficacy (KRASG12D/+ Trp53-/- Sarcoma Model) Durable tumor clearanceIncreased survival, but no durable clearance[8]
Preclinical Efficacy (CT26 Dual Tumor Model) 90% cure rate with single injectionNot directly compared in this model[9]
Preclinical Efficacy (Various Murine Models) Complete regression or significant tumor growth delayProfound regression of established tumors[2][10]
Cytokine Induction

Both E7766 and ADU-S100 induce a robust cytokine response, which is central to their anti-tumor activity.

In a preclinical sarcoma model, both E7766 and a CDN (structurally identical to ADU-S100) led to similar systemic production of cytokines such as IFNβ, IL-6, TNFα, CCL5, CXCL9, and CCL2 six hours after treatment.[11] In a separate preclinical study in an esophageal adenocarcinoma model, intratumoral ADU-S100 treatment led to a significant upregulation of IFNβ, TNFα, IL-6, and CCL-2.[3][12]

Clinical data from a phase I study of E7766 showed transient increases in plasma levels of IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, and MIP1b in patients within 10 hours post-injection.[13] Similarly, a phase I trial of ADU-S100 reported increases in inflammatory cytokines, suggesting systemic immune activation.[14]

CytokineE7766 (Preclinical/Clinical)ADU-S100 (Preclinical/Clinical)Reference
IFN-β Increased (Preclinical & Clinical)Increased (Preclinical & Clinical)[11][12][13]
TNF-α Increased (Preclinical & Clinical)Increased (Preclinical)[11][12][13]
IL-6 Increased (Preclinical & Clinical)Increased (Preclinical)[11][12][13]
CXCL10 (IP-10) Increased (Preclinical & Clinical)-[9][13]
CCL2 (MCP-1) Increased (Preclinical & Clinical)Increased (Preclinical)[11][12][13]
CCL5 (RANTES) Increased (Preclinical)-[11]
IFN-α Increased (Clinical)-[13]
IFN-γ Increased (Clinical)-[13]

Note: Direct quantitative comparison of cytokine levels between the two agents is challenging due to variations in experimental models and assays.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of methodologies employed in key preclinical and clinical studies of E7766 and ADU-S100.

Preclinical In Vivo Efficacy Study (Comparative)
  • Animal Model: Mice with orthotopically implanted KRASG12D/+ Trp53-/- soft tissue sarcoma cells.[8]

  • Treatment Groups:

    • Control (vehicle)

    • E7766 (4 mg/kg, intratumoral injection)

    • ML RR-S2 CDA (ADU-S100 surrogate; 100 µg, intratumoral injection)

    • Other STING agonists (e.g., MSA-2, DMXAA)[8]

  • Administration: Intratumoral injection into established tumors.[8]

  • Endpoints:

    • Tumor growth monitoring and survival analysis.[8]

    • Immunophenotyping of tumor-infiltrating lymphocytes by flow cytometry.[8]

    • Gene expression analysis of the tumor microenvironment.[8]

    • Serum cytokine analysis.[11]

cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Animal_Model Mouse Model (KRAS G12D/+ Trp53 -/- STS) Tumor_Implantation Orthotopic Implantation of Sarcoma Cells Animal_Model->Tumor_Implantation Tumor_Establishment Tumor Establishment Tumor_Implantation->Tumor_Establishment Injection Intratumoral Injection Tumor_Establishment->Injection Treatment_Groups Treatment Groups: - Vehicle - E7766 (4 mg/kg) - ADU-S100 surrogate (100 µg) - Other STING agonists Treatment_Groups->Injection Tumor_Monitoring Tumor Growth & Survival Monitoring Injection->Tumor_Monitoring Flow_Cytometry Flow Cytometry (Immune Cell Infiltration) Injection->Flow_Cytometry Gene_Expression Gene Expression Analysis (Tumor Microenvironment) Injection->Gene_Expression Cytokine_Analysis Serum Cytokine Analysis Injection->Cytokine_Analysis

Caption: Workflow for a comparative preclinical in vivo efficacy study.
Phase I Clinical Trial Design

  • Study Design: Open-label, multicenter, dose-escalation and dose-expansion phase I/Ib studies.[4][14]

  • Patient Population: Patients with advanced, unresectable, or metastatic solid tumors or lymphomas for which no standard therapy is available.[4][14]

  • Intervention:

    • E7766 (NCT04144140): Intratumoral injection at escalating doses (e.g., 75 to 1000 µg).[4][13]

    • ADU-S100 (NCT02675439): Intratumoral injection at escalating doses (e.g., 50 to 6400 µg).[14]

  • Primary Endpoints: Safety and tolerability, determination of maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).[4][14]

  • Secondary Endpoints: Preliminary anti-tumor activity (e.g., objective response rate), pharmacokinetics, and pharmacodynamics (e.g., cytokine levels, changes in tumor biopsies).[4][14]

  • Biomarker Analysis: Analysis of tumor biopsies and peripheral blood for markers of immune activation.[4][14]

Summary and Future Directions

Both E7766 and ADU-S100 have demonstrated the potential to activate the STING pathway and induce anti-tumor immune responses. However, the available data suggests that E7766, with its unique macrocycle-bridged structure, may offer advantages in terms of pan-genotypic activity and preclinical efficacy, leading to more durable tumor clearance in some models.

The clinical development of ADU-S100 has faced challenges, with some trials being discontinued (B1498344) due to limited efficacy.[10] In contrast, clinical trials for E7766 are ongoing, and the initial results from the phase I study are encouraging, showing target engagement and manageable safety.[13]

Future research should focus on further elucidating the clinical efficacy of E7766, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors. A deeper understanding of the biomarkers that predict response to STING agonists will be crucial for patient selection and optimizing therapeutic outcomes. The development of next-generation STING agonists with improved systemic delivery and enhanced tumor targeting also remains an active area of investigation.

References

Safety Operating Guide

Proper Disposal of E7766 Diammonium Salt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for E7766 diammonium salt, a macrocycle-bridged STING agonist. Adherence to these protocols is vital for personnel safety and environmental protection.

Key Safety and Handling Information

A summary of essential safety and handling information for this compound is provided in the table below. This information is compiled from various safety data sheets and should be consulted before handling the compound.

ParameterInformationSource
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat.[1][2]
Handling Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[3][4]
Storage Store in a tightly sealed container in a cool, dry place.[4]
In case of skin contact Wash off immediately with plenty of water.[5]
In case of eye contact Rinse thoroughly with plenty of water, also under the eyelids.[5]
In case of ingestion Clean mouth with water and drink plenty of water afterwards.[5]
Spill response Sweep up and shovel into suitable containers for disposal.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[5][6]

  • Waste Identification and Collection:

    • Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, tubes, gloves), as hazardous waste.

    • Collect waste in a designated, properly labeled, and chemically compatible container. The container must have a secure, tight-fitting lid.[3]

  • Waste Segregation:

    • Do not mix this compound waste with other incompatible waste streams. Store it separately from strong acids, bases, and oxidizing agents to prevent potentially hazardous reactions.[3]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the approximate quantity of the waste.

    • Include the date when the first waste was added to the container.

  • Storage of Waste:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[1]

    • The SAA should be at or near the point of generation and under the control of laboratory personnel.[7]

    • Ensure the storage area is secure and away from general laboratory traffic.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest and pickup.

  • Decontamination of Empty Containers:

    • An "empty" container that held this compound may still contain hazardous residue.

    • If permitted by your institution's EHS, triple-rinse the empty container with a suitable solvent (e.g., water, if the compound is water-soluble).

    • Collect the rinsate as hazardous waste.

    • After triple-rinsing, deface the original label and dispose of the container as regular trash, if allowed by institutional policy.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

This compound Disposal Workflow A Start: Generation of E7766 Waste B Is the waste pure compound, a solution, or contaminated material? A->B D Is the original container empty? A->D C Collect in a labeled, compatible hazardous waste container B->C Yes H Store sealed waste container in Satellite Accumulation Area C->H D->B No E Triple-rinse with appropriate solvent D->E Yes F Collect rinsate as hazardous waste E->F G Deface label and dispose of container as non-hazardous waste (per institutional policy) E->G F->C I Contact Environmental Health & Safety for pickup H->I J End: Waste disposed by EHS I->J

Disposal workflow for this compound.

References

Personal protective equipment for handling E7766 diammonium salt

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling E7766 diammonium salt (CAS No.: 2242635-03-4)[1]. As a macrocycle-bridged STING agonist, this compound is utilized in research for its potent pan-genotypic and antitumor activities[2]. The following procedures are designed to ensure safe handling and disposal, minimizing risk to personnel and the environment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C24H26F2N10O8P2S2.2H3N[1]
Molecular Weight 780.66 g/mol [1]
CAS Number 2242635-03-4[1]
Appearance Solid
Purity 99.48%[2]
Storage Conditions Store at -80°C for up to 6 months or at -20°C for up to 1 month. Keep sealed and away from moisture and light.[2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin and eye irritant. The following table outlines the required PPE for handling this compound.

PPE CategoryMinimum RequirementRationale
Eye/Face Protection Chemical safety goggles or a face shield where splashing is possible[3][4].Protects against eye irritation from dust or splashes[3].
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) and a lab coat or chemical-resistant coveralls[3][5][6].Prevents skin contact, irritation, and potential absorption[5].
Respiratory Protection A NIOSH-approved air-purifying respirator with a particulate filter (e.g., N95, P95, or P100) should be used when there is a potential for airborne dust to exceed exposure limits. In situations with potential for uncontrolled release or unknown exposure levels, a positive-pressure, air-supplied respirator is recommended[4][5].Minimizes inhalation of dust particles.
Hand Washing Wash hands thoroughly after handling the compound[4][5].Good personal hygiene practice to prevent accidental ingestion or cross-contamination.

Operational Workflow for Safe Handling

The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area (e.g., Fume Hood) B->C D Weigh and Prepare Solution C->D E Perform Experiment D->E F Store Unused Compound E->F G Decontaminate Work Area F->G H Dispose of Waste G->H I Doff and Dispose of PPE H->I J Wash Hands I->J

Operational Workflow Diagram

Step-by-Step Handling Procedures

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.

    • Put on all required PPE as outlined in the table above.

    • Prepare a designated work area, preferably within a chemical fume hood, to minimize inhalation exposure[7]. Ensure an eyewash station and safety shower are accessible[4].

  • Handling :

    • Carefully weigh the required amount of this compound. Minimize the generation of dust[4].

    • If preparing a solution with water, it is recommended to filter and sterilize it using a 0.22 μm filter before use[2].

    • Conduct the experiment, avoiding contact with skin and eyes[4].

  • Storage :

    • Store any unused compound in a tightly sealed container in a cool, dry, and well-ventilated area, adhering to the recommended storage temperatures (-20°C or -80°C)[2][4].

Emergency Procedures

In case of accidental exposure, follow these first aid measures:

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation occurs, get medical advice.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms appear[1][4].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention[1].

Spill and Disposal Plan

The following diagram outlines the logical steps for managing a spill and disposing of waste.

Spill and Disposal Plan cluster_spill Spill Response cluster_disposal Waste Disposal Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Contain Contain Spill Ventilate->Contain Cleanup Clean Up with Absorbent Material Contain->Cleanup Collect Collect Waste in a Labeled, Sealed Container Cleanup->Collect Dispose Dispose of as Hazardous Waste via Institutional Protocols Collect->Dispose

Spill and Disposal Flowchart

Spill Cleanup:

  • Evacuate non-essential personnel from the spill area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal[4].

  • Clean the spill area with soap and water.

Disposal:

  • Dispose of waste material, including contaminated PPE and cleaning materials, in a sealed and properly labeled container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain unless specifically approved by your institution's environmental health and safety department[8].

By adhering to these guidelines, researchers can safely handle this compound, minimizing risks and ensuring a secure laboratory environment.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。